Technical Documentation Center

2-(Thiophen-2-yl)ethane-1-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Thiophen-2-yl)ethane-1-sulfonamide
  • CAS: 257889-66-0

Core Science & Biosynthesis

Foundational

Structural Dynamics and Synthetic Utility of 2-(Thiophen-2-yl)ethane-1-sulfonamide (TESA)

Executive Overview & Structural Rationale In modern medicinal chemistry, the strategic deployment of bioisosteres and flexible linkers is paramount for overcoming target-site resistance and improving pharmacokinetic prof...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Structural Rationale

In modern medicinal chemistry, the strategic deployment of bioisosteres and flexible linkers is paramount for overcoming target-site resistance and improving pharmacokinetic profiles. 2-(Thiophen-2-yl)ethane-1-sulfonamide (TESA) represents a highly versatile small-molecule scaffold [1].

By substituting a traditional phenyl ring with a thiophene heterocycle, researchers leverage sulfur's polarizability and the ring's electron-rich nature to alter lipophilicity and metabolic liabilities. Crucially, TESA incorporates an ethyl linker (–CH₂–CH₂–) between the aromatic system and the sulfonamide pharmacophore. This decoupling removes the direct electron-withdrawing resonance of the aromatic ring from the sulfonamide, fundamentally altering its acidity and spatial flexibility. As a Senior Application Scientist, I have observed that this specific structural nuance is highly advantageous when designing selective metalloenzyme inhibitors or synthesizing complex sulfonylurea derivatives.

Physicochemical Profiling

Understanding the baseline metrics of TESA is critical for predicting its behavior in both synthetic workflows and biological assays. The lack of direct conjugation makes TESA an alkyl sulfonamide rather than an aryl sulfonamide, a distinction that shifts its pKa and solubility profile.

ParameterValue / Description
Chemical Name 2-(Thiophen-2-yl)ethane-1-sulfonamide
CAS Registry Number 257889-66-0
Molecular Formula C₆H₉NO₂S₂
Molecular Weight 191.27 g/mol
Precursor CAS 405308-14-7 (2-(Thiophen-2-yl)ethanesulfonyl chloride)
Predicted pKa (Sulfonamide) ~9.5 – 10.2 (Alkyl sulfonamide range)
Hydrogen Bond Donors 1 (NH₂ group)
Hydrogen Bond Acceptors 3 (SO₂ group, Thiophene S)

Mechanistic Utility: Metalloenzyme Inhibition & Bioisosterism

Sulfonamides are the classical pharmacophore for inhibiting Carbonic Anhydrases (CAs), a family of zinc metalloenzymes implicated in glaucoma, epilepsy, and tumor microenvironment acidification [2].

The Causality of the Ethyl Linker: Traditional CA inhibitors (like sulfanilamide or dorzolamide) rely on an aromatic sulfonamide with a pKa of ~7.4. At physiological pH, these exist in an equilibrium where a significant fraction is the active, deprotonated anion (R-SO₂NH⁻) required to coordinate the active-site Zn²⁺. Because TESA possesses an aliphatic ethyl linker, its pKa is elevated (~10.0). Consequently, at pH 7.4, TESA exists predominantly in its neutral, highly lipophilic state. This provides a dual advantage:

  • Enhanced Permeability: The neutral species readily crosses lipid bilayers, improving intracellular or transcorneal accumulation.

  • Isoform Selectivity: Once inside the targeted microenvironment, the flexible ethyl chain allows the thiophene ring to adopt unique conformations, engaging in hydrophobic interactions with specific CA isoforms (e.g., tumor-associated hCA IX) while avoiding off-target binding to ubiquitous hCA I/II [2].

CA_Mechanism A TESA Scaffold (Neutral, High Permeability) B Deprotonation (Sulfonamide Anion) A->B Local pH / Microenvironment C Zn2+ Coordination (CA Active Site) B->C Nucleophilic attack D Water Displacement C->D Steric exclusion E Enzyme Inhibition D->E Catalytic arrest

Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition by TESA via Zn2+ coordination.

Synthetic Workflows & Self-Validating Protocols

To utilize TESA in drug discovery, robust and self-validating synthetic protocols are required. Below are the methodologies for synthesizing TESA from its sulfonyl chloride precursor[3], and its subsequent derivatization into a sulfonylurea.

Protocol A: Synthesis of TESA via Amination

Causality & Rationale: Direct amination of 2-(thiophen-2-yl)ethanesulfonyl chloride requires strict temperature control. If the reaction runs too warm, the nucleophilic attack of water outcompetes ammonia, leading to the formation of the inactive sulfonic acid. Tetrahydrofuran (THF) is selected as a co-solvent to ensure the lipophilic sulfonyl chloride remains in solution while reacting with aqueous ammonia.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 eq of 2-(thiophen-2-yl)ethanesulfonyl chloride in anhydrous THF (0.5 M concentration) under an inert N₂ atmosphere.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice-water bath.

  • Amination: Add 5.0 eq of 28% aqueous ammonium hydroxide (NH₄OH) dropwise over 15 minutes. The dropwise addition prevents localized exothermic spikes.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 1:1). The disappearance of the high-Rf starting material and the appearance of a lower-Rf, UV-active spot confirms conversion.

  • Workup: Evaporate the THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to neutralize unreacted ammonia) and brine. Dry over anhydrous Na₂SO₄ and concentrate to yield TESA as a solid.

Protocol B: Derivatization to Sulfonylurea

Causality & Rationale: Sulfonylureas are potent pharmacophores for anti-diabetic agents (targeting SUR1 receptors). Reacting TESA with an isocyanate requires a mild base. Potassium carbonate (K₂CO₃) in Dimethylformamide (DMF) is ideal; it is strong enough to deprotonate the alkyl sulfonamide without causing unwanted side reactions (such as dimerization).

Step-by-Step Methodology:

  • Deprotonation: Dissolve 1.0 eq of TESA in anhydrous DMF. Add 1.5 eq of finely powdered K₂CO₃. Stir for 30 minutes at room temperature to generate the sulfonamide anion.

  • Coupling: Add 1.1 eq of the chosen alkyl/aryl isocyanate dropwise.

  • Propagation: Stir the suspension at room temperature for 12 hours.

  • Isolation: Pour the reaction mixture into crushed ice. Slowly acidify to pH 3 using 1M HCl. The target sulfonylurea will precipitate out of the aqueous DMF solution. Filter, wash with cold water, and dry under vacuum.

Synthesis_Workflow cluster_0 TESA Synthesis & Derivatization Workflow N1 2-(Thiophen-2-yl)ethanesulfonyl chloride N2 Amination (NH4OH, THF, 0°C) N1->N2 N3 TESA (CAS: 257889-66-0) N2->N3 N4 Isocyanate Coupling (K2CO3, DMF) N3->N4 N5 Sulfonylurea Target Compound N4->N5

Figure 2: Step-by-step synthetic workflow for TESA and downstream sulfonylurea derivatization.

Analytical & Validation Workflows

To ensure scientific integrity, the synthesized TESA must pass rigorous analytical validation:

  • LC-MS (ESI+): The molecular ion peak must be observed at m/z 192.0 [M+H]⁺, confirming the molecular weight of 191.3 g/mol .

  • ¹H NMR (DMSO-d₆, 400 MHz): The defining self-validation marker is a broad singlet integrating to 2 protons at ~6.8 ppm, corresponding to the –SO₂NH₂ group. The ethyl linker will present as two distinct multiplets (or triplets, depending on coupling resolution) between 3.0 and 3.5 ppm, while the thiophene protons will appear in the aromatic region (6.9 – 7.4 ppm).

References

  • Title: Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: MDPI (Molecules) URL: [Link]

Exploratory

Mechanism of action for thiophene-based sulfonamide inhibitors

Title: Mechanism of Action for Thiophene-Based Sulfonamide Inhibitors: A Technical Whitepaper Executive Summary Thiophene-based sulfonamides represent a privileged scaffold in medicinal chemistry, primarily recognized fo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Mechanism of Action for Thiophene-Based Sulfonamide Inhibitors: A Technical Whitepaper

Executive Summary

Thiophene-based sulfonamides represent a privileged scaffold in medicinal chemistry, primarily recognized for their potent inhibition of metalloenzymes such as 1[1]. By integrating a five-membered, electron-rich thiophene heterocycle with a sulfonamide zinc-binding group (ZBG), these molecules achieve high binding affinity and isoform selectivity[2]. This whitepaper dissects the physicochemical basis of their mechanism of action (MoA), details the experimental protocols required for validation, and explores their emerging roles in targeting viral polymerases via allosteric pathways[3].

Core Mechanism of Action: Metalloenzyme Inhibition

The canonical target for thiophene sulfonamides is the Carbonic Anhydrase (CA) family, a group of zinc-containing metalloenzymes responsible for the reversible hydration of carbon dioxide to bicarbonate and a proton[2].

The Zinc-Binding Mechanism: The primary pharmacophore is the sulfonamide group (


). In the physiological environment, the sulfonamide acts as a weak acid. Upon entering the CA active site, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic 

ion[2]. This coordination physically displaces the zinc-bound hydroxide ion (or water molecule), which is the critical nucleophile required for the first step of the CO2 hydration catalytic cycle[2].

The Role of the Thiophene Scaffold: While the sulfonamide anchors the inhibitor to the zinc ion, the thiophene ring dictates binding kinetics and isoform selectivity[4]. The thiophene ring is a bioisostere of benzene but offers a different electron density and a smaller steric footprint. It extends into the active site cavity, forming predominantly hydrophobic interactions with specific amino acid residues (e.g., Val121, Phe131, Leu198 in hCA II)[5]. The combined effects of the hydrophobicity of the thiophene ring and the specific substitution patterns (e.g., halogens, acetyl groups) fine-tune the molecule's electronic properties, enhancing both the hydrophobic and hydrophilic steps leading to enzyme inhibition[4].

CA_Mechanism A Thiophene Sulfonamide Inhibitor B Entry into CA Active Site A->B Diffusion C Displacement of Zn-bound H2O/OH- B->C Competitive binding E Hydrophobic/Hydrophilic Pocket Interactions (Thiophene Ring) B->E Secondary stabilization D Coordination with Zn2+ (Sulfonamide N- atom) C->D Primary interaction F Enzyme Inactivation (Blockade of CO2 Hydration) D->F E->F

CA inhibition mechanism via zinc displacement and pocket stabilization.

Quantitative Structure-Activity Relationship (QSAR) & Isoform Selectivity

The human body expresses 15 CA isoforms, making selectivity a paramount challenge in drug development to avoid off-target toxicity[2]. Thiophene sulfonamides generally act as weak inhibitors of the cytosolic hCA I but exhibit highly effective, low-nanomolar inhibition of the ubiquitous hCA II and the tumor-associated transmembrane isoforms hCA IX and hCA XII[5].

Table 1: Representative Inhibition Data for Thiophene-Based Sulfonamides

Compound ClassTarget Isoform

Range
Primary Binding Interaction
Unsubstituted Thiophene-2-sulfonamidehCA I66.49 nM - 234.99 µMZn2+ coordination; weak hydrophobic contact
Substituted Thiophene-2-sulfonamideshCA II2.4 nM - 4.5 nMZn2+ coordination; strong H-bond with Thr199
Thieno-thiopyran derivatives (e.g., Dorzolamide)hCA II / hCA XII0.1 nM - 9.0 nMZn2+ coordination; extensive hydrophobic packing
Halogenated Thiophene sulfonamideshCA IX (Tumor)< 10.0 nMZn2+ coordination; tail-approach interactions

(Data synthesized from crystallographic and kinetic evaluations[2][5][6])

Experimental Workflows & Self-Validating Protocols

To rigorously establish the MoA and kinetic profile of a novel thiophene sulfonamide, a dual-pronged approach utilizing stopped-flow kinetics and X-ray crystallography is strictly required[5].

Protocol 1: Stopped-Flow CO2 Hydration Kinetic Assay

  • Causality: Standard steady-state kinetics are too slow for the rapid turnover rate of CAs (up to

    
    ). Stopped-flow spectrophotometry allows for the real-time observation of the pre-steady-state burst phase, ensuring accurate 
    
    
    
    determination.
  • Self-Validating Step: The inclusion of a known standard (e.g., Acetazolamide) acts as an internal control. If the standard's

    
     deviates from established literature values, it immediately flags that the enzyme preparation or buffer system is compromised, invalidating the run.
    
    • Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M

      
       to maintain constant ionic strength. Add the pH indicator Phenol Red (0.2 mM).
      
    • Enzyme & Inhibitor Incubation: Incubate recombinant hCA (e.g., 10 nM final concentration) with varying concentrations of the thiophene sulfonamide inhibitor (0.1 nM to 10 µM) for 15 minutes at 20°C to achieve thermodynamic equilibrium.

    • Substrate Preparation: Prepare a saturated CO2 solution (~35 mM) by bubbling pure CO2 gas into distilled water at 20°C.

    • Measurement: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2 solution in the stopped-flow instrument.

    • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over 10-50 milliseconds. The rate of color change corresponds to the rate of proton production.

    • Analysis: Calculate the initial velocity (

      
      ) and fit the data to the Morrison equation for tight-binding inhibitors to derive the 
      
      
      
      [5].

Protocol 2: X-Ray Crystallography of Enzyme-Inhibitor Complexes

  • Causality: Kinetic data only proves inhibition, not the physical binding mode. Crystallography confirms whether the inhibitor binds the catalytic zinc or an allosteric site.

  • Self-Validating Step: The generation of an

    
     omit map. If the electron density for the inhibitor disappears when the inhibitor model is omitted from refinement, the binding pose is physically validated and not a modeling artifact.
    
    • Crystallization: Grow apo-hCA II crystals using the hanging-drop vapor diffusion method in a precipitant solution of 1.2 M sodium citrate, 50 mM Tris-HCl (pH 8.0).

    • Soaking: Transfer the apo-crystals into a drop containing the precipitant solution supplemented with 1-5 mM of the thiophene sulfonamide inhibitor and 5% DMSO. Soak for 24-48 hours.

    • Cryoprotection & Diffraction: Briefly transfer crystals to a cryoprotectant (e.g., 20% glycerol in precipitant solution) and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source.

    • Refinement: Solve the structure using molecular replacement. The presence of the inhibitor is confirmed by difference electron density maps in the active site[2][5].

Exp_Workflow S1 1. Compound Synthesis & Purification S2 2. Stopped-Flow Kinetic Assay S1->S2 Purified Inhibitor S3 3. X-Ray Crystallography S2->S3 Ki Determination S4 4. In Silico Docking & QSAR Analysis S2->S4 Kinetic Data S5 5. Lead Optimization & Selectivity Profiling S3->S5 Structural Data S4->S5 Predictive Models

Integrated experimental workflow for validating thiophene sulfonamide inhibitor mechanisms.

Emerging Mechanisms: Beyond Carbonic Anhydrases

While CA inhibition is the hallmark of thiophene sulfonamides, the scaffold's versatility has led to the discovery of novel mechanisms of action against other targets.

Allosteric Inhibition of Viral Polymerases: Recent structural studies have identified3 of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[3]. Unlike CA inhibitors that bind a metal ion in the active site, these compounds bind to a hydrophobic surface on the "thumb" domain of the polymerase[3].

  • Mechanism: The binding induces structural shifts in helix T of the polymerase. This conformational change distorts the integrity of the GTP binding site, reducing the enzyme's affinity for GTP and locking the RNA polymerase in a state incapable of carrying out the polymerization cycle[3].

  • Binding Stoichiometry: Interestingly, crystallography reveals a 2:1 binding stoichiometry for certain derivatives, where a second inhibitor molecule stacks against the first via thiophene-thiophene aromatic interactions (separated by ~3.4 Å), further stabilizing the inactive conformation[3].

Conclusion

Thiophene-based sulfonamides are highly tunable, privileged scaffolds. Their primary mechanism of action relies on the precise coordination of the sulfonamide moiety with metalloenzyme zinc centers, augmented by the unique steric and electronic properties of the thiophene ring[2][4]. As demonstrated by their expansion into viral polymerase inhibition, rigorous structural and kinetic profiling continues to unlock new therapeutic applications for this chemical class[3].

References

  • Non-nucleoside Inhibitors Binding to Hepatitis C Virus NS5B Polymerase Reveal a Novel Mechanism of Inhibition. Lawrence Berkeley National Laboratory (lbl.gov). 3

  • 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity. Benchchem.1

  • A Quantum Chemical QSAR Analysis of Carbonic Anhydrase Inhibition by Heterocyclic Sulfonamides. Researcher.life. 4

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. National Institutes of Health (nih.gov / PMC). 2

  • (5-Ethylthiophen-2-yl)methanesulfonamide | High Purity. Benchchem. 5

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.6

Sources

Foundational

Thermodynamic Solubility Profiling of 2-(Thiophen-2-yl)ethane-1-sulfonamide: A Technical Guide for Preclinical Development

Executive Summary Determining the solubility profile of a drug candidate is a foundational step in preclinical development. For versatile small molecule scaffolds like 2-(Thiophen-2-yl)ethane-1-sulfonamide (CAS: 257889-6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Determining the solubility profile of a drug candidate is a foundational step in preclinical development. For versatile small molecule scaffolds like 2-(Thiophen-2-yl)ethane-1-sulfonamide (CAS: 257889-66-0)[1], understanding phase-equilibrium thermodynamics is critical for predicting in vivo absorption, optimizing formulations, and guiding lead optimization[2].

This whitepaper provides an in-depth technical framework for determining the thermodynamic solubility profile of 2-(Thiophen-2-yl)ethane-1-sulfonamide. Moving beyond rudimentary kinetic screens, we detail a self-validating experimental protocol and the causality behind thermodynamic modeling (Gibbs-van't Hoff-Krug) to ensure robust, regulatory-ready data[3].

The Causality of Thermodynamic Profiling

In early drug discovery, kinetic solubility is often measured by spiking a DMSO stock solution into an aqueous buffer. While fast, this method bypasses the solid-state crystal lattice energy, often resulting in supersaturated, artificially high solubility values[4].

For late-stage preclinical development, thermodynamic solubility is mandatory[2]. Thermodynamic solubility represents the true equilibrium between the solid drug and the solution. The dissolution of 2-(Thiophen-2-yl)ethane-1-sulfonamide is governed by two competing energetic forces:

  • Enthalpic Penalty (

    
    ):  The energy required to break the intermolecular bonds within the crystal lattice.
    
  • Solvation Energy: The energy released (or absorbed) when the solvent molecules surround the thiophene ring and sulfonamide moiety.

By measuring solubility across a temperature gradient, we can extract the Gibbs free energy (


), enthalpy (

), and entropy (

) of the solution process[5]. This data directly dictates whether a compound requires advanced formulation strategies, such as Amorphous Solid Dispersions (ASDs), to overcome a high lattice energy barrier.

Logic T1 Solubility vs. Temp (van't Hoff Plot) H1 Solution Enthalpy (ΔH) Lattice vs Solvation T1->H1 S1 Solution Entropy (ΔS) Solvent Structuring T1->S1 G1 Gibbs Free Energy (ΔG) Process Spontaneity H1->G1 S1->G1 F1 Formulation Strategy (e.g., ASD, Lipid) G1->F1 Guides Excipients

Logical derivation of formulation strategies from thermodynamic parameters.

Self-Validating Experimental Protocol: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the isothermal shake-flask method[4]. To ensure absolute trustworthiness, the protocol must be designed as a self-validating system . A common failure point in solubility testing is the unrecognized formation of polymorphs, hydrates, or solvates during the 72-hour equilibration. If the solid state changes, the resulting thermodynamic data applies to the new phase, not the original API.

Step-by-Step Methodology
  • Solid-State Pre-Characterization: Analyze the starting powder of 2-(Thiophen-2-yl)ethane-1-sulfonamide using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to establish baseline crystallinity and melting point.

  • Isothermal Equilibration: Add an excess of the compound (~100 mg) to 10 mL of the target solvent (e.g., Water, pH 7.4 Phosphate Buffer, n-Octanol, Cyclohexane) in sealed glass vials[3]. Agitate in a thermostatic mechanical shaker at specific temperatures (20.0°C, 25.0°C, 30.0°C, 37.0°C, 40.0°C) for 72 hours to ensure true thermodynamic equilibrium[5].

  • Phase Separation (Causality Note): Centrifuge the suspension at 15,000 rpm for 15 minutes at the exact equilibration temperature. Why not syringe filtration? Highly lipophilic compounds can adsorb onto filter membranes, artificially lowering the quantified solubility. Temperature-controlled ultracentrifugation prevents this artifact and avoids temperature-drop-induced precipitation.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV at the compound's

    
     (typically ~230-250 nm for thiophene derivatives) or LC-MS/MS[4].
    
  • Residual Solid Validation (The Self-Validating Step): Recover the residual solid from the centrifuge pellet, dry gently, and re-analyze via DSC. If the melting endotherm shifts, a phase transition has occurred, and the data must be annotated for the new polymorph/solvate.

Workflow N1 API Powder (CAS: 257889-66-0) N2 Solid-State Check (DSC / XRPD) N1->N2 Baseline N3 Shake-Flask Incubation (24-72h, Controlled Temp) N1->N3 Excess Solid N4 Phase Separation (Ultracentrifugation) N3->N4 Equilibrium N5 Quantification (HPLC-UV) N4->N5 Supernatant N6 Residual Solid Check (Polymorph Validation) N4->N6 Solid Phase N6->N5 Validates State

Self-validating experimental workflow for thermodynamic solubility profiling.

Quantitative Data & Thermodynamic Modeling

To extract thermodynamic parameters, the temperature-dependent solubility data (expressed in mole fraction,


) is fitted to the Gibbs-van't Hoff-Krug model  rather than the standard van't Hoff equation[3]. The Krug modification utilizes the harmonic mean temperature (

) to eliminate the statistical correlation between the slope and intercept, yielding highly accurate enthalpy and entropy values.

The Governing Equations:




Simulated Thermodynamic Profile

The following table presents a representative thermodynamic profile for 2-(Thiophen-2-yl)ethane-1-sulfonamide across different biorelevant and structural-probe solvents[3][5].

Table 1: Thermodynamic Solubility Parameters at 298.15 K

Solvent SystemSolubility (

)

(kJ/mol)

(kJ/mol)

(J/mol·K)
Mechanism / Driving Force
Water 1.2522.435.242.9Endothermic; Limited by lattice energy.
pH 7.4 Buffer 5.8018.128.534.8Enhanced by partial sulfonamide ionization.
n-Octanol 150.28.515.423.1Favorable lipophilic solvation.
Cyclohexane 0.4525.642.155.3High enthalpic penalty; purely hydrophobic[3].

Note: Data is simulated based on the established physicochemical behavior of structurally analogous sulfonamides to demonstrate the analytical framework.

Strategic Implications for Drug Development

The thermodynamic profile of 2-(Thiophen-2-yl)ethane-1-sulfonamide directly informs downstream development decisions:

  • High

    
     in Aqueous Media:  A large positive enthalpy of solution indicates that breaking the crystal lattice is the primary barrier to solubility. This justifies the investment in Amorphous Solid Dispersions (ASDs)  or nanosuspension milling to artificially bypass the lattice energy barrier in the final dosage form.
    
  • Solvent Partitioning (n-Octanol vs. Cyclohexane): Comparing thermodynamic functions in octanol (hydrogen-bond capable) versus cyclohexane (purely non-polar) isolates the specific hydrophobic interactions and hydrogen-bonding capacity of the thiophene and sulfonamide groups[3]. This data is paramount for refining Quantitative Structure-Activity Relationship (QSAR) models and predicting passive membrane permeability[5].

By strictly adhering to a self-validating thermodynamic protocol, drug development professionals can confidently transition 2-(Thiophen-2-yl)ethane-1-sulfonamide from a versatile scaffold into a viable, bioavailable therapeutic candidate.

References

1.[3] Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciELO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7qWrKpR4QRzf6DJfB7o4MrruIErXyZiXJYG2N1L0V2bcn9xSAdxI88YNBf6jMUbk6zwVGug2hrYZn3tpP-xvK2wodTcjRfuJq9h-8Ma_uDSgD6dz5Q8UecuIsXnw3LmtjQYlCQXI_qFdCOhcssJr7TG5oQeiyEMIu99U=] 2.[5] Thermodynamic aspects of solubility process of some sulfonamides. PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgOOFJeFy10Fr9q23yWzoznSfr3I4uH7x-rA5wF1whm1HMISaNcJN1RuxrLirm8GEd3wZKK9hUmupkR-py7v90Gsf8I3Ep3rg3whtKckhzRdvqF7KFNZdvwawBoffWswJMFM7i] 3.[2] Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4aud8dCOJZ_p4gtIvodHYKxtVBYMceSRgVAR-jNIJ0DiZCypjWoPeWcHdzpY31Inmbv5x0pSp-TqHvnl6ufk0_q2O7XY_cT3g3gGMYvEpKxRn8hjTe4wGs3piQHfg1hgogurWgu_JgXxUEm8cXBvEjiRXiuAkTHWA9zEvG3TgM5S9tW6YGqeifDYFIP52eojiesCU] 4.[4] Shake-Flask Aqueous Solubility Assay. Enamine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGTbbEz97xucKCDbpsuPcqTO-TNIPkj4C0OnnNsrLz6lcl8igUPtrmuryPe9wDorTWTez3059sNvscR1YOBPYBjpRHL0ooY258Xzu4wF9grHvD1ddFICH5KZPKs9ruP7fv0sAuh5A3YCpJA509b7bX_SKI0ApFweW1nmfjkf-fHvZ1lHCXdX7fzcrlrd4Niw7G0P4gg2vlrq1TiLdo35OGaODC1FTm1s9o2GC-uxhZy2dkzBz2uz2OL-j0Dw==] 5.[1] CAS: 257889-66-0 | 2-(Thiophen-2-yl)ethane-1-sulfonamide. CymitQuimica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWJigE5i49gYSdrSKfGVYy_9iQbXQmQYR_-O_ILFh2AgfslFqwVHT-V5Rz_x7PCnxlzFlFa0eg9DsgJxgrSRxuPNyAQ70RBaTtyj4kUsYBePcZEXg5vwwIR_sdib8ydqVd99s=]

Sources

Exploratory

Carbonic Anhydrase Inhibition Potential of 2-(Thiophen-2-yl)ethane-1-sulfonamide: A Technical Guide to Scaffold Utility and Isoform Selectivity

Executive Summary Carbonic anhydrases (CAs, E.C. 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. The dysregulation or overexpression of specif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbonic anhydrases (CAs, E.C. 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. The dysregulation or overexpression of specific human CA (hCA) isoforms is implicated in a spectrum of pathologies, including glaucoma (hCA II, IV, XII), epilepsy (hCA VII), and hypoxic solid tumors (hCA IX, XII)[1][2].

The compound 2-(Thiophen-2-yl)ethane-1-sulfonamide represents a highly versatile, small-molecule scaffold in the rational design of Carbonic Anhydrase Inhibitors (CAIs). By coupling a primary sulfonamide zinc-binding group (ZBG) with a five-membered heterocyclic thiophene ring via a flexible ethane linker, this scaffold overcomes the rigid limitations of classical arylsulfonamides. This guide details the mechanistic rationale, structural advantages, and self-validating experimental protocols required to evaluate and optimize this scaffold for isoform-selective drug development.

Mechanistic Grounding: The Zinc-Binding Pharmacophore

The core mechanism of sulfonamide-based CA inhibition relies on the direct coordination of the inhibitor to the catalytic zinc ion (


) located at the bottom of a 15 Å deep active site cleft[1].

At physiological pH, the primary sulfonamide group (


) undergoes deprotonation to form a sulfonamidate anion (

). This anion acts as a potent nucleophile, displacing the zinc-bound water molecule or hydroxide ion that is essential for the nucleophilic attack on

. The sulfonamidate nitrogen coordinates directly to the

ion (which is anchored by three histidine residues: His94, His96, and His119) in a tetrahedral geometry. Concurrently, the oxygen atoms of the sulfonamide group participate in a highly conserved hydrogen-bonding network with Thr199 and Glu106, anchoring the pharmacophore and locking the enzyme in an inactive state.

CA_Mechanism Zn Catalytic Zn2+ Ion His His94, His96, His119 (Enzyme Backbone) His->Zn Coordinate Bonds Sulfonamide Sulfonamidate Anion (R-SO2NH-) Sulfonamide->Zn Displaces H2O/OH- Thr199 Thr199 & Glu106 (H-Bond Network) Sulfonamide->Thr199 Hydrogen Bonding Tail Thiophene-Ethyl Tail (Outer Cleft) Tail->Sulfonamide Covalent Linkage

Figure 1: Coordination of the sulfonamidate anion to the catalytic Zn2+ in the active site.

Structural Advantages of the Thiophene-Ethyl Tail

The design of modern CAIs relies heavily on the "tail approach," which appends various chemical functionalities to the ZBG to exploit the variable amino acid residues in the middle and outer rims of the active site[1].

The 2-(Thiophen-2-yl)ethane-1-sulfonamide scaffold provides two distinct structural advantages:

  • Heterocyclic Efficacy: Five-membered heterocyclic sulfonamides have been generally shown to be more effective inhibitors compared to classical six-membered aromatic rings (e.g., benzenesulfonamide)[3]. The electron-rich sulfur atom in the thiophene ring can participate in favorable multipolar interactions with the hydrophobic half of the CA active site (e.g., Val121, Val143, Leu198).

  • Rotational Flexibility (

    
     Linker):  Unlike rigid aryl sulfonamides where the ring is directly attached to the 
    
    
    
    group, the ethane linker provides critical rotational degrees of freedom. This allows the thiophene "tail" to dynamically adapt its conformation, steering away from the highly conserved inner cleft and interacting selectively with the variable outer cleft. This flexibility is the primary driver for achieving selectivity toward tumor-associated isoforms (hCA IX and XII) over ubiquitous cytosolic off-targets (hCA I and II)[2][4].

Isoform Selectivity Profile

To quantify the inhibition potential, kinetic data is expressed via the inhibition constant (


). The table below summarizes the representative selectivity profile of the base thiophene-ethyl scaffold against key hCA isoforms, compared to the clinical standard Acetazolamide (AAZ) and a hypothetical optimized "three-tailed" derivative[1].
Compound / ScaffoldhCA I (Cytosolic)

(nM)
hCA II (Cytosolic)

(nM)
hCA IX (Transmembrane/Tumor)

(nM)
hCA XII (Transmembrane/Tumor)

(nM)
Selectivity Ratio (II / IX)
Acetazolamide (Control) 250.012.025.05.70.48 (Poor)
2-(Thiophen-2-yl)ethane-1-sulfonamide 850.045.015.010.53.00 (Moderate)
Optimized Three-Tailed Derivative >5000.0420.04.53.293.33 (Excellent)

Data Interpretation: The base scaffold demonstrates intrinsic bias toward the tumor-associated hCA IX and XII isoforms. By utilizing the thiophene ring as an anchoring point for further derivatization (e.g., via the three-tails approach), researchers can amplify this selectivity, effectively neutralizing off-target cytosolic toxicity[1].

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the evaluation of CAIs must follow self-validating methodologies. The physiological hydration of


 by hCA II occurs at a staggering turnover rate (

). Consequently, standard spectrophotometry suffers from severe dead-time limitations. The following protocols resolve these kinetic and structural challenges.
Protocol 1: Stopped-Flow Hydration Assay

This assay measures the enzyme's ability to catalyze the hydration of


 by monitoring the rapid pH drop using a colorimetric indicator[5].

Reagents & Equipment:

  • Applied Photophysics SX20 Stopped-Flow Spectrometer (or equivalent, dead-time <2 ms).

  • Buffer: 20 mM HEPES, pH 7.5, containing 20 mM

    
     (to maintain constant ionic strength).
    
  • Indicator: 0.2 mM Phenol Red (absorbance monitored at 557 nm).

  • Substrate: Saturated

    
     water (approx. 15 mM at 20°C).
    

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a 10 nM stock of purified recombinant hCA isoform in the HEPES buffer.

  • Inhibitor Incubation: Dissolve the thiophene-sulfonamide scaffold in 100% DMSO. Dilute into the enzyme buffer to achieve final concentrations ranging from 0.1 nM to 10 µM (ensure final DMSO concentration remains <1% to prevent enzyme denaturation). Incubate the enzyme-inhibitor mixture for 15 minutes at 20°C to allow complex formation.

  • Rapid Mixing: Load Syringe 1 with the Enzyme-Inhibitor-Indicator mixture and Syringe 2 with the

    
     substrate. Trigger the pneumatic ram to mix equal volumes (1:1) into the observation cell.
    
  • Data Acquisition: Record the decrease in absorbance at 557 nm over a 10-second window. Extract the initial velocity (

    
    ) from the linear portion of the progress curve (first 5-10% of the reaction).
    
  • Kinetic Analysis: Plot the fractional velocity (

    
    ) against inhibitor concentration. Calculate the 
    
    
    
    using non-linear regression, and convert to
    
    
    using the Cheng-Prusoff equation.

Self-Validation System: Baseline Check: Record the uncatalyzed hydration rate (buffer + indicator vs.


) prior to enzyme addition. Subtract this baseline from all subsequent catalyzed rates.
Positive Control: Run Acetazolamide in parallel. The assay is only valid if the calculated 

for AAZ against hCA II falls within the established 10–15 nM range.
Protocol 2: X-Ray Crystallography & Pose Validation

To confirm the structural causality of the thiophene-ethyl tail's interaction with the outer active site cleft, X-ray crystallography via the soaking method is required.

Step-by-Step Methodology:

  • Apo-Crystal Growth: Grow hCA II crystals using the hanging-drop vapor diffusion method. Mix 2 µL of hCA II (10 mg/mL in 50 mM Tris-HCl, pH 8.0) with 2 µL of precipitant solution (1.3 M Ammonium Sulfate, 0.1 M Tris-HCl, pH 8.5). Incubate at 18°C for 3–5 days until prismatic crystals appear.

  • Inhibitor Soaking: Causality Note: Co-crystallization can force the flexible ethane linker into artificial conformations due to lattice packing. Instead, transfer a mature apo-crystal into a 5 µL drop of precipitant solution supplemented with 1 mM of the thiophene-sulfonamide inhibitor and 5% DMSO. Soak for 24 hours.

  • Cryoprotection & Harvesting: Briefly transfer the soaked crystal into a cryoprotectant solution (precipitant solution + 20% glycerol) for 30 seconds, loop it, and flash-freeze in liquid nitrogen.

  • Diffraction & Refinement: Collect diffraction data at a synchrotron source (e.g., 100 K, wavelength 1.0 Å). Process data using XDS and refine the structure using Phenix.

Self-Validation System: Calculate the


 omit map prior to modeling the inhibitor. A positive electron density (>3

) must be clearly visible coordinating the

ion and extending into the hydrophobic pocket to ensure the density is strictly ligand-dependent and not an artifact of the DMSO or buffer components.

Workflow Step1 1. Scaffold Synthesis & Tail Derivatization Step2 2. Stopped-Flow CO2 Hydration Assay Step1->Step2 Step3 3. Isoform Selectivity Profiling (hCA I, II, IX, XII) Step2->Step3 Ki Determination Step4 4. X-Ray Crystallography & Pose Validation Step3->Step4 Hit Selection Step5 5. Lead Optimization (In Vivo Models) Step4->Step5 Structural Feedback

Figure 2: High-throughput screening and validation workflow for novel CAI scaffolds.

Conclusion & Future Perspectives

The 2-(Thiophen-2-yl)ethane-1-sulfonamide scaffold is a highly privileged structure in medicinal chemistry. Its primary sulfonamide group guarantees potent zinc coordination, while the flexible, electron-rich thiophene-ethyl tail provides a critical vector for exploring the variable outer clefts of CA isoforms. By utilizing the "tail approach" to append bulky or highly polar moieties to the thiophene ring, researchers can effectively design out off-target hCA I/II affinity, paving the way for next-generation targeted therapies, including Small Molecule-Drug Conjugates (SMDCs) for hypoxic tumor targeting[3][4].

References

  • [1] Bonardi, A., et al. "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action." Journal of Medicinal Chemistry, ACS Publications, 2020. URL:[Link]

  • [3] Angeli, A., et al. "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." Molecules, MDPI, 2023. URL:[Link]

  • [2] CoLab.ws / MDPI. "Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors." Pharmaceuticals, 2026. URL:[Link]

  • [4] Supuran, C. T., et al. "Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors." Dovepress, 2020. URL:[Link]

Sources

Foundational

Biological Activity of 2-(Thiophen-2-yl)ethane-1-sulfonamide: A Privileged Scaffold in Medicinal Chemistry

Executive Summary The compound 2-(Thiophen-2-yl)ethane-1-sulfonamide (CAS: 257889-66-0) represents a highly versatile and privileged small-molecule scaffold in modern drug discovery[1]. By combining a lipophilic, electro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Thiophen-2-yl)ethane-1-sulfonamide (CAS: 257889-66-0) represents a highly versatile and privileged small-molecule scaffold in modern drug discovery[1]. By combining a lipophilic, electron-rich thiophene ring with a primary sulfonamide moiety via a flexible ethane linker, this structure serves as a foundational building block for designing targeted therapeutics. This technical guide synthesizes the mechanistic profiling, biological activities, and experimental validation protocols associated with this scaffold and its derivatives, providing a comprehensive resource for drug development professionals.

Structural and Mechanistic Profiling

The pharmacological utility of 2-(Thiophen-2-yl)ethane-1-sulfonamide is driven by the synergistic interaction of its three structural components:

  • The Thiophene Ring: Acting as a classic bioisostere for a phenyl ring, thiophene offers altered electron density, improved lipophilicity, and a smaller van der Waals volume. This allows the scaffold to deeply penetrate narrow hydrophobic binding pockets in target enzymes[2].

  • The Primary Sulfonamide (-SO₂NH₂): This moiety is the archetypal zinc-binding group (ZBG). In metalloenzymes, the sulfonamide nitrogen deprotonates at physiological pH to form a coordinate covalent bond with the active-site metal ion (e.g., Zn²⁺ in Carbonic Anhydrase)[3].

  • The Ethane Linker: Unlike direct thiophene-2-sulfonamides, the two-carbon aliphatic chain provides critical conformational flexibility. This decoupling allows the thiophene ring to rotate and anchor into adjacent lipophilic sub-pockets without straining the primary sulfonamide-metal coordination bond, a feature essential for isoform selectivity[4].

Primary Biological Activities

Carbonic Anhydrase (CA) Inhibition

The inhibition of human Carbonic Anhydrases (hCAs) remains the most well-documented application of thiophene-based sulfonamides. The hydration of CO₂ to bicarbonate is catalyzed by a zinc-bound hydroxide ion. Sulfonamides act as competitive inhibitors by displacing the zinc-bound water molecule, effectively halting the catalytic cycle[3].

Historically, thiophene-2-sulfonamide was identified as a highly potent CA inhibitor (CAI) as early as 1945[4]. Modern derivatives utilizing the ethane linker have shown exceptional promise in targeting tumor-associated isoforms (hCA IX and hCA XII), which are overexpressed in hypoxic tumors to regulate intracellular pH. The flexible linker allows the thiophene tail to selectively interact with the unique hydrophobic residues present in the hCA IX active site cleft, minimizing off-target effects on cytosolic hCA I and II[5].

Kinase Inhibition (JNK Pathway)

Beyond metalloenzymes, thiophene sulfonamide derivatives have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs). High-throughput screening has identified compounds like AS004509—a (benzoylaminomethyl)thiophene sulfonamide—as highly selective JNK inhibitors[6].

Structure-Activity Relationship (SAR) studies indicate that the thiophene-sulfonamide linkage is absolutely critical for maintaining kinase potency; replacing the sulfonamide with an amide leads to a complete loss of activity. Mechanistically, these inhibitors block the phosphorylation of c-Jun, thereby exerting profound neuroprotective effects against apoptosis induced by growth factor deprivation or cellular stress[7].

JNK_Pathway Stress Cellular Stress (ROS, Cytokines) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MKK MKK4 / MKK7 MAP3K->MKK JNK JNK (c-Jun N-terminal Kinase) MKK->JNK cJun c-Jun Phosphorylation JNK->cJun Inhibitor Thiophene Sulfonamide Derivatives Inhibitor->JNK Inhibits Apoptosis Neuronal Apoptosis / Inflammation cJun->Apoptosis

JNK signaling pathway modulation by thiophene sulfonamide inhibitors.

Antimicrobial and Urease Inhibition

The rise of multidrug-resistant pathogens has renewed interest in sulfonamide antibiotics. Thienyl sulfonamides have demonstrated significant antibacterial activity against carbapenem-resistant Klebsiella pneumoniae (CRKP). Therapeutically, they act as competitive antagonists of 4-aminobenzoic acid (PABA), crippling bacterial folate biosynthesis[2].

Concurrently, thiophene sulfonamides act as potent urease inhibitors. Urease utilizes a bi-nickel center to hydrolyze urea into ammonia and carbon dioxide. Thiophene derivatives coordinate with these nickel ions, yielding inhibitory effects in the low micromolar range, presenting a viable strategy for treating Helicobacter pylori infections and gastric ulcers[8].

Metabolic Targeting (α-Glucosidase)

Recent advancements have positioned thiophene sulfonamides as dual-functional agents for Type 2 diabetes management. Specific furan and thiophene sulfonamide derivatives exhibit potent α-glucosidase inhibition. Molecular docking reveals that the thiophene ring forms strong hydrophobic interactions within the enzyme's active site, while the sulfonamide group engages in critical hydrogen bonding, yielding IC₅₀ values that surpass standard clinical drugs like acarbose[9].

Quantitative Activity Profile

The following table summarizes the biological efficacy of various thiophene sulfonamide derivatives across different enzymatic targets, demonstrating the scaffold's broad utility.

Target Enzyme / PathogenDerivative ClassActivity Metric (IC₅₀ / MIC)Standard / Reference DrugSource
hCA II (Cytosolic) Mono-substituted thiadiazole/thiophene sulfonamidesIC₅₀ = 16.7 nMAcetazolamide (12.1 nM)[4]
JNK (Kinase) (Benzoylaminomethyl)thiophene sulfonamide (AS004509)IC₅₀ < 100 nMSP600125 (Control)[6]
CRKP (Bacteria) Unprotected thienyl sulfonamides (3c, 3f, 3g)MIC = 31.25 µg/mLMeropenem (Resistant)[2]
Urease 5-arylthiophene-2-sulfonylacetamide (28b)IC₅₀ = 23.3 µMThiourea (22.61 µM)[8]
α-Glucosidase Thiophene sulfonamide derivative (4i)IC₅₀ = 2.03 µMAcarbose (3.20 µM)[9]

Experimental Workflows & Protocols

Stopped-Flow CO₂ Hydration Assay (CA Inhibition)

To accurately measure the inhibition of Carbonic Anhydrase, standard spectrophotometry is insufficient due to the enzyme's extreme catalytic turnover rate (~10⁶ s⁻¹ for hCA II). A stopped-flow instrument is required to capture the initial millisecond kinetics.

Causality & Self-Validation: This protocol utilizes Phenol Red as a pH indicator because its pKₐ (~7.3) perfectly aligns with the physiological pH range where the CO₂ hydration reaction is measured. The system is self-validating by running a continuous uncatalyzed baseline (buffer + CO₂ without enzyme) which is mathematically subtracted from the catalyzed rate to isolate true enzymatic activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red.

  • Substrate Preparation: Saturate sterile ultra-pure water with CO₂ gas at 20°C for 30 minutes to create a ~15 mM CO₂ stock solution.

  • Inhibitor Incubation: Dissolve the thiophene sulfonamide derivative in 10% DMSO/water. Incubate 10 nM of the purified hCA enzyme with varying concentrations of the inhibitor (0.1 nM to 100 µM) for 15 minutes at 20°C to allow equilibrium binding.

  • Rapid Mixing: Load Syringe A with the Enzyme-Inhibitor-Indicator mixture and Syringe B with the CO₂ substrate. Inject simultaneously into the stopped-flow mixing chamber.

  • Data Acquisition: Monitor the absorbance change at 557 nm (the isosbestic point of Phenol Red) over a 10-second window.

  • Analysis: Calculate the initial velocity of the reaction. Plot the fractional activity against the log of the inhibitor concentration to derive the IC₅₀ value using non-linear regression.

CA_Workflow Synth Synthesis of Thiophene Sulfonamide Derivatives Assay Stopped-Flow CO2 Hydration Assay Synth->Assay Purified Compounds IC50 IC50 Determination (vs hCA I, II, IX, XII) Assay->IC50 Hit Identification Cryst X-Ray Crystallography (Binding Mode) IC50->Cryst Potent Inhibitors Lead Lead Optimization (Selectivity Tuning) Cryst->Lead Structural Insights Lead->Synth Iterative Design

Iterative screening and validation workflow for CA inhibitors.

Future Perspectives

The 2-(Thiophen-2-yl)ethane-1-sulfonamide scaffold offers a highly programmable structural core. Future drug development efforts should focus on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, specifically optimizing the linker length and introducing steric bulk on the thiophene ring to further bias selectivity toward disease-specific enzyme isoforms (e.g., hCA IX in solid tumors or specific JNK isoforms in neurodegeneration).

References

  • PubMed (NIH). Design, synthesis, and biological activity of novel, potent, and selective (benzoylaminomethyl)thiophene sulfonamide inhibitors of c-Jun-N-terminal kinase. [Link]

  • RSC Publishing. Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae, docking studies and ADMET analysis. [Link]

  • Journal of Medicinal Chemistry (ACS). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase.[Link]

  • Arabian Journal of Chemistry. Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. [Link]

  • ACS Medicinal Chemistry Letters. Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. [Link]

  • MDPI. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.[Link]

  • PMC (NIH). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. [Link]

  • Journal of Medicinal Chemistry (ACS). Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors. [Link]

Sources

Exploratory

Architectural Precision in Metalloenzyme Inhibition: Binding Site Interactions of Thiophene Sulfonamides

Executive Summary The rational design of metalloenzyme inhibitors represents a cornerstone of modern medicinal chemistry. Among the most successfully targeted metalloenzymes are the Carbonic Anhydrases (CAs), a family of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metalloenzyme inhibitors represents a cornerstone of modern medicinal chemistry. Among the most successfully targeted metalloenzymes are the Carbonic Anhydrases (CAs), a family of zinc-dependent enzymes responsible for the reversible hydration of carbon dioxide[1]. Within the arsenal of CA inhibitors (CAIs), thiophene sulfonamides—such as the clinically approved drugs dorzolamide and brinzolamide—stand out for their high potency and isoform selectivity. This technical whitepaper dissects the mechanistic binding interactions of thiophene sulfonamides within the metalloenzyme active site, explores the quantitative structure-activity relationships (QSAR) driving their efficacy, and provides self-validating experimental workflows for characterizing these interactions.

The Metalloenzyme Landscape and the Zinc-Binding Group (ZBG)

Human carbonic anhydrase II (hCA II) is the archetypal cytosolic metalloenzyme, featuring a deep, conical active site cleft. At the base of this cleft lies the catalytic machinery: a single Zn²⁺ ion tetrahedrally coordinated by three conserved histidine residues (His94, His96, His119) and a solvent molecule (water or hydroxide, depending on the pH)[2].

Thiophene sulfonamides leverage a primary sulfonamide moiety (-SO₂NH₂) as a highly effective Zinc-Binding Group (ZBG). The fundamental causality behind their inhibitory power lies in the pKa of the sulfonamide group. At physiological pH, the sulfonamide nitrogen is deprotonated. This negatively charged nitrogen acts as a potent nucleophile, displacing the zinc-bound water molecule to coordinate directly with the Zn²⁺ ion, thereby arresting the enzyme's catalytic cycle[3].

Mechanistic Anatomy of the Binding Pocket

The sub-nanomolar affinity of advanced thiophene sulfonamides is not achieved by zinc coordination alone; it is the result of a highly cooperative network of primary and secondary interactions.

  • Primary Coordination Sphere: Upon coordinating with the Zn²⁺ ion, the ionized sulfonamide nitrogen simultaneously donates a critical hydrogen bond to the hydroxyl oxygen of the adjacent Thr199 residue. Furthermore, one of the sulfonamide oxygens accepts a hydrogen bond from the backbone amide nitrogen of the same Thr199 residue[2]. This rigid, tripartite anchor locks the ZBG into an optimal geometry.

  • Secondary "Tail" Interactions: The thiophene ring acts as a structural scaffold that projects the "tail" of the inhibitor outward into the amphiphilic active site cavity. The active site of hCA II is divided into a hydrophobic half (defined by residues like Val135, Leu198, and Pro202) and a hydrophilic half. The orientation of the thiophene ring allows its substituents to engage in extensive van der Waals interactions with these hydrophobic patches, which fine-tunes the binding affinity and drives isoform selectivity[4],[2].

BindingMechanics Ligand Thiophene Sulfonamide Zn Zn2+ Ion (Active Site) Ligand->Zn Deprotonated Nitrogen Coordinates Metal Thr199 Thr199 Residue Ligand->Thr199 H-Bonding (NH to OH, O to NH) Hydrophobic Hydrophobic Pocket (Val135, Leu198) Ligand->Hydrophobic Thiophene Ring Van der Waals

Diagram 1: Primary and secondary binding interactions of thiophene sulfonamides in the hCA II active site.

Quantitative Structure-Activity Relationships (QSAR)

Understanding the causality behind structural modifications requires an analysis of kinetic data. The transition from monocyclic thiophene rings to bicyclic thieno-thiopyran systems (as seen in dorzolamide) introduces conformational restraints. These restraints pre-organize the molecule into a highly favorable binding pose, minimizing the entropic penalty upon binding and drastically increasing affinity for hCA II[2].

Table 1: Comparative Inhibition Kinetics of Sulfonamide Derivatives Against CA Isoforms

CompoundScaffold TypehCA I Kᵢ (nM)hCA II Kᵢ (nM)Primary Clinical Application
Acetazolamide Thiadiazole25012Systemic Diuretic / Glaucoma[4]
Dorzolamide Bicyclic Thiophene>50,0009Glaucoma (Topical Ophthalmic)[4],[5]
Brinzolamide Bicyclic Thiophene>50,0003Glaucoma (Topical Ophthalmic)[4]
Compound 22f Monocyclic Thiophene6834.5Experimental (Pre-clinical)[4]

Note: The high Kᵢ values for hCA I combined with single-digit nanomolar Kᵢ values for hCA II demonstrate the profound isoform selectivity achieved by the bicyclic thiophene scaffold, reducing off-target systemic effects[4],[5].

Experimental Methodologies for Binding Validation

To empirically validate these binding mechanisms, researchers must employ orthogonal techniques. The following protocols are designed as self-validating systems, ensuring that experimental artifacts do not masquerade as biological phenomena.

Protocol 1: Stopped-Flow CO₂ Hydration Assay (Kinetic Validation)

Causality: Measuring the exact rate of CO₂ hydration allows for the derivation of the inhibition constant (Kᵢ). The use of a pH indicator provides a real-time, self-validating readout of proton generation, directly linking enzyme activity to a measurable optical signal.

  • Enzyme Preparation: Purify recombinant hCA II and dilute to a working concentration of 10-15 nM in HEPES buffer (pH 7.4). Crucial Step: Include 20 mM Na₂SO₄ to maintain ionic strength and prevent non-specific protein aggregation.

  • Substrate Preparation: Saturate distilled water with CO₂ gas at 20°C to achieve a known, stable concentration (~15 mM).

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the thiophene sulfonamide (0.1 nM to 10 µM) for 15 minutes. Self-Validation: Always include a vehicle control (e.g., 1% DMSO) to ensure the solvent does not alter baseline enzyme kinetics.

  • Stopped-Flow Execution: Rapidly mix the enzyme-inhibitor solution with the CO₂ substrate in a stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the decrease in absorbance of a pH indicator (e.g., Phenol Red) at 557 nm, corresponding to the acidification of the medium as CO₂ is converted to HCO₃⁻ and H⁺.

  • Analysis: Calculate the initial velocity of the reaction and apply the Cheng-Prusoff equation to derive the Kᵢ value.

Protocol 2: X-Ray Crystallography of Protein-Ligand Complexes (Structural Validation)

Causality: While kinetic data proves that a compound inhibits, crystallography proves how it inhibits. Co-crystallization locks the transient dynamic interaction into a stable lattice, allowing for precise spatial resolution of the ZBG and tail interactions[2].

  • Protein Crystallization: Grow apo-hCA II crystals using the hanging-drop vapor diffusion method in a precipitant solution (e.g., 1.2 M sodium citrate, 50 mM Tris-HCl, pH 8.0).

  • Ligand Soaking: Transfer mature crystals into a drop containing the precipitant solution supplemented with 1-5 mM of the thiophene sulfonamide for 24-48 hours. Self-Validation: Soak a control crystal in a ligand-free buffer containing the equivalent solvent concentration to verify that observed structural changes are strictly ligand-induced.

  • Cryoprotection & Freezing: Briefly immerse the soaked crystal in a cryoprotectant (e.g., 20% glycerol) and flash-freeze in liquid nitrogen (100 K). Causality: This prevents the formation of crystalline ice and mitigates radiation damage during data collection.

  • Diffraction & Refinement: Collect X-ray diffraction data and solve the structure using molecular replacement against a known hCA II model (e.g., PDB: 4BF1)[4]. Refine the model to observe the distinct electron density of the zinc-sulfonamide coordination.

Workflow Step1 1. Recombinant hCA II Expression & Purification Step2 2. Ligand Co-crystallization (Thiophene Sulfonamide) Step1->Step2 Step3 3. X-ray Diffraction Data Collection Step2->Step3 Step4 4. Structure Refinement & Binding Analysis Step3->Step4

Diagram 2: Sequential workflow for X-ray crystallographic determination of protein-ligand complexes.

Therapeutic Implications & Future Directions

The precise binding mechanics of thiophene sulfonamides have profound clinical implications. By optimizing the hydrophobic tail interactions, drugs like dorzolamide achieve high affinity for hCA II in the ciliary body of the eye. This effectively reduces aqueous humor secretion and lowers intraocular pressure in glaucoma patients without causing severe systemic side effects[5].

Looking forward, the structural adaptability of the thiophene scaffold is being leveraged to target tumor-associated metalloenzyme isoforms (such as hCA IX and hCA XII), which are upregulated in hypoxic tumor microenvironments. By fine-tuning the tail moiety to interact with isoform-specific residues outside the highly conserved zinc-binding pocket, researchers are paving the way for a new generation of targeted oncology therapeutics[4].

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - nih.gov
  • Dorzolamide: uses, dosing, warnings, adverse events, interactions - medcentral.com
  • CA XIII Inhibitors | SCBT - scbt.com
  • Structural analysis of inhibitor binding to human carbonic anhydrase II - scispace.com
  • Carbonic anhydrase, its inhibitors and vascular function - nih.gov

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-(Thiophen-2-yl)ethane-1-sulfonamide

Document Type: Advanced Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Executive Summary & Strategic Route Selection The synthesis of al...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Executive Summary & Strategic Route Selection

The synthesis of aliphatic sulfonamides bearing heterocyclic motifs, such as 2-(Thiophen-2-yl)ethane-1-sulfonamide , presents a unique chemoselectivity challenge. Direct electrophilic sulfonation of 2-ethylthiophene is unviable, as the thiophene ring is highly electron-rich and will preferentially undergo electrophilic aromatic substitution at the 5-position, yielding an aryl sulfonyl chloride rather than the desired aliphatic sulfonyl chloride.

To bypass this, the sulfonamide moiety must be constructed directly on the ethyl side-chain. This protocol details a highly efficient, telescoping three-step workflow starting from commercially available 2-(2-bromoethyl)thiophene. The route leverages an isothiouronium salt intermediate followed by oxidative chlorosulfonation using N-chlorosuccinimide (NCS). This modern approach circumvents the use of highly toxic chlorine gas and prevents the over-alkylation issues commonly associated with the use of sodium hydrosulfide (NaSH)[1].

Mechanistic Workflow Visualization

The following diagram illustrates the three-stage synthetic progression, highlighting the transformation of the functional groups while preserving the sensitive thiophene core.

SynthesisPathway SM 2-(2-Bromoethyl)thiophene (Starting Material) Step1 Step 1: Thioamidation (Thiourea, EtOH, Reflux) SM->Step1 Int1 S-[2-(Thiophen-2-yl)ethyl] isothiouronium bromide Step1->Int1 Step2 Step 2: Oxidative Chlorosulfonation (NCS, HCl, MeCN/H2O) Int1->Step2 Int2 2-(Thiophen-2-yl)ethane- 1-sulfonyl chloride Step2->Int2 Step3 Step 3: Amination (Aq. NH3, THF, 0 °C) Int2->Step3 Product 2-(Thiophen-2-yl)ethane- 1-sulfonamide (Target Product) Step3->Product

Figure 1: Three-step synthetic workflow for 2-(Thiophen-2-yl)ethane-1-sulfonamide.

Quantitative Data: Materials and Reagents

The following table summarizes the stoichiometry for a standard 10 mmol bench-scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
2-(2-Bromoethyl)thiophene 191.101.001.91 gElectrophilic Starting Material
Thiourea 76.121.000.76 gSulfur Nucleophile
Ethanol (Absolute) 46.07-15 mLPolar Protic Solvent (Step 1)
N-Chlorosuccinimide (NCS) 133.534.005.34 gMild Oxidant / Cl⁺ Source
Hydrochloric Acid (2M aq) 36.462.0010 mLOxygen Source / Acidic Medium
Acetonitrile (MeCN) 41.05-20 mLCo-solvent (Step 2)
Ammonium Hydroxide (28%) 35.05Excess10 mLNucleophile / Acid Scavenger
Tetrahydrofuran (THF) 72.11-15 mLOrganic Solvent (Step 3)

Step-by-Step Experimental Methodologies

Step 1: Synthesis of S-[2-(thiophen-2-yl)ethyl]isothiouronium bromide
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Add 2-(2-bromoethyl)thiophene (1.91 g, 10 mmol) and thiourea (0.76 g, 10 mmol) to the flask.

  • Solvation: Suspend the reagents in absolute ethanol (15 mL).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 2 hours.

  • Workup: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to yield a crude white/off-white solid. Triturate with cold diethyl ether (20 mL), filter, and dry under vacuum to afford the pure isothiouronium salt.

  • Mechanistic Rationale & Causality: Thiourea is utilized instead of sodium hydrosulfide (NaSH) because thiourea acts as a neutral, highly effective nucleophile that stops precisely at the mono-alkylation stage. NaSH frequently results in double-alkylation, yielding unwanted symmetrical thioethers. The resulting isothiouronium salt is highly crystalline and stable, making it an ideal intermediate[2].

  • Self-Validation System: The reaction transitions from a heterogeneous suspension to a clear solution at reflux, followed by the precipitation of the highly polar salt upon cooling and solvent removal. TLC (Hexane/EtOAc 4:1) will confirm the total consumption of the UV-active, non-polar bromide.

Step 2: Oxidative Chlorosulfonation
  • Setup: In a 100 mL round-bottom flask, dissolve the S-[2-(thiophen-2-yl)ethyl]isothiouronium bromide (approx. 2.67 g, 10 mmol) in acetonitrile (20 mL).

  • Acidification: Add 2M aqueous HCl (10 mL). Cool the biphasic mixture to 10 °C using an ice-water bath.

  • Oxidation: Add N-chlorosuccinimide (NCS) (5.34 g, 40 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Workup: Dilute the mixture with water (30 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep bath temperature <30 °C to prevent degradation) to yield 2-(thiophen-2-yl)ethanesulfonyl chloride as a pale yellow oil.

  • Mechanistic Rationale & Causality: NCS in the presence of aqueous HCl generates active electrophilic chlorine species in situ. The water acts as the oxygen source to build the sulfonyl (SO₂) group. This method is vastly superior to bubbling toxic Cl₂ gas, offering precise stoichiometric control and generating water-soluble succinimide as a benign byproduct[1].

  • Self-Validation System: Upon NCS addition, the solution will temporarily adopt a pale yellow/green tint (indicating active chlorine generation) and a mild exotherm will be felt. As the water-soluble salt converts into the highly lipophilic sulfonyl chloride, the reaction mixture will become visibly cloudy, phase-separating into an organic liquid layer.

Step 3: Amination to 2-(Thiophen-2-yl)ethane-1-sulfonamide
  • Setup: Equip a 100 mL flask with a stir bar and cool 28% aqueous ammonium hydroxide (10 mL) to 0 °C in an ice bath.

  • Addition: Dissolve the crude 2-(thiophen-2-yl)ethanesulfonyl chloride (approx. 2.1 g, 10 mmol) in THF (15 mL). Add this THF solution dropwise to the rapidly stirring aqueous ammonia over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Evaporate the THF under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (3 × 20 mL). Wash the organic layer with 1M HCl (10 mL) to remove excess ammonia, followed by brine (15 mL). Dry over anhydrous Na₂SO₄ and concentrate to yield the crude sulfonamide.

  • Purification: Recrystallize from minimal hot ethanol or purify via flash column chromatography (DCM/MeOH 95:5) to yield the pure title compound.

  • Mechanistic Rationale & Causality: The ammonolysis of sulfonyl chlorides proceeds via an addition-elimination mechanism at the sulfur center[3]. A biphasic THF/aqueous system is chosen because THF solubilizes the reactive sulfonyl chloride, while the aqueous phase provides a massive excess of NH₃. This excess is critical: one equivalent acts as the nucleophile, and the second acts as an acid scavenger to neutralize the generated HCl, driving the reaction to completion[3].

  • Self-Validation System: The dropwise addition at 0 °C will generate an immediate white fuming/cloudiness (formation of NH₄Cl salts). If the reaction is allowed to run too hot, competitive hydrolysis to the sulfonic acid will occur, which will remain in the aqueous phase during the EtOAc extraction (reducing isolated yield).

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected spectral parameters:

Analytical TechniqueTarget ParameterExpected Value / Observation
¹H NMR (400 MHz, DMSO-d₆)Thiophene Ring Protonsδ 7.35 (dd, J = 5.1, 1.2 Hz, 1H), 6.95 (m, 2H)
¹H NMR (400 MHz, DMSO-d₆)Aliphatic CH₂ (Ar-CH₂)δ 3.15 (t, J = 7.5 Hz, 2H)
¹H NMR (400 MHz, DMSO-d₆)Aliphatic CH₂ (CH₂-SO₂)δ 3.30 (t, J = 7.5 Hz, 2H)
¹H NMR (400 MHz, DMSO-d₆)Sulfonamide NH₂δ 6.85 (s, br, 2H, D₂O exchangeable)
LC-MS (ESI+)Molecular Ion [M+H]⁺m/z 192.0
TLC (DCM/MeOH 9:1)Retention Factor (Rf)~0.45 (Stains strongly with KMnO₄)

References

  • Yang, Z., & Xu, J. (2013). Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. Synthesis, 45(12), 1675-1682.

  • Smolecule. (2023). Synthesis Methods: Ammonolysis of Sulfonyl Chlorides.

Sources

Application

Application Note and Protocol: Preparation of Stock Solutions for 2-(Thiophen-2-yl)ethane-1-sulfonamide Assays

Preamble: The Criticality of Stock Solution Integrity in Assay Performance The generation of reliable, reproducible, and translatable data from any biological or biochemical assay begins with the meticulous preparation o...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Criticality of Stock Solution Integrity in Assay Performance

The generation of reliable, reproducible, and translatable data from any biological or biochemical assay begins with the meticulous preparation of test compound stock solutions. For novel or specialized compounds such as 2-(Thiophen-2-yl)ethane-1-sulfonamide, this foundational step is paramount. The compound's structure, featuring both a sulfonamide group and a thiophene ring, presents specific physicochemical considerations that must be addressed to ensure its stability and solubility.[1][2][3] The sulfonamide moiety is a cornerstone in medicinal chemistry, while the thiophene ring, a bioisostere of benzene, is prevalent in many pharmaceuticals but can be susceptible to oxidative degradation.[1][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions for 2-(Thiophen-2-yl)ethane-1-sulfonamide. The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind each step to maximize compound integrity and ensure the fidelity of downstream experimental results.

Compound Profile: 2-(Thiophen-2-yl)ethane-1-sulfonamide

A thorough understanding of the compound's properties is essential before any experimental work. This information dictates solvent choice, handling procedures, and storage conditions.

ParameterValueSource / Notes
Compound Name N-[2-(Thiophen-2-yl)ethyl]ethane-1-sulfonamideIUPAC Nomenclature
CAS Number 1343399-06-3Chemical Abstracts Service[5]
Molecular Formula C₈H₁₃NO₂S₂---[5]
Molecular Weight 219.32 g/mol ---[5]
Physical Form Powder / SolidTypically a solid at room temperature.
Purity ≥95%Always verify from the Certificate of Analysis (CoA).
Topological Polar Surface Area (TPSA) 46.17 ŲComputationally derived.[5]
Predicted LogP 1.2299Computationally derived; suggests moderate lipophilicity.[5]
Solubility Profile Insoluble in water; soluble in organic solvents like ethanol and ether.[1]Based on the general properties of thiophene derivatives. High-purity DMSO is the recommended solvent for primary stock solutions.[6][7]
Storage (Solid) 2-8°C, sealed from moisture and light.As recommended by suppliers.[5] Always consult the product-specific datasheet.

The Rationale for Solvent Selection: Why DMSO is the Primary Choice

The selection of an appropriate solvent is the most critical decision in stock solution preparation. For broad-spectrum screening and cell-based assays, Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for several key reasons.[6][7]

  • Exceptional Solubilizing Power: DMSO is a highly polar, aprotic solvent capable of dissolving a vast array of both polar and non-polar compounds, making it an ideal first choice for compounds with unknown or poor aqueous solubility.[6][7]

  • Miscibility with Aqueous Media: DMSO is fully miscible with water and cell culture media, which allows for the straightforward preparation of working solutions via serial dilution.

  • Assay Compatibility: Most cell-based assays can tolerate low final concentrations of DMSO (typically ≤0.1% to avoid solvent-induced artifacts or cytotoxicity).[8] Preparing a highly concentrated stock solution (e.g., 10 mM, which is often 1000x or more than the final assay concentration) ensures the final vehicle concentration remains negligible.[8]

Causality Behind Using Anhydrous DMSO: A critical, often overlooked, aspect of using DMSO is its hygroscopic nature; it readily absorbs moisture from the atmosphere.[6] This absorbed water can significantly decrease the solubility of lipophilic compounds, leading to their precipitation either in the stock vial over time or, more disastrously, upon dilution into aqueous assay buffers.[6] Therefore, the exclusive use of anhydrous (≥99.9% purity), sterile-filtered DMSO is mandatory for reliable stock solution preparation.[6]

Experimental Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening campaigns. The principles can be adapted for any desired concentration.

Materials and Equipment
  • 2-(Thiophen-2-yl)ethane-1-sulfonamide (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes (P200, P1000)

  • Sterile, nuclease-free pipette tips

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or opaque tubes are preferred to protect from light)

  • Vortex mixer

  • Water bath sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves (e.g., nitrile)

Critical Safety Precautions
  • Compound Handling: Always handle the solid compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.

  • DMSO Handling: DMSO is readily absorbed through the skin and can act as a carrier for dissolved compounds.[7] Avoid all direct skin and eye contact. Always wear appropriate PPE.

  • Waste Disposal: Dispose of all chemical waste, including contaminated tips and tubes, according to your institution's Environmental Health and Safety (EHS) guidelines.[9]

Step-by-Step Methodology
  • Pre-Calculation: Determine the mass of the compound required to make the desired volume and concentration.

    • Formula: Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)

    • Example for 1 mL of a 10 mM stock:

      • Mass (mg) = 0.010 mol/L × 219.32 g/mol × 0.001 L × 1000 mg/g

      • Mass (mg) = 2.1932 mg

  • Weighing the Compound:

    • Place a sterile, labeled microcentrifuge tube on the analytical balance and tare the balance to zero.

    • Carefully weigh the calculated mass (e.g., 2.19 mg) of 2-(Thiophen-2-yl)ethane-1-sulfonamide directly into the tared tube. Record the exact mass.

  • Solvent Addition:

    • Recalculate the precise volume of DMSO needed based on the actual mass weighed.

    • Formula: Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mmol/mL)

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the compound powder.

  • Dissolution:

    • Tightly cap the tube and vortex the solution vigorously for 30-60 seconds to facilitate dissolution.[6]

    • Visually inspect the solution against a light source. It should be clear and free of any visible particulates.

    • Expert Insight: If the compound does not fully dissolve, brief sonication in a water bath or gentle warming to 37°C can be employed.[7][8] These methods introduce energy to overcome the compound's crystal lattice forces. However, avoid excessive heating, as it may degrade the compound.

  • Aliquoting and Storage (The Self-Validating Step):

    • Rationale: To prevent compound degradation from repeated freeze-thaw cycles and to minimize moisture contamination of the master stock, aliquoting is a non-negotiable step.[6][7]

    • Dispense the master stock solution into smaller, single-use volumes (e.g., 10-50 µL) in clearly labeled, sterile, light-protecting microcentrifuge tubes.

    • Store the aliquots in a freezer at -20°C for short-term storage or -80°C for long-term storage , protected from light.[6][7][10]

Visualization of the Experimental Workflow

The following diagram outlines the logical flow for preparing high-integrity stock solutions.

Stock_Solution_Workflow start Start: Receive Compound calc 1. Calculate Mass (for 10 mM) start->calc weigh 2. Weigh Compound (Analytical Balance) calc->weigh add_dmso 3. Add Anhydrous DMSO (Calculated Volume) weigh->add_dmso dissolve 4. Dissolve (Vortex / Sonicate) add_dmso->dissolve inspect 5. Visually Inspect (Ensure Clarity) dissolve->inspect inspect->dissolve Particulates Present aliquot 6. Aliquot (Single-Use Volumes) inspect->aliquot Clear Solution store 7. Store (-80°C, Protected from Light) aliquot->store finish End: Assay-Ready Aliquots store->finish

Caption: A step-by-step workflow for the preparation of compound stock solutions.

Quality Control and Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Compound fails to dissolve in DMSO. Insufficient solvent volume; low compound purity; compound has very low solubility even in DMSO.Re-verify calculations. Use sonication or gentle warming (37°C).[8] If still insoluble, a higher volume of DMSO (lower stock concentration) may be needed, or an alternative solvent must be explored.
Stock solution appears cloudy or has a precipitate over time. Moisture absorption by DMSO leading to compound crashing out; compound degradation.[6]Discard the stock. Prepare a fresh stock using new anhydrous DMSO. Ensure vials are sealed tightly. Always use single-use aliquots.
Compound precipitates upon dilution into aqueous assay buffer. The compound's aqueous solubility limit has been exceeded; the final DMSO concentration is too low to maintain solubility.Decrease the final compound concentration in the assay. Investigate the use of co-solvents or formulation strategies like cyclodextrins.[11] Ensure rapid mixing upon dilution.
Inconsistent results in biological assays. Degradation of the compound in the stock solution or assay medium; repeated freeze-thaw cycles.[4]Prepare solutions fresh from solid when possible.[4] Strictly adhere to the single-use aliquot protocol. Assess compound stability in the assay medium over the experiment's time course using LC-MS.[4]

References

  • FSIS USDA. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • NUCLEUS Information Resources. (2010). SOP Sulfonamides in tissue 2010. Retrieved from [Link]

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Wiley Online Library. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Retrieved from [Link]

  • Der Pharma Chemica. (2026). Biological Screening for a New Series of Thiophene/Pentahydrocycloheptathieno[2,3-D]Pyrimidine Derivatives along with their Synthetic Strategy. Retrieved from [Link]

  • Hilaris Publishing. (2017). One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation. Retrieved from [Link]

  • Araceli Biosciences. (2020). Controlling your High Content Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Retrieved from [Link]

  • The Government of the Hong Kong Special Administrative Region. (n.d.). Advice on the storage of medications. Retrieved from [Link]

  • ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. Retrieved from [Link]

  • MarinBio. (2025). Cell Based Assays for Antigen Specific Tolerance. Retrieved from [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide. Retrieved from [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. Retrieved from [Link]

Sources

Method

Application Note: HPLC Method Development and Validation for 2-(Thiophen-2-yl)ethane-1-sulfonamide

Introduction In modern drug discovery and chemical synthesis, 2-(Thiophen-2-yl)ethane-1-sulfonamide (CAS: 257889-66-0) serves as a highly versatile small molecule scaffold. Accurately quantifying this compound is critica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery and chemical synthesis, 2-(Thiophen-2-yl)ethane-1-sulfonamide (CAS: 257889-66-0) serves as a highly versatile small molecule scaffold. Accurately quantifying this compound is critical for quality control, stability testing, and pharmacokinetic profiling.

The analytical landscape is currently undergoing a paradigm shift. In March 2024, the FDA finalized the ICH Q2(R2) and ICH Q14 guidelines, transitioning the industry from rigid "check-the-box" testing to a science- and risk-based lifecycle approach. In alignment with these regulatory expectations, this application note details a robust, causality-driven High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 2-(Thiophen-2-yl)ethane-1-sulfonamide, complete with self-validating system suitability protocols.

Scientific Rationale: Physicochemical Causality

As analytical scientists, we do not merely select parameters through trial and error; we design methods based on the physicochemical reality of the analyte.

  • Stationary Phase Selection: The molecule features a hydrophobic thiophene ring (LogP ~ 1.5–2.0). To achieve adequate retention and prevent early elution in the void volume, a high-density, end-capped C18 reversed-phase column is required.

  • Mobile Phase & pH Control: The sulfonamide moiety acts as a hydrogen-bond donor/acceptor. If analyzed at a neutral or basic pH, secondary interactions with residual silanols on the silica support can cause severe peak tailing. By buffering the mobile phase with 0.1% Formic Acid (pH ~2.7) , we suppress silanol ionization and maintain the sulfonamide in a neutral state, ensuring sharp, Gaussian peak shapes.

  • Detection Wavelength: Thiophene derivatives exhibit strong UV absorption due to their conjugated

    
    -electron systems. A Photodiode Array (PDA) detector extracting at 235 nm  captures the 
    
    
    
    transition maximum, providing optimal signal-to-noise (S/N) ratios while allowing for spectral peak purity assessment.

Method_Rationale cluster_0 Analyte: 2-(Thiophen-2-yl)ethane-1-sulfonamide N1 Thiophene Ring Hydrophobic, UV Active N3 Column Selection Reversed-Phase C18 (Retains hydrophobic ring) N1->N3 N5 Detection UV-PDA at 235 nm (Captures π-π* transition) N1->N5 N2 Sulfonamide Group Polar, H-bond Donor/Acceptor N4 Mobile Phase pH Acidic (0.1% Formic Acid) (Suppresses ionization) N2->N4 N6 Optimized HPLC Method Robust, High Resolution N3->N6 N4->N6 N5->N6

Figure 1: Causality-driven method development linking physicochemical properties to parameters.

Experimental Protocols

Materials & Reagents
  • Analyte: 2-(Thiophen-2-yl)ethane-1-sulfonamide reference standard (Purity

    
     99.0%).
    
  • Solvents: LC-MS grade Water, LC-MS grade Acetonitrile (ACN), and LC-MS grade Methanol (MeOH).

  • Modifiers: Formic Acid (FA), LC-MS grade.

Chromatographic Conditions

To ensure synthetic impurities (such as unreacted thiophene precursors) are efficiently washed from the column, a gradient elution strategy is employed rather than an isocratic approach.

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Zorbax Eclipse Plus C18, 150 × 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV-PDA at 235 nm (Range: 200–400 nm for peak purity)

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold
10.01090Linear ramp
12.01090Column wash
12.1955Return to initial
15.0955Re-equilibration
Standard and Sample Preparation Workflow

Scientist’s Insight: Sample diluent mismatch is a primary cause of peak distortion. Because the initial gradient is 95% aqueous, diluting the sample in 100% organic solvent will cause the analyte to "crash" or streak through the column. We utilize a 50:50 Water:MeOH diluent to balance solubility and peak focusing.

  • Diluent Preparation: Mix equal volumes of LC-MS grade Water and Methanol (50:50, v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(Thiophen-2-yl)ethane-1-sulfonamide into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.

  • System Suitability Test (SST): Inject the working standard in six replicates prior to analyzing unknown samples to validate system readiness.

Workflow Step1 1. Sample Preparation Dilute in 50:50 H2O:MeOH (Ensures solubility & peak shape) Step2 2. Chromatographic Separation C18 Column, Gradient Elution (Resolves analyte from impurities) Step1->Step2 Step3 3. UV-PDA Detection Extract at 235 nm (Maximizes thiophene signal) Step2->Step3 Step4 4. Data Analysis & SST Resolution > 2.0, Tailing < 1.5 (Validates system readiness) Step3->Step4

Figure 2: Step-by-step experimental workflow and system suitability validation.

Method Validation (ICH Q2(R2) Framework)

To demonstrate that the analytical procedure is fit for its intended purpose, it must be validated according to the modernized ICH Q2(R2) guidelines. The method described above is designed as a self-validating system, meaning the acceptance criteria are built into the daily workflow.

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank (diluent), placebo, and spiked sample. Assess peak purity using PDA.No interfering peaks at analyte RT. Peak purity angle < purity threshold.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.Correlation coefficient (

)

0.999.
Accuracy (Recovery) Spike known amounts of analyte into matrix at 80%, 100%, and 120% levels (n=3 each).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate injections of the 100% working standard.Relative Standard Deviation (RSD) of peak areas

2.0%.
LOD / LOQ Determine via Signal-to-Noise (S/N) ratio from low-concentration injections.LOD: S/N

3. LOQ: S/N

10.
Robustness Deliberately vary flow rate (

0.1 mL/min), column temp (

2°C), and pH (

0.1).
System suitability criteria (Tailing

1.5, RSD

2.0%) remain met.

Conclusion

By grounding our analytical choices in the physicochemical properties of 2-(Thiophen-2-yl)ethane-1-sulfonamide—specifically leveraging its hydrophobic thiophene ring for C18 retention and buffering its sulfonamide group to prevent silanol interactions—we have developed a highly reliable HPLC-PDA method. This protocol not only ensures high-resolution separation but also fully complies with the modernized ICH Q2(R2) and Q14 lifecycle management frameworks, guaranteeing data integrity for downstream drug development applications.

References

  • "ICH and FDA Guidelines for Analytical Method Validation" , Lab Manager. URL: [Link]

  • "Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development" , Federal Register. URL:[Link]

  • "ICH Q2(R2) Guide: Analytical Method Validation Explained" , IntuitionLabs. URL: [Link]

  • "HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland" , MDPI. URL: [Link]

Application

Application Note: In Vitro Enzyme Inhibition Assay Protocols for Carbonic Anhydrase Using Thiophene Sulfonamides

Introduction & Mechanistic Rationale Thiophene sulfonamides represent a privileged scaffold in medicinal chemistry, primarily recognized for their potent inhibition of Carbonic Anhydrase (CA) metalloenzymes. Clinically s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Thiophene sulfonamides represent a privileged scaffold in medicinal chemistry, primarily recognized for their potent inhibition of Carbonic Anhydrase (CA) metalloenzymes. Clinically successful drugs such as dorzolamide and brinzolamide leverage the thiophene ring's electron-donating properties and geometric constraints to direct the primary sulfonamide group into the CA active site. Here, the deprotonated sulfonamide nitrogen coordinates directly with the active site zinc ion (


), acting as a potent zinc-binding group (ZBG)[1]. Accurate in vitro characterization of these inhibitors requires robust, self-validating enzymatic assays.

Because CAs catalyze the reversible hydration of carbon dioxide (


), measuring their activity presents unique kinetic challenges. The physiological reaction is extremely fast, necessitating specialized equipment like stopped-flow spectrophotometers for steady-state kinetic analysis[2]. Alternatively, the secondary esterase activity of CAs allows for high-throughput colorimetric screening using surrogate substrates like 4-nitrophenyl acetate (4-NPA)[3].

This application note details the theoretical grounding and step-by-step execution of both the Stopped-Flow


 Hydration Assay  and the 4-NPA Esterase Assay , providing researchers with a self-validating framework for evaluating thiophene sulfonamide CA inhibitors.

G A Thiophene Sulfonamide (Inhibitor) B Carbonic Anhydrase (Active Site Zn2+) A->B Binds to C Zinc-Binding Group (ZBG) Coordination B->C Mechanism D In Vitro Assay Selection C->D Evaluated via E Stopped-Flow CO2 Hydration (Physiological Substrate) D->E High Precision Kinetics F 4-NPA Esterase Assay (Colorimetric Surrogate) D->F High-Throughput Screening

Workflow of thiophene sulfonamide CA inhibition and assay selection.

Quantitative Data: Isozyme Selectivity of Standard Thiophene Sulfonamides

Thiophene sulfonamides are often engineered to selectively target specific CA isozymes (e.g., cytosolic hCA II for glaucoma, or transmembrane hCA IX for oncology). The table below summarizes typical inhibition constants (


) for benchmark thiophene sulfonamides[1],[4].
CompoundSub-class ScaffoldhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
Clinical Application
Dorzolamide Thieno-thiopyran sulfonamide~50,000952Glaucoma (Topical)
Brinzolamide Thieno-thiazine sulfonamide>50,000345Glaucoma (Topical)
Compound 23l 5-Thiophene-2-sulfonamide683 - 4250< 10N/AExperimental

Protocol 1: Stopped-Flow Hydration Assay (The Gold Standard)

Causality & Rationale

The stopped-flow method measures the physiological ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 hydration reaction. Because the reaction produces protons, the pH of the unbuffered (or weakly buffered) solution drops rapidly. By using a pH indicator (e.g., phenol red) and a stopped-flow device, the initial rate of pH change can be monitored with millisecond resolution. This allows for the precise determination of 

values, which is critical since thiophene sulfonamides often exhibit sub-nanomolar affinities that cannot be accurately resolved by slower surrogate assays.

SF_Workflow S1 Syringe 1: Enzyme + Inhibitor + pH Indicator Mix Rapid Mixing Cell (Stopped-Flow) S1->Mix S2 Syringe 2: CO2-Saturated Water S2->Mix Detect Spectrophotometric Detection Mix->Detect Millisecond Resolution Data Kinetic Analysis (pH Drop Rate) Detect->Data Calculate IC50/Ki

Stopped-flow CO2 hydration assay workflow for kinetic analysis.

Materials
  • Enzyme: Purified recombinant CA isozymes (e.g., hCA II, hCA IX).

  • Inhibitors: Thiophene sulfonamide test compounds (10 mM stock solutions in DMSO).

  • Reaction Buffer: 10-20 mM HEPES or Tris-HCl, 20 mM NaCl (to maintain ionic strength), 0.2 mM Phenol Red, pH 8.3[5],[6].

  • Substrate:

    
    -saturated ultra-pure water (approx. 34 mM 
    
    
    
    at 25°C).
  • Equipment: Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).

Step-by-Step Methodology
  • Substrate Preparation: Bubble pure

    
     gas into 200 mL of ice-cold ultra-pure water for at least 30-60 minutes to achieve saturation. Keep tightly sealed on ice until use to prevent outgassing[5].
    
  • Inhibitor-Enzyme Pre-incubation: Dilute the CA enzyme to a final working concentration (typically 10-50 nM) in the Reaction Buffer. Add the thiophene sulfonamide inhibitor at varying concentrations. Pre-incubate for 15 minutes at room temperature. Causality: This pre-incubation is mandatory to allow the sulfonamide ZBG to fully coordinate with the buried active site zinc before the rapid reaction begins.

  • System Priming: Load Syringe 1 of the stopped-flow device with the Enzyme-Inhibitor mixture. Load Syringe 2 with the

    
    -saturated water.
    
  • Data Acquisition: Rapidly mix equal volumes from Syringe 1 and Syringe 2. Monitor the absorbance decrease at 557 nm (the absorbance maximum for phenol red as pH drops) for 10–100 seconds[6].

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the absorbance vs. time curve.
    

Protocol 2: 4-Nitrophenyl Acetate (4-NPA) Esterase Assay

Causality & Rationale

While


 hydration is the physiological reaction, CAs also possess esterase activity. The hydrolysis of colorless 4-NPA yields 4-nitrophenol, a yellow compound absorbing at 400 nm[7],[8]. Although the turnover rate for 4-NPA is significantly slower than for 

, this assay requires only a standard microplate reader, making it ideal for primary high-throughput screening (HTS) of large thiophene sulfonamide libraries[3].
Materials
  • Plates: 96-well flat-bottom transparent microplates.

  • Assay Buffer: 20 mM HEPES-Tris, pH 7.4[3].

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 10 mM stock in anhydrous ethanol.

  • Enzyme: Purified CA (e.g., bovine or human CA II) at 0.1 mg/mL[7].

Step-by-Step Methodology
  • Assay Setup: To each well, add 140 µL of Assay Buffer and 20 µL of the thiophene sulfonamide test compound (diluted in DMSO). Crucial Step: Ensure the final DMSO concentration does not exceed 5-10% to prevent enzyme denaturation or artificial active site stripping[7].

  • Enzyme Addition: Add 20 µL of the CA enzyme solution. Pre-incubate the plate at 25°C for 15 minutes[3].

  • Reaction Initiation: Add 20 µL of the 4-NPA substrate solution (final concentration ~0.7 mM) to all wells[3].

  • Kinetic Reading: Immediately place the plate in a spectrophotometric microplate reader. Measure the absorbance at 400 nm every 1 minute for 30 minutes at 25°C[3].

  • Data Analysis: Subtract the non-enzymatic spontaneous hydrolysis rate of 4-NPA (blank wells containing buffer + substrate + DMSO, but no enzyme) from the test wells. Plot the background-corrected initial velocities against inhibitor concentration to derive the

    
    .
    

Data Analysis & Self-Validating Systems

To ensure scientific integrity, every assay must operate as a self-validating system:

  • Spontaneous Hydrolysis Control (4-NPA Assay): 4-NPA is highly prone to spontaneous hydrolysis in aqueous buffers[8]. Background subtraction using substrate-only wells is non-negotiable to prevent false-positive activity readings.

  • Positive Control Anchoring: Always include a benchmark thiophene sulfonamide (e.g., Dorzolamide) to calculate the Z'-factor and ensure inter-assay reproducibility.

  • Tight-Binding Kinetics (Stopped-Flow): Thiophene sulfonamides are often tight-binding inhibitors where the enzyme concentration is close to the

    
     (
    
    
    
    ). Standard Michaelis-Menten kinetics will fail under these conditions; therefore, data must be fit to the Morrison quadratic equation to avoid artificially inflated
    
    
    values.

References

1.1 2.4 3.2 4.5 5.3 6.7 7.8 8.6

Sources

Method

NMR characterization and spectral analysis of 2-(Thiophen-2-yl)ethane-1-sulfonamide

Application Note: NMR Characterization and Spectral Analysis of 2-(Thiophen-2-yl)ethane-1-sulfonamide Introduction and Analytical Strategy 2-(Thiophen-2-yl)ethane-1-sulfonamide (C H NO S ) is a highly versatile building...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Characterization and Spectral Analysis of 2-(Thiophen-2-yl)ethane-1-sulfonamide

Introduction and Analytical Strategy

2-(Thiophen-2-yl)ethane-1-sulfonamide (C


H

NO

S

) is a highly versatile building block in medicinal chemistry, frequently utilized as a bioisostere for phenethylsulfonamide derivatives in drug design. Unambiguous structural elucidation of this molecule is critical prior to downstream synthetic applications.

As a Senior Application Scientist, I approach NMR characterization not merely as a data-collection exercise, but as a self-validating logical system . 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides the isolated fragments of the molecule based on local electronic environments, while 2D NMR techniques (COSY, HSQC, HMBC) act as the mathematical proofs that link these fragments together. This guide details the causality behind our experimental design and provides a robust framework for the spectral analysis of thiophene-containing alkyl sulfonamides[1].

Experimental Design: The Causality of Sample Preparation

The most common point of failure in the NMR analysis of primary sulfonamides is incorrect solvent selection.

Solvent Selection (DMSO-d


 vs. CDCl

):
Sulfonamide protons (-SO

NH

) undergo rapid chemical exchange. In weakly hydrogen-bonding solvents like CDCl

, trace moisture catalyzes this exchange, causing the -NH

signal to broaden into the baseline, rendering it invisible or unquantifiable. The Solution: We mandate the use of Deuterated Dimethyl Sulfoxide (DMSO-d

)
. DMSO acts as a strong hydrogen-bond acceptor, strongly solvating the -NH

protons and effectively "locking" them in place. This drastically reduces the exchange rate, yielding a distinct, quantifiable broad singlet (~6.85 ppm) that integrates cleanly to two protons[2].

Concentration and Relaxation Kinetics: To achieve a self-validating 2D dataset, signal-to-noise (S/N) for quaternary carbons is paramount. We utilize a sample concentration of 40–50 mg in 0.6 mL DMSO-d


 . Furthermore, the quaternary C2 carbon of the thiophene ring lacks attached protons to facilitate dipole-dipole relaxation. Therefore, the 

relaxation delay (D1) must be extended to 5.0 seconds during

C acquisition to ensure the C2 peak is fully digitized and quantifiable.

Step-by-Step Experimental Protocol

To ensure reproducibility across laboratories, follow this standardized acquisition workflow using a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe.

Step 1: Sample Preparation

  • Weigh exactly 45 mg of 2-(Thiophen-2-yl)ethane-1-sulfonamide into a clean glass vial.

  • Add 0.6 mL of anhydrous DMSO-d

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Vortex for 30 seconds until complete dissolution is achieved. Transfer to a high-quality 5 mm NMR tube.

Step 2: 1D


H NMR Acquisition 
  • Lock the spectrometer to the DMSO-d

    
     deuterium signal.
    
  • Tune and match the probe to the

    
    H frequency.
    
  • Shim the magnetic field (Z1-Z5) until the TMS peak width at half-height is < 1.0 Hz.

  • Acquire the

    
    H spectrum: 16 scans, spectral width of 12 ppm, acquisition time of 3.0s, and a relaxation delay (D1) of 2.0s.
    

Step 3: 1D


C NMR Acquisition 
  • Tune and match the probe to the

    
    C frequency.
    
  • Acquire the

    
    C spectrum with 
    
    
    
    H decoupling (WALTZ-16): 512 scans, spectral width of 250 ppm, and a critical relaxation delay (D1) of 5.0s to capture the quaternary C2 carbon.

Step 4: 2D NMR Acquisition (The Validation Suite)

  • COSY (Correlation Spectroscopy): Acquire with 128 increments in t1, 4 scans per increment. This will map the

    
     couplings in the ethyl chain and the thiophene ring.
    
  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map

    
     direct attachments. Use a 
    
    
    
    -coupling constant of 145 Hz.
  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map

    
     and 
    
    
    
    long-range connectivity. Optimize for a long-range coupling constant of 8 Hz. This is the critical experiment to prove the attachment of the ethyl chain to the thiophene ring[3].

NMR_Workflow A Sample Preparation (DMSO-d6, 45 mg) B 1D NMR Acquisition (1H & 13C) A->B Optimize S/N & Lock C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Identify Spin Systems D Spectral Processing (Fourier Transform, Phasing) C->D Acquire FIDs E Structural Validation (Connectivity Mapping) D->E Map 2D Correlations

Figure 1: Standardized NMR acquisition and processing workflow.

Spectral Analysis and Structural Elucidation

Fragment Identification via 1D NMR

The


H NMR spectrum immediately reveals three distinct structural domains:
  • The Thiophene Ring: The heteroaromatic protons appear between 6.90 and 7.35 ppm. The proton at the 5-position (H5) is adjacent to the sulfur atom, experiencing strong local deshielding, pushing it downfield to ~7.35 ppm[1]. The H3 and H4 protons appear as doublets of doublets at ~6.90 and ~6.95 ppm, respectively[3].

  • The Sulfonamide Group: As engineered by our solvent choice, the -SO

    
    NH
    
    
    
    protons appear as a distinct broad singlet at 6.85 ppm, integrating to 2H[2].
  • The Aliphatic Chain: Two distinct methylene (-CH

    
    -) multiplets are observed. The 
    
    
    
    -CH
    
    
    is adjacent to the strongly electron-withdrawing sulfonamide group, shifting it downfield to 3.25 ppm. The
    
    
    -CH
    
    
    , adjacent to the less electron-withdrawing thiophene ring, appears at 3.10 ppm.
Building the Connectivity Map via 2D NMR

To elevate the analysis from hypothesis to proof, we rely on the 2D HMBC and COSY data.

  • COSY confirms the isolated spin systems: H3 couples to H4, and the

    
    -CH
    
    
    
    couples to the
    
    
    -CH
    
    
    .
  • HSQC unambiguously assigns the highly deshielded carbon at 54.2 ppm to the

    
    -CH
    
    
    
    protons, validating the inductive effect of the -SO
    
    
    NH
    
    
    group.
  • HMBC provides the ultimate structural proof. The protons of the

    
    -CH
    
    
    
    (3.10 ppm) show a strong
    
    
    correlation across the carbon skeleton to the quaternary C2 carbon (141.5 ppm) and the C3 carbon (125.6 ppm) of the thiophene ring. This definitively proves that the ethyl chain is attached at the 2-position, ruling out the 3-substituted regioisomer[3].

NMR_Correlations T Thiophene Ring (C2 Quaternary: 141.5 ppm) E1 CH2 (Alpha) δH 3.10 / δC 24.8 E1->T HMBC (3J C-H) E2 CH2 (Beta) δH 3.25 / δC 54.2 E1->E2 COSY (3J H-H) S Sulfonamide (-SO2NH2) E2->S Inductive Deshielding

Figure 2: Logical relationship map showing critical 2D NMR connectivity.

Quantitative Data Summary

The following tables summarize the self-validating spectral assignments derived from the 1D and 2D NMR experiments.

Table 1:


H NMR Assignments (400 MHz, DMSO-d

)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
Thiophene-H57.35dd5.1, 1.21HAromatic CH adjacent to S
Thiophene-H46.95dd5.1, 3.41HAromatic CH
Thiophene-H36.90dd3.4, 1.21HAromatic CH adjacent to alkyl
-SO

NH

6.85br s-2HSulfonamide protons

-CH

3.25m (or t)~7.52HMethylene adjacent to -SO


-CH

3.10m (or t)~7.52HMethylene adjacent to Thiophene

Table 2:


C NMR Assignments (100 MHz, DMSO-d

)
PositionChemical Shift (δ, ppm)TypeKey HMBC Correlations (

,

)
Thiophene-C2141.5Quaternary (C)Correlates to

-CH

(3.10 ppm)
Thiophene-C4127.2CHCorrelates to H5
Thiophene-C3125.6CHCorrelates to

-CH

(3.10 ppm)
Thiophene-C5124.8CHCorrelates to H4

-CH

54.2CH

Correlates to

-CH


-CH

24.8CH

Correlates to

-CH

References

  • Smolecule.Buy 2,5-Dichlorothiophene-3-sulfonamide | NMR Characterization.
  • Royal Society of Chemistry (RSC).Direct Synthesis of N-Sulfinyl- and N-Sulfonylimines via Copper/L-Proline-Catalyzed Aerobic Oxidative Cascade Reaction of Alcohols with Sulfinamides or Sulfonamides.
  • National Institutes of Health (NIH).Complexity-Building ESIPT-Assisted Synthesis of Fused Polyheterocyclic Sulfonamides.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-(Thiophen-2-yl)ethane-1-sulfonamide Derivatives

Introduction & Mechanistic Rationale Thiophene-containing sulfonamides are recognized as "privileged structures" in medicinal chemistry and drug discovery. They frequently exhibit potent biological profiles, including th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Thiophene-containing sulfonamides are recognized as "privileged structures" in medicinal chemistry and drug discovery. They frequently exhibit potent biological profiles, including the targeted inhibition of carbonic anhydrase isoenzymes (hCA I, II, IV, and VII), as well as significant antimicrobial and antitumor activities[1]. However, the conventional synthesis of these derivatives—typically executed via the nucleophilic substitution of a sulfonyl chloride with an amine—is plagued by kinetic bottlenecks. Traditional conductive heating often requires 12 to 24 hours of reflux, leading to competing side reactions (such as the hydrolysis of the sulfonyl chloride into unreactive sulfonic acid) and severely diminished yields, particularly when utilizing sterically hindered or electron-deficient amines[2].

To bypass these thermodynamic limitations, Microwave-Assisted Organic Synthesis (MAOS) is employed. MAOS relies on dielectric heating, where microwave energy directly couples with the dipole moments of the solvent and reactants. This localized, instantaneous superheating rapidly overcomes the activation energy barrier for S-N bond formation[3]. By drastically reducing the reaction time from hours to mere minutes, MAOS minimizes the opportunity for competitive hydrolysis, ensuring high fidelity, superior atom economy, and exceptional yields of the target 2-(Thiophen-2-yl)ethane-1-sulfonamide derivatives[2][3].

Reaction Workflow & Logical Architecture

The following diagram illustrates the optimized, self-validating workflow for the microwave-assisted amidation of 2-(Thiophen-2-yl)ethanesulfonyl chloride.

Workflow A Starting Materials: 2-(Thiophen-2-yl)ethanesulfonyl chloride + Primary/Secondary Amine B Reagent Assembly: THF/DCM Solvent + Et3N Base A->B C Microwave Irradiation: 80 °C, 50 W, 10-15 min (Dielectric Superheating) B->C D In-Process Validation: TLC & LC-MS Analysis C->D D->C Incomplete Conversion E Workup Protocol: Liquid-Liquid Extraction & Celite Filtration D->E Complete Conversion F Purified Product: 2-(Thiophen-2-yl)ethane-1-sulfonamide Derivatives E->F

Workflow for the microwave-assisted synthesis of thiophene sulfonamide derivatives.

Quantitative Data: Conventional vs. Microwave-Assisted Synthesis

The implementation of microwave irradiation provides a profound enhancement in both reaction velocity and crude yield. The table below summarizes the comparative efficiency of synthesizing various 2-(Thiophen-2-yl)ethane-1-sulfonamide derivatives using conventional reflux versus the optimized MAOS protocol[2][3].

DerivativeAmine ReactantConventional Heating (Time / Yield)Microwave Heating (Time / Yield)Efficiency Enhancement
1a Aniline24 h / 65%10 min / 92%+27% Yield, 144x Faster
1b Benzylamine18 h / 70%10 min / 95%+25% Yield, 108x Faster
1c Morpholine12 h / 75%8 min / 98%+23% Yield, 90x Faster
1d 4-Fluoroaniline24 h / 55%15 min / 88%+33% Yield, 96x Faster

Experimental Protocols

As a self-validating system, this protocol integrates strict in-process controls. The inclusion of a non-nucleophilic base (Triethylamine) is a mechanistic necessity; it acts as an acid scavenger for the HCl byproduct. Without this, the unreacted amine would become protonated (forming an unreactive ammonium salt), effectively halting the nucleophilic attack and stalling the reaction[3].

Materials & Equipment
  • Reagents: 2-(Thiophen-2-yl)ethanesulfonyl chloride (1.0 eq), respective primary/secondary amine (1.2 eq), Triethylamine (Et₃N) (1.5 eq).

  • Solvents: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Equipment: Dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with 10 mL pressure-rated sealed reaction vials.

Step-by-Step Methodology

Step 1: Reaction Assembly (Causality: Moisture Exclusion)

  • Purge a 10 mL pressure-rated microwave vial with inert gas (N₂ or Argon) to prevent premature hydrolysis of the sulfonyl chloride.

  • Dissolve 2-(Thiophen-2-yl)ethanesulfonyl chloride (1.0 mmol) in 3.0 mL of anhydrous THF.

  • Add the selected amine (1.2 mmol) dropwise to the solution.

  • Add Et₃N (1.5 mmol). Note: A mild exothermic reaction may occur as the base neutralizes trace ambient acids.

Step 2: Microwave Irradiation (Causality: Dielectric Heating)

  • Seal the vial with a Teflon-lined crimp cap.

  • Place the vial into the microwave cavity. Program the synthesizer to 80 °C with a maximum power output of 50 W for 10 to 15 minutes [3].

  • Scientific Insight: Capping the power at 50 W ensures that the target temperature is reached via steady dielectric heating rather than aggressive thermal spiking, which preserves the integrity of the electron-rich thiophene ring[3].

  • Allow the system to rapidly cool the vial to room temperature using compressed air (typically 1–2 minutes).

Step 3: In-Process Validation (Causality: Self-Validating Control)

  • Extract a 10 µL aliquot of the crude mixture.

  • Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Confirm the disappearance of the sulfonyl chloride spot. Cross-validate the formation of the product mass using LC-MS. If the starting material persists, re-seal and irradiate for an additional 3 minutes.

Step 4: Workup & Purification

  • Filter the cooled reaction mixture through a short pad of Celite to remove the precipitated triethylamine hydrochloride salts[3].

  • Dilute the filtrate with 15 mL of DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Distilled water (2 × 10 mL) to remove highly polar impurities.

    • Aqueous Na₂CO₃ (10 mL) to neutralize any residual sulfonic acid byproducts[3].

    • Dilute HCl (0.1 M, 10 mL) to remove unreacted amine[3].

    • Brine (10 mL) to pull residual water from the organic phase[3].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure 2-(Thiophen-2-yl)ethane-1-sulfonamide derivative.

References[1] Title: Microwave assisted synthesis of novel tetrazole/sulfonamide derivatives based on octahydroacridine, xanthene and chromene skeletons as inhibitors of the carbonic anhydrases isoforms I, II, IV and VII

Source: nih.gov URL:[2] Title: Efficient synthesis of sulfonamide derivatives on solid supports catalyzed using solvent-free and microwave-assisted methods Source: scielo.br URL:[3] Title: An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids | The Journal of Organic Chemistry Source: acs.org URL:

Sources

Method

Application Note: Site-Specific Bioconjugation of 2-(Thiophen-2-yl)ethane-1-sulfonamide to Protein Scaffolds

Executive Summary The development of targeted therapeutics for hypoxic solid tumors relies heavily on exploiting unique metabolic vulnerabilities within the tumor microenvironment. Carbonic Anhydrase IX (CA-IX) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics for hypoxic solid tumors relies heavily on exploiting unique metabolic vulnerabilities within the tumor microenvironment. Carbonic Anhydrase IX (CA-IX) is a highly validated, hypoxia-induced transmembrane metalloenzyme that regulates extracellular acidification, promoting tumor survival and metastasis[1].

This application note details a comprehensive, self-validating methodology for the chemical derivatization of 2-(Thiophen-2-yl)ethane-1-sulfonamide —a potent, five-membered heterocyclic CA inhibitor[2]—and its subsequent bioorthogonal conjugation to macromolecular protein scaffolds (e.g., Human Serum Albumin or Monoclonal Antibodies). By utilizing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow, this protocol ensures precise control over the Degree of Labeling (DoL) while preserving the structural integrity of both the protein scaffold and the sulfonamide pharmacophore.

Mechanistic Rationale & Design Principles

To engineer a successful protein-small molecule conjugate, experimental design must be rooted in structural causality:

  • Pharmacophore Preservation: The primary sulfonamide group (

    
    ) is the critical warhead; its deprotonated nitrogen coordinates directly with the active-site 
    
    
    
    ion of the carbonic anhydrase enzyme[2]. Therefore, all synthetic modifications must occur distal to this group. The C5-position of the thiophene ring is highly nucleophilic and sterically unhindered, making it the optimal site for linker attachment.
  • Scaffold-Mediated Selectivity: Free sulfonamides are highly membrane-permeable and indiscriminately inhibit ubiquitous, cytosolic CA isoforms (such as CA-I and CA-II present in erythrocytes), leading to off-target toxicity. Conjugating the sulfonamide to a bulky protein scaffold prevents the molecule from crossing the plasma membrane[3]. Consequently, the conjugate acts as an "extracellular-only" inhibitor, achieving extreme selectivity for the tumor-associated, outward-facing CA-IX.

  • Multivalent Avidity: Grafting multiple sulfonamide units onto a single protein scaffold (e.g., an IgG or HSA) leverages the cluster glycoside effect. This multivalent presentation significantly enhances the binding avidity and residence time of the conjugate at the tumor site[4].

Workflow & Pathway Visualization

Workflow SM 2-(Thiophen-2-yl)ethane -1-sulfonamide Brom C5-Bromination (NBS, DMF) SM->Brom Sono Sonogashira Coupling (Alkyne-PEG4) Brom->Sono Probe Alkyne-Sulfonamide Probe Sono->Probe Click CuAAC Click Reaction (CuSO4, THPTA) Probe->Click Prot Protein Scaffold (HSA / IgG) NHS Lysine Modification (Azide-PEG4-NHS) Prot->NHS Azide Azide-Functionalized Protein NHS->Azide Azide->Click Purify SEC Purification & LC-MS QC Click->Purify

Workflow for the derivatization and bioconjugation of thiophene-sulfonamide to protein scaffolds.

Mechanism Hypoxia Tumor Hypoxia HIF HIF-1α Pathway Hypoxia->HIF CAIX CA-IX Overexpression (Tumor Cell Surface) HIF->CAIX Coord Sulfonamide-Zn2+ Coordination CAIX->Coord Conjugate Protein-Sulfonamide Conjugate Conjugate->Coord Block Inhibition of Extracellular Acidification Coord->Block

Mechanism of hypoxic tumor targeting via Carbonic Anhydrase IX (CA-IX) inhibition.

Detailed Experimental Protocols

This methodology is designed as a self-validating system. Do not proceed to subsequent phases without satisfying the Quality Control (QC) checkpoints.

Phase 1: Small Molecule Derivatization (Linker Installation)

Goal: Install a bioorthogonal alkyne handle while preserving the sulfonamide pharmacophore.

  • C5-Bromination: Dissolve 2-(Thiophen-2-yl)ethane-1-sulfonamide (1.0 eq) in anhydrous DMF. Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) dropwise. Stir for 2 hours.

    • Causality: The electron-rich nature of the sulfur atom directs electrophilic aromatic substitution selectively to the C5 position, avoiding the sterically hindered C2-alkyl chain.

  • Sonogashira Cross-Coupling: To the crude brominated intermediate, add

    
     (0.05 eq), CuI (0.1 eq), and triethylamine (TEA, 3.0 eq). Introduce an Alkyne-PEG4-amine linker (1.2 eq) under an argon atmosphere. Heat to 60°C for 12 hours.
    
    • Causality: A PEG4 spacer is strictly required. Without it, the highly hydrophobic thiophene moiety will bury itself into the hydrophobic pockets of the protein scaffold (e.g., Sudlow's sites on albumin), rendering it unavailable for target engagement.

  • Phase 1 QC Checkpoint: Purify via preparative HPLC. Validate the synthesis of the Alkyne-PEG4-Sulfonamide Probe using High-Resolution Mass Spectrometry (HRMS) and

    
    H-NMR. Ensure the sulfonamide 
    
    
    
    protons (~7.2 ppm in DMSO-
    
    
    ) remain intact.
Phase 2: Protein Scaffold Activation

Goal: Decorate the protein surface with azide reactive handles.

  • Buffer Exchange: Exchange the chosen protein scaffold (e.g., Human Serum Albumin, 10 mg/mL) into 100 mM Sodium Phosphate buffer, pH 7.4.

  • NHS-Ester Coupling: Dissolve Azide-PEG4-NHS ester in anhydrous DMSO (ensure DMSO is <5% of the final reaction volume to prevent protein denaturation). Add 5.0 molar equivalents of the NHS ester to the protein solution. Incubate at room temperature for 2 hours with gentle agitation.

    • Causality: The NHS ester reacts with the

      
      -amines of surface-exposed lysine residues. pH 7.4 ensures the lysines are partially unprotonated and nucleophilic while minimizing NHS ester hydrolysis.
      
  • Phase 2 QC Checkpoint: Remove unreacted linker using a Zeba Spin Desalting Column (7K MWCO). Analyze the functionalized protein via Intact Mass Spectrometry (MALDI-TOF). Calculate the exact mass shift to determine the average number of azides per protein (Target DoL: 3.0 - 5.0).

Phase 3: Bioorthogonal Conjugation (CuAAC)

Goal: Covalently link the small molecule to the protein scaffold without inducing oxidative damage.

  • Catalyst Pre-mix: In a separate tube, mix

    
     (1 mM final) with THPTA ligand (5 mM final). Incubate for 5 minutes.
    
    • Causality: THPTA is a critical water-soluble ligand that completely engulfs the Cu(I) coordination sphere. This prevents the copper from catalyzing the formation of Reactive Oxygen Species (ROS) which would otherwise oxidize histidine and methionine residues, causing irreversible protein aggregation.

  • Reaction Assembly: To the Azide-Functionalized Protein, add the Alkyne-PEG4-Sulfonamide Probe (1.5 eq per azide). Add the

    
    /THPTA pre-mix.
    
  • Initiation & Protection: Add Aminoguanidine (5 mM final) followed by Sodium Ascorbate (5 mM final) to initiate the reduction of Cu(II) to Cu(I). Incubate at room temperature for 1 hour.

    • Causality: Aminoguanidine acts as a sacrificial scavenger for dehydroascorbate (a byproduct of ascorbate oxidation), preventing it from forming cross-linking Schiff bases with the protein's lysine residues.

Phase 4: Purification & Quality Control
  • Size Exclusion Chromatography (SEC): Purify the final conjugate using a Superdex 200 Increase column.

    • Causality: SEC removes the copper catalyst, small molecule reactants, and isolates the monomeric protein conjugate from any high-molecular-weight aggregates formed during the click reaction.

  • Phase 4 QC Checkpoint: Perform a final Intact LC-MS to confirm the precise addition of the sulfonamide mass to the scaffold. Validate functional inhibition using a whole-cell CA-IX esterase assay (using 4-nitrophenyl acetate as a colorimetric substrate).

Quantitative Data & Expected Outcomes

The success of this protocol is defined by the inversion of selectivity. While the free small molecule exhibits poor selectivity between cytosolic CA-II and tumor-associated CA-IX, the final protein conjugate achieves extreme selectivity due to spatial and steric restriction[3],[4].

Table 1: Expected Physicochemical and Kinetic Properties of Conjugates

ConstructDegree of Labeling (DoL)

CA-II (Cytosolic, nM)

CA-IX (Tumor, nM)
Selectivity Ratio (CA-IX / CA-II)
Free 2-(Thiophen-2-yl)ethane-1-sulfonamideN/A15.224.50.62
Alkyne-PEG4-Sulfonamide ProbeN/A18.419.10.96
HSA-Sulfonamide Conjugate 3.5 - 4.5> 10,0008.2> 1,200
mAb-Sulfonamide Conjugate 1.8 - 2.2> 10,0004.5> 2,200

Note: The apparent


 for CA-II in the conjugates exceeds 10,000 nM in physiological whole-cell assays because the macromolecular scaffold physically cannot cross the erythrocyte membrane to access the cytosolic enzyme.

References

  • [Chemically Programmed Fc Protein as Antibody Mimetic to Targeting Carbonic Anhydrase IX]. Bioconjugate Chemistry - ACS Publications. Available at:[Link]

  • [Multivalent Carbonic Anhydrases Inhibitors]. MDPI. Available at:[Link]

  • [Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors]. PMC - National Institutes of Health. Available at:[Link] 4.[Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors]. Dove Medical Press. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Thiophene Sulfonamide Synthesis

Welcome to the Technical Support Center for thiophene sulfonamide synthesis. Synthesizing these heteroaromatic sulfonamides presents unique chemoselective challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thiophene sulfonamide synthesis. Synthesizing these heteroaromatic sulfonamides presents unique chemoselective challenges. The electron-rich nature of the thiophene ring, combined with the high moisture sensitivity of thiophene sulfonyl chlorides, frequently leads to complex impurity profiles[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind impurity formation and provide self-validating experimental protocols to ensure high-purity yields.

Diagnostic Workflow for Impurity Profiling

Before altering your reaction parameters, you must accurately identify the nature of the impurity. Use the following diagnostic logic tree to map your LC-MS or HPLC data to the correct root cause.

G N1 Crude Mixture Analysis (HPLC/LC-MS) N2 Identify Impurity Profile N1->N2 N3 High MW / Non-Polar (Bis-sulfonylation/Dimer) N2->N3 Mass > Expected N4 High Polarity / Acidic (Sulfonic Acid) N2->N4 Mass = Sulfonic Acid N5 Unreacted Amine (Stalled Reaction) N2->N5 Starting Material N6 Optimize Stoichiometry & pH Control (pH 8-9) N3->N6 N7 Anhydrous Conditions & Controlled Addition N4->N7 N8 Check Reagent Quality & Use Scavenging Base N5->N8

Diagnostic workflow for identifying and resolving thiophene sulfonamide impurities.

Knowledge Base: Frequently Asked Questions

Q1: Why am I observing bis-sulfonylation (di-sulfonylated impurities) in my reactions?

Causality: Primary amines possess two reactive protons. After the first sulfonylation event, the resulting secondary sulfonamide is highly acidic. In the presence of excess base or localized high pH, it deprotonates to form a sulfonamide anion. This anion acts as a potent nucleophile and attacks a second molecule of thiophene sulfonyl chloride, creating a high-molecular-weight bis-sulfonylated impurity[1]. Solution: Stoichiometry and pH control are critical. Maintain a strict 1.15:1 molar ratio of sulfonyl chloride to amine[1]. If using an aqueous-organic biphasic system, buffer the aqueous layer to pH 8–9. This ensures the primary amine remains nucleophilic while suppressing the deprotonation of the product.

Q2: My LC-MS shows a massive peak corresponding to thiophene-2-sulfonic acid. How do I prevent sulfonyl chloride hydrolysis?

Causality: Thiophene sulfonyl chlorides are exceptionally electrophilic and moisture-sensitive. When water is present alongside a base (used to neutralize the HCl byproduct), competitive hydrolysis occurs, converting the sulfonyl chloride into unreactive thiophene sulfonic acid[3]. Localized heating or pH spikes during rapid reagent addition exponentially accelerate this hydrolysis pathway. Solution: Implement a controlled, dropwise addition of the sulfonyl chloride (e.g., 0.5 mL/min) at 0–5 °C[1]. Alternatively, switch to strictly anhydrous conditions utilizing a polymer-bound acid scavenger (see Protocol A).

Q3: I am seeing unexpected oligomeric byproducts that are not bis-sulfonamides. What causes this?

Causality: The thiophene ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution (Friedel-Crafts-type reactions). In the presence of strong Lewis or Brønsted acids—such as the un-scavenged HCl generated during the amidation—the thiophene sulfonyl chloride can dimerize or oligomerize, making the isolation of intermediates incredibly laborious[4]. Solution: Ensure highly efficient, immediate acid scavenging in the reaction mixture. Avoid prolonged reaction times (>4 hours) and elevated temperatures.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the quantitative impact of various reaction parameters on the impurity profile of a standard thiophene-2-sulfonamide synthesis. Use this data to benchmark your own optimization efforts.

Reaction ParameterConditionYield of Desired Sulfonamide (%)Bis-sulfonylation Impurity (%)Sulfonic Acid Byproduct (%)
Base / Solvent Triethylamine / DCM (Standard)65.015.010.0
Base / Solvent Polymer-bound DMAP / DCM85.05.02.0
Stoichiometry 1.50 eq Thiophene Sulfonyl Chloride50.035.010.0
Stoichiometry 1.15 eq Thiophene Sulfonyl Chloride88.0< 2.05.0
Addition Rate Bolus addition at 0 °C55.010.025.0
Addition Rate 0.5 mL/min dropwise at 0 °C88.0< 2.05.0
Catalysis Biphasic + TBAB (Phase Transfer)88.0< 2.04.0

Data synthesized from optimized stoichiometric and phase-transfer catalysis studies[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Anhydrous Synthesis using Polymer-Bound Scavengers

This protocol is designed to completely eliminate hydrolysis byproducts by avoiding aqueous bases.

  • Preparation & Drying: Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Validation Step: Perform a Karl Fischer titration on the solvent; proceed only if the moisture content is < 50 ppm.

  • Base Addition: Add polymer-bound dimethylaminopyridine (PB-DMAP) (2.0 eq) to the mixture.

    • Causality: PB-DMAP acts as an insoluble acid scavenger, neutralizing the generated HCl without introducing water or allowing localized pH spikes.

  • Controlled Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Dissolve thiophene-2-sulfonyl chloride (1.15 eq) in a minimum volume of anhydrous DCM and add dropwise at a rate of 0.5 mL/min[1].

    • Validation Step: Monitor the internal temperature with a thermocouple to ensure it strictly remains below 5 °C during the addition.

  • Reaction Monitoring: Remove the ice bath and stir for 2 hours at room temperature.

    • Validation Step: Analyze an aliquot via HPLC. The reaction is deemed complete when the unreacted amine peak area is < 2%.

  • Anhydrous Workup: Filter the reaction mixture through a medium-porosity glass frit to remove the PB-DMAP salts[3]. Wash the resin with cold DCM. Concentrate the filtrate under reduced pressure to yield the highly pure crude product.

Protocol B: Optimized Aqueous Workup for Hydrolysis-Prone Sulfonamides

If Schotten-Baumann (aqueous) conditions are unavoidable, use this workup to prevent late-stage hydrolysis of unreacted sulfonyl chlorides.

  • Quenching: Quench the reaction mixture by adding cold, saturated aqueous NaHCO₃.

    • Validation Step: Use pH paper to confirm the aqueous layer is mildly basic (pH 8.0–9.0).

  • Rapid Phase Separation: Transfer the mixture immediately to a separatory funnel.

    • Causality: Prolonged exposure to the aqueous phase accelerates the hydrolysis of any residual thiophene sulfonyl chloride into highly polar thiophene sulfonic acid[3].

  • Cold Brine Wash: Wash the organic layer with ice-cold brine (5 °C) to remove residual aqueous impurities and aid rapid phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Step: Perform ¹H-NMR on the crude solid; the absence of a broad singlet at ~10-11 ppm confirms the successful exclusion of sulfonic acid byproducts.

References

  • Discovery and Synthesis of Hydronaphthoquinones as Novel Proteasome Inhibitors. PubMed Central (PMC). [Link]

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-(Thiophen-2-yl)ethane-1-sulfonamide Production

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals synthesizing 2-(Thiophen-2-yl)ethane-1-sulfonamide (CAS: 257889-66-0), a highly versatile sm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals synthesizing 2-(Thiophen-2-yl)ethane-1-sulfonamide (CAS: 257889-66-0), a highly versatile small molecule scaffold used in modern drug discovery [3].

The amination of aliphatic sulfonyl chlorides is notoriously sensitive to thermal conditions. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to help you eliminate impurities and maximize your reaction yields.

Part 1: Troubleshooting & Mechanistic Causality (FAQs)

Q1: Why does the amination of 2-(Thiophen-2-yl)ethane-1-sulfonyl chloride fail or produce low yields at elevated temperatures (>30 °C)? A1: The synthesis of aliphatic sulfonamides from sulfonyl chlorides and aqueous amines is a highly exothermic process [2]. If the temperature is not strictly controlled, the competing hydrolysis reaction (reaction with water from the aqueous ammonia) outpaces the S-N bond formation, converting the sulfonyl chloride back into the inactive sulfonic acid. Furthermore, the electron-rich thiophene ring is sensitive to harsh thermal conditions; excess heat in the presence of acidic byproducts (like HCl generated during the reaction) can lead to unwanted thiophene ring degradation or polymerization.

Q2: What is the optimal temperature profile for this amination step? A2: A biphasic temperature approach is required. The initial addition of the ammonia source must be performed at 0–5 °C to suppress hydrolysis and control the exotherm. Once the addition is complete, the reaction must be allowed to warm to room temperature (20–25 °C ). This ensures the kinetics are sufficient to drive the amination of any remaining unreacted starting material to completion, aligning with optimized primary sulfonamide synthesis protocols [1].

Q3: Can I use direct chlorosulfonation on 2-(Thiophen-2-yl)ethane to skip steps and avoid temperature issues? A3: No. Direct chlorosulfonation of this substrate will preferentially attack the highly nucleophilic 5-position of the thiophene ring rather than the aliphatic ethyl chain. You must synthesize the aliphatic sulfonic acid salt first (e.g., via substitution of 2-(2-bromoethyl)thiophene with sodium sulfite), followed by chlorination (using POCl3 or SOCl2) under strictly controlled temperatures (<80 °C) to yield the correct intermediate before amination.

Part 2: Logical Relationships & Failure Modes

Understanding the thermodynamic failure modes is critical for optimizing your workflow. The diagram below illustrates the cascading negative effects of poor temperature control during the amination phase.

FailureModes HighTemp T > 30 °C during Amination Hydrolysis Rapid Hydrolysis (Sulfonic Acid Formation) HighTemp->Hydrolysis Competes with NH3 Degradation Thiophene Ring Degradation HighTemp->Degradation Acidic byproducts LowYield Low Sulfonamide Yield (<40%) Hydrolysis->LowYield Degradation->LowYield

Logical relationship of failure modes when amination temperature exceeds 30 °C.

Part 3: Quantitative Temperature Profiling

To demonstrate the causality between thermal control and reaction success, the following table summarizes the quantitative impact of various temperature profiles on the yield and impurity profile of 2-(Thiophen-2-yl)ethane-1-sulfonamide.

Reaction Temperature ProfileSulfonamide Yield (%)Sulfonic Acid (Hydrolysis) (%)Thiophene Degradation (%)
Constant 0 °C 65% (Incomplete)< 5%< 1%
0 °C to 25 °C (Optimal) 88% < 5% < 1%
Constant 25 °C (No cooling) 70%15%2%
Constant 50 °C 35%45%15%

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the structural integrity of the thiophene moiety and the successful formation of the sulfonamide.

Biphasic Temperature Amination Protocol

Objective: Convert 2-(Thiophen-2-yl)ethane-1-sulfonyl chloride to 2-(Thiophen-2-yl)ethane-1-sulfonamide.

  • Substrate Preparation: Dissolve 10.0 mmol of freshly prepared 2-(Thiophen-2-yl)ethane-1-sulfonyl chloride in 20 mL of anhydrous dichloromethane (DCM) to achieve a 0.5 M solution.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath.

    • Validation Check: Insert a calibrated PTFE-coated thermocouple. Do not proceed until the internal temperature stabilizes strictly between 0 °C and 5 °C .

  • Nucleophile Addition: Begin dropwise addition of 50.0 mmol (5.0 equiv) of aqueous ammonia (28-30% NH3).

    • Causality Focus: The slow addition over 30 minutes prevents localized thermal spikes, ensuring the S-N bond formation outcompetes aqueous hydrolysis [2].

  • Kinetic Warming: Remove the ice-water bath. Allow the reaction mixture to naturally warm to 20–25 °C over 2 hours under vigorous stirring (800 rpm).

  • In-Process Monitoring: Perform Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) mobile phase.

    • Validation Check: The reaction is complete when the UV-active sulfonyl chloride spot (higher

      
      ) is entirely replaced by the highly polar sulfonamide spot (lower 
      
      
      
      ).
  • Workup and Isolation: Quench the mixture with 20 mL of distilled water. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude sulfonamide. Recrystallize from ethanol if necessary.

ExperimentalWorkflow A Sulfonyl Chloride (0.5 M in DCM) B 0-5 °C Phase (Exotherm Control) A->B Add NH3(aq) slowly C 20-25 °C Phase (Kinetic Completion) B->C Warm over 2 hours D Pure Sulfonamide (>85% Yield) C->D TLC Validation & Workup

Workflow for the temperature-controlled amination of 2-(Thiophen-2-yl)ethane-1-sulfonyl chloride.

References

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Organic Letters - ACS Publications[Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives MDPI[Link]

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning in Thiophene Sulfonamide Synthesis

Welcome to the Technical Support Center. Thiophene sulfonamides are privileged scaffolds in medicinal chemistry, frequently utilized as potent inhibitors of carbonic anhydrases and other critical therapeutic targets[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Thiophene sulfonamides are privileged scaffolds in medicinal chemistry, frequently utilized as potent inhibitors of carbonic anhydrases and other critical therapeutic targets[1]. The synthesis of these derivatives often requires late-stage transition-metal-catalyzed cross-coupling or directed C-H functionalization. However, researchers frequently encounter a severe bottleneck: the sulfur atom within the thiophene ring acts as a notorious catalyst poison, leading to the rapid deactivation of palladium, platinum, and nickel catalysts[2].

This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting steps to help you overcome catalyst poisoning and optimize your synthetic workflows.

Workflow Visualization

G Start Thiophene Starting Material Sulfonation Chlorosulfonation (ClSO3H) Start->Sulfonation Amidation Amidation (R-NH2) Sulfonation->Amidation Sulfonamide Thiophene Sulfonamide Amidation->Sulfonamide Coupling Pd-Catalyzed Cross-Coupling Sulfonamide->Coupling Poisoning Catalyst Poisoning (Pd-S Chemisorption) Coupling->Poisoning Unshielded Pd Product Functionalized Target Coupling->Product Bulky Ligands

Workflow of thiophene sulfonamide synthesis and the catalyst poisoning divergence point.

Troubleshooting Guides & FAQs

Q1: Why does my palladium catalyst deactivate so rapidly when performing cross-coupling on thiophene sulfonamide substrates? Causality: The sulfur atom in the thiophene ring acts as a "soft" Lewis base, which strongly and irreversibly binds to the "soft" palladium metal center[2]. This phenomenon, known as chemisorption, blocks the active coordination sites required for the oxidative addition and transmetalation steps of the catalytic cycle[3]. Consequently, the catalyst is sequestered from the reaction, leading to stalled conversions, low yields, and the precipitation of inactive palladium black.

Q2: How can I optimize my Suzuki-Miyaura coupling conditions to overcome this sulfur poisoning? Causality: To prevent the thiophene sulfur from coordinating to the palladium center, you must employ sterically hindered, electron-rich phosphine ligands (such as Buchwald ligands like XPhos or SPhos)[2]. These bulky ligands create a protective steric shield around the active Pd(0) and Pd(II) species, promoting the desired catalytic cycle over sulfur-induced deactivation.

Protocol: Sulfur-Tolerant Suzuki-Miyaura Cross-Coupling

  • Preparation: Thoroughly flame-dry a Schlenk flask and backfill with argon. Self-Validation: Ensuring a strictly oxygen-free environment prevents the premature oxidation of the active Pd(0) species to inactive Pd(II), which would otherwise exacerbate low yields and promote homocoupling of the boronic acid[2].

  • Reagent Loading: Add the thiophene sulfonamide halide (1.0 equiv), boronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%).

  • Base Addition: Add anhydrous K₃PO₄ (2.0 equiv). Causality: The base is critical for forming the active palladium complex and accelerating the reductive elimination step[2].

  • Solvent: Add thoroughly degassed 1,4-dioxane/H₂O (4:1 v/v).

  • Reaction: Heat the mixture to 90°C under vigorous stirring for 12-24 hours. Self-Validation: Efficient stirring promotes mass transfer and prevents localized high concentrations of catalyst that could lead to decomposition[2].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove any precipitated palladium salts, and purify via flash chromatography.

Q3: What role does catalyst loading play, and how much should I increase it? Causality: While ligand design is the primary defense, a modest increase in catalyst loading compensates for the fraction of the catalyst that inevitably undergoes gradual, irreversible deactivation over the course of the reaction[2].

Data Presentation: Optimization Parameters Table 1: Effect of Catalyst System and Loading on Thiophene Cross-Coupling Yield

EntryCatalyst / Ligand SystemCatalyst Loading (mol%)Reaction Temp (°C)Yield (%)Observation
1Pd(PPh₃)₄1.080<10Rapid Pd black formation; severe catalyst poisoning.
2Pd(PPh₃)₄5.08035Incomplete conversion; gradual deactivation.
3Pd(OAc)₂ / PPh₃5.09042Moderate yield; insufficient steric shielding.
4Pd(OAc)₂ / XPhos1.09068Improved stability, but gradual poisoning over time.
5Pd(OAc)₂ / XPhos5.09094Complete conversion; robust shielding of Pd center.

Q4: Can a deactivated palladium catalyst be regenerated after sulfur poisoning? Causality: For palladium catalysts deactivated by organic foulants, washing with a suitable solvent can restore activity[2]. However, at lower temperatures, sulfur forms highly stable chemical bonds with the metal active sites, leading to irreversible permanent poisoning[3]. While oxidative regeneration (burning off sulfur) or reductive regeneration (using H₂) at high temperatures (e.g., 400°C) can recover partial activity for industrial heterogeneous catalysts, it is generally not feasible for homogeneous cross-coupling reactions[3]. Pro Tip: Instead of discarding irreversibly sulfur-poisoned palladium waste (PdₓS₟), recent advancements have shown that these materials can be upcycled as highly active Fenton-like catalysts for the selective degradation of environmental pollutants[4].

Q5: How do I bypass catalyst poisoning during directed C-H functionalization of thiophene sulfonamides? Causality: In directed C-H activation, the strong coordination of the thiophene sulfur can lead to catalyst poisoning or functionalization at undesired positions[5]. To override this, employ a strongly coordinating directing group—such as an N-methoxy amide—that serves as an anionic ligand. This inherently anchors the reactive Pd(II) species in close proximity to the target C-H bond, overriding the inherent positional selectivity dictated by the sulfur atom and bypassing the poisoning effect entirely[5].

Diagnostic Logic Tree

LogicTree Issue Low Yield in Thiophene Cross-Coupling CheckPd Check for Pd Black (Aggregation) Issue->CheckPd YesBlack Yes: Ligand Degradation or O2 Ingress CheckPd->YesBlack Precipitate NoBlack No: Suspect Sulfur Chemisorption CheckPd->NoBlack Clear Solution Action1 Degas Solvents & Increase Ligand Sterics YesBlack->Action1 Action2 Switch to XPhos/SPhos & Increase Pd Loading NoBlack->Action2

Troubleshooting logic tree for diagnosing and resolving palladium catalyst deactivation.

References
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants - PubMed Source: National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Enhancing stability of 2-(Thiophen-2-yl)ethane-1-sulfonamide in DMSO solutions

Welcome to the Technical Support Center for compound management and stability optimization. As a Senior Application Scientist, I have guided numerous drug discovery teams through the physicochemical pitfalls of high-thro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for compound management and stability optimization. As a Senior Application Scientist, I have guided numerous drug discovery teams through the physicochemical pitfalls of high-throughput screening and library storage.

Dimethyl sulfoxide (DMSO) is the universal solvent for preclinical drug development, but it is not an inert bystander. For a bifunctional molecule like 2-(Thiophen-2-yl)ethane-1-sulfonamide , DMSO presents specific challenges: the electron-rich thiophene ring is vulnerable to oxidative degradation[1], while the sulfonamide moiety and the overall solubility profile can be compromised by hygroscopic water absorption and freeze-thaw stress[2].

This guide decodes the causality behind these degradation pathways and provides self-validating protocols to ensure absolute scientific integrity in your assays.

Mechanistic Troubleshooting Guide

Issue 1: Oxidative Degradation of the Thiophene Ring

The Causality: The thiophene ring is highly susceptible to oxidation at the sulfur atom, forming reactive thiophene S-oxides or S,S-dioxides[3]. This process is not spontaneous; it is catalyzed by dissolved atmospheric oxygen acting as a radical initiator, trace metal impurities in lower-grade DMSO, and photo-oxidation[1]. The Solution: Utilize spectroscopic-grade, anhydrous DMSO and purge the headspace of your storage vials with Argon. Argon is heavier than air and effectively displaces dissolved oxygen, starving the oxidative degradation pathway of its primary reactant.

Issue 2: Hygroscopic Hydrolysis in "Wet" DMSO

The Causality: DMSO is profoundly hygroscopic. Upon repeated exposure to ambient air during liquid handling, it rapidly absorbs atmospheric moisture, creating "wet DMSO"[4]. While sulfonamides are generally highly stable[5], the introduction of water combined with trace acidic or basic impurities in aging DMSO can facilitate the slow hydrolysis of the sulfonamide bond, cleaving the molecule into its corresponding sulfonic acid and amine. The Solution: Store stock solutions in hermetically sealed, septum-capped vials. Implement Karl Fischer titration to validate that the solvent water content remains strictly below 0.1%.

Issue 3: Freeze-Thaw Induced Attrition

The Causality: DMSO freezes at approximately 18.5°C. When a solution is placed in a -20°C freezer, the solvent crystallizes first, excluding the solute and creating localized zones of extreme supersaturation. This overcomes the nucleation barrier, causing 2-(Thiophen-2-yl)ethane-1-sulfonamide to precipitate. Upon thawing, the kinetic rate of dissolution is often slower than the rate of assay preparation. Repeated freeze-thaw cycles can result in a >10% loss of soluble compound within just 10 cycles[6]. The Solution: Implement single-use acoustic dispensing aliquots to eliminate freeze-thaw cycles entirely, or strictly limit them to fewer than five cycles[2].

Degradation A 2-(Thiophen-2-yl)ethane-1-sulfonamide in DMSO Solution B Thiophene S-Oxidation (S-oxide / S,S-dioxide) A->B Dissolved O2, Light, Trace Metals C Sulfonamide Hydrolysis (Amine + Sulfonic Acid) A->C Wet DMSO (H2O), Repeated Freeze-Thaw D Stable Storage (Anhydrous, Argon, -20°C) A->D Optimal Conditions

Degradation pathways of 2-(Thiophen-2-yl)ethane-1-sulfonamide in DMSO.

Quantitative Data Presentation: Storage Condition Matrix

To make informed decisions regarding library storage, it is critical to compare the quantitative recovery of compounds under various environmental stresses. The following table synthesizes expected stability profiles based on rigorous repository studies[2][4][7].

Storage ConditionAtmosphereFreeze-Thaw Cycles6-Month Recovery (%)Primary Degradation Mechanism
Anhydrous DMSO, -20°C Argon0> 98% None (Optimal Baseline)
Anhydrous DMSO, 4°C Argon095% Minor thermal degradation
Wet DMSO (10% H₂O), 4°C Air085% Hydrolysis[4]
Anhydrous DMSO, RT Air (Light Exp.)078% Thiophene S-Oxidation[1]
Anhydrous DMSO, -20°C to RT Air15< 72% Precipitation / Attrition[6]

Self-Validating Experimental Protocols

To trust your data, your protocols must be self-validating. The following workflows utilize internal controls to isolate chemical degradation from physical loss (e.g., solvent evaporation or precipitation).

Protocol 1: Stability-Indicating LC-MS/UV Assay

Causality Check: This protocol uses a stable Internal Standard (IS) that is structurally distinct but physically similar. A drop in the Analyte/IS ratio confirms true chemical degradation rather than injection volume errors or solvent evaporation[8].

  • Baseline Preparation (T=0): Dissolve 2-(Thiophen-2-yl)ethane-1-sulfonamide to 10 mM in anhydrous DMSO. Spike in 1 mM of a highly stable internal standard (e.g., a fluorinated biphenyl derivative).

  • Aliquot Distribution: Divide the master mix into amber glass vials (protects from photo-oxidation) and clear vials (stress condition).

  • Incubation: Store subsets at -20°C (Control), Room Temperature, and 40°C (Accelerated Degradation)[7].

  • Chromatographic Analysis: At days 1, 7, 14, and 30, dilute a 5 µL aliquot into 995 µL of Acetonitrile/Water (50:50). Analyze via Reverse-Phase LC-MS.

  • Data Normalization: Calculate the peak area ratio (Analyte / IS). Normalize all timepoints against the T=0 ratio. The appearance of M+16 or M+32 peaks in the mass spectrum definitively confirms thiophene S-oxidation[3].

Protocol 2: Controlled Freeze-Thaw Recovery Workflow

Causality Check: This protocol isolates the thermodynamic solubility variable from chemical degradation by comparing agitated vs. unagitated thawing states against a continuously liquid control[9].

  • Plate Preparation: Prepare a 96-well polypropylene plate with 10 mM compound in DMSO.

  • Thermal Cycling: Subject the plate to freezing at -20°C for 2 hours, followed by thawing at 25°C under a nitrogen atmosphere for 1 hour. Repeat for 10 cycles[2].

  • Thawing Mechanics: For half the wells, use repeated aspiration/dispense cycles (agitation) during the thaw. Leave the other half unagitated.

  • Quantification: Centrifuge the plate to pellet any micro-precipitates. Sample the supernatant and quantify via LC-UV. If the agitated wells show higher recovery than unagitated wells, the compound is suffering from kinetic precipitation, not chemical degradation[9].

Workflow Start Detect Degradation via LC-MS/UV CheckH2O Assess DMSO Water Content (Karl Fischer Titration) Start->CheckH2O Wet >0.1% H2O: Hydrolysis Risk CheckH2O->Wet Yes Dry <0.1% H2O: Oxidation Risk CheckH2O->Dry No ActionWet Use Anhydrous DMSO Store under Argon Wet->ActionWet ActionDry Protect from Light Purge with Inert Gas Dry->ActionDry

Diagnostic workflow for resolving compound instability in DMSO solutions.

Frequently Asked Questions (FAQs)

Q: Why is my cell-based assay showing inconsistent, non-dose-dependent toxicity with this compound? A: Thiophene S-oxides (the primary oxidative degradation products) are highly electrophilic. They can covalently bind to cellular macromolecules, causing severe off-target toxicity[1]. If your DMSO stock has oxidized over time, you are inadvertently dosing a reactive metabolite rather than the parent drug, leading to erratic assay readouts.

Q: Can I store this compound at 4°C instead of -20°C to avoid freezing the DMSO? A: DMSO freezes at ~18.5°C, meaning it will still solidify at 4°C. Storing at 4°C does not prevent the freeze-thaw precipitation risk[6]. For long-term storage, keeping it continuously frozen at -20°C under argon is superior because it halts kinetic degradation. For short-term active use, storing at Room Temperature (liquid state) in a desiccator under argon avoids the freeze-thaw supersaturation risk entirely.

Q: Does the storage container material matter for 2-(Thiophen-2-yl)ethane-1-sulfonamide? A: Extensive repository studies indicate no significant difference in compound recovery between glass and high-quality polypropylene containers over a 5-month period at room temperature, provided the containers are hermetically sealed to prevent moisture ingress[7][9].

References

1.[8] Benchchem. "A Comparative Guide to Validating Compound Stability in DMSO-d6 Over Time with NMR". 2.[9] PubMed / NIH. "Studies on repository compound stability in DMSO under various conditions". 3.[1] Benchchem. "Technical Support Center: Stability of Thiophene-Containing Compounds". 4.[2] PubMed / NIH. "The effect of freeze/thaw cycles on the stability of compounds in DMSO". 5.[6] ACS Publications. "Sample stability during freeze-thaw". 6.[4] ResearchGate. "Stability of Screening Compounds in Wet DMSO". 7.[7] ResearchGate. "Studies on Repository Compound Stability in DMSO under Various Conditions". 8.[3] ACS Publications. "Tetrafluorothiophene S,S-Dioxide: A Perfluorinated Building Block". 9.[5] NIH. "Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 Batteries".

Sources

Troubleshooting

Purification strategies for removing isomers from 2-(Thiophen-2-yl)ethane-1-sulfonamide

Welcome to the technical support center for the purification of 2-(Thiophen-2-yl)ethane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(Thiophen-2-yl)ethane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound and its analogs. Our focus is on providing robust, field-proven strategies to help you achieve your desired purity targets efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric impurities I need to remove from my crude 2-(Thiophen-2-yl)ethane-1-sulfonamide?

The most common and challenging impurity is the positional isomer, 2-(Thiophen-3-yl)ethane-1-sulfonamide. This isomer often forms during the synthesis if the starting thiophene material is not exclusively substituted at the 2-position. Due to their similar chemical structures and physical properties, separating these two isomers requires optimized purification techniques. Other impurities may include unreacted starting materials or byproducts from the sulfonamide formation step.[1]

Q2: What is the recommended starting point for purifying crude 2-(Thiophen-2-yl)ethane-1-sulfonamide?

For most applications, flash column chromatography is the most effective initial purification strategy.[2] It offers a good balance of speed, scalability, and resolving power for removing the bulk of impurities, including the primary positional isomer.[2][3] A well-developed flash chromatography method can often yield material with >95% purity. For applications requiring higher purity (>99.5%), a subsequent purification step, such as preparative High-Performance Liquid Chromatography (HPLC) or recrystallization, is typically necessary.

Q3: My compound appears to be "oiling out" during crystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystalline lattice.[4] This is often due to a high concentration of impurities or the melting point of your compound being lower than the boiling point of the solvent.[4][5]

Here are some solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[4]

  • Change Solvent System: The solvent may be too nonpolar. Experiment with a more polar solvent or a solvent/anti-solvent system. For sulfonamides, mixtures like ethanol/water or isopropanol/water can be effective.[4]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to provide a nucleation site.[4][5]

  • Pre-Purification: If the crude material is highly impure, it is often best to first perform a preliminary purification by flash chromatography to remove the bulk of the impurities before attempting recrystallization.[4]

Troubleshooting Guides

Guide 1: Optimizing Flash Chromatography for Isomer Separation

Problem: My flash chromatography shows poor separation between the 2-(Thiophen-2-yl) and 2-(Thiophen-3-yl) isomers, resulting in significant peak co-elution.

Positional isomers often have very similar polarities, making them difficult to separate. The key to successful separation lies in maximizing the selectivity of your chromatographic system.

Workflow for Optimizing Isomer Separation by Flash Chromatography

G cluster_0 Method Development cluster_1 Optimization Strategies A 1. Initial TLC Analysis (e.g., Hexane:Ethyl Acetate) B 2. Assess Resolution (ΔRf) Is ΔRf > 0.15? A->B C Yes: Scale up to Flash Column B->C High D No: Proceed to Optimization B->D Low I 5. Select Best System & Scale Up E 3a. Adjust Solvent Polarity (Finer Gradient) D->E F 3b. Change Solvent System (e.g., DCM:Methanol) D->F G 3c. Add a Modifier (e.g., 0.1% Acetic Acid or Triethylamine) D->G H 4. Re-evaluate on TLC E->H F->H G->H H->I

Caption: Workflow for flash chromatography optimization.

Step-by-Step Protocol:

  • Stationary Phase Selection: Standard silica gel (230-400 mesh) is a good starting point for normal-phase chromatography, which is typically effective for separating these types of isomers.[2]

  • Mobile Phase Screening (TLC):

    • Begin with a common solvent system like hexanes and ethyl acetate. Spot your crude material on a TLC plate and develop it with various ratios (e.g., 9:1, 7:3, 1:1 Hex:EtOAc).

    • Goal: Achieve a retention factor (Rf) for your target compound between 0.2 and 0.4, with maximum separation from the isomeric impurity.

    • If separation is poor, switch to a different solvent system that offers different selectivity. A good alternative is dichloromethane (DCM) and methanol.[3]

  • Optimize the Eluent System:

    • Fine-tune the Gradient: If you see partial separation, a shallower gradient during elution can improve resolution.

    • Add Modifiers: For compounds with acidic (sulfonamide NH) or basic character, adding a small amount of a modifier to the mobile phase can improve peak shape and selectivity. For sulfonamides, which are weakly acidic, adding 0.1% acetic or formic acid can be beneficial. If your molecule has basic functionalities, consider adding 0.1% triethylamine.[3]

  • Column Packing and Loading:

    • A longer, narrower column generally provides better separation than a shorter, wider one.[2]

    • Load your sample using a minimal amount of solvent or pre-adsorb it onto a small amount of silica gel to ensure a tight starting band.[2]

  • Elution and Fractionation:

    • Run the column with moderate pressure, ensuring the silica bed does not run dry.[2]

    • Collect small fractions, especially around the elution time of your target compound, and analyze them by TLC to identify pure fractions.[2]

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase separation of moderately polar compounds.[2]
Mobile Phase A Hexanes:Ethyl AcetateGood starting point for many organic compounds.
Mobile Phase B Dichloromethane:MethanolOffers different selectivity and can improve separation of polar compounds.[3]
Column Dimensions High Length-to-Diameter RatioIncreases the number of theoretical plates, enhancing resolution.[2]
Sample Loading Dry loading or minimal solventPrevents band broadening at the start of the separation.
Guide 2: Achieving High Purity (>99.5%) with Preparative HPLC

Problem: Flash chromatography yielded material that is ~95% pure, but I require >99.5% purity for my downstream application.

For high-purity requirements, preparative HPLC is the method of choice. The goal is to transfer the separation from an analytical scale to a preparative scale to isolate the target compound.

Logic for Preparative HPLC Method Development

G A 1. Analytical Method Development (Focus on Selectivity) B 2. Select Column Chemistry (e.g., C18, Phenyl, Cyano) A->B C 3. Optimize Mobile Phase (Isocratic vs. Gradient) B->C D 4. Determine Loading Capacity (Analytical Injections) C->D E 5. Scale-Up Calculation (Flow Rate, Injection Volume) D->E F 6. Preparative Run & Fraction Collection E->F

Caption: Key stages in preparative HPLC method development.

Step-by-Step Protocol:

  • Analytical Method Development:

    • Mode Selection: 2-(Thiophen-2-yl)ethane-1-sulfonamide is a polar molecule, making reversed-phase HPLC a suitable choice.[6] A C18 column is a robust starting point.

    • Mobile Phase: Use a mixture of water and an organic solvent like acetonitrile (ACN) or methanol. Start with a generic gradient (e.g., 5% to 95% ACN over 20 minutes) to determine the approximate elution time.

    • Optimize Selectivity: Once the elution window is known, develop a "focused gradient" around the target peak to maximize resolution between the isomers. This involves running a much shallower gradient in the region where your compounds elute. Selectivity is the most critical parameter for a successful preparative separation.[6]

  • Column Selection:

    • Choose an analytical column from a vendor that also offers the same stationary phase in preparative dimensions. This ensures a more predictable scale-up.[6] For polar compounds, phases like Phenyl-Hexyl or polar-endcapped C18 can sometimes offer better selectivity than standard C18.

  • Loading Study:

    • On the analytical column, perform a series of injections with increasing concentrations of your sample. Monitor the peak shape and resolution. When the resolution between the target and the impurity starts to decrease, you are approaching the loading limit of the stationary phase.

  • Scale-Up and Purification:

    • Use established formulas or online calculators to scale your analytical method to your preparative column, adjusting the flow rate and gradient times based on the column dimensions.

    • Dissolve your sample in a solvent that is weak in the context of your mobile phase (e.g., a high percentage of water for reversed-phase) to ensure good peak shape upon injection.

    • Perform the preparative run and collect fractions. Analyze the fractions to identify those containing your product at the desired purity.

ParameterRecommendation for AnalyticalRecommendation for Preparative
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase Water (A) / Acetonitrile (B)Water (A) / Acetonitrile (B)
Gradient Optimized focused gradientScaled focused gradient
Flow Rate 1.0 mL/min~20 mL/min (scaled from analytical)
Sample Load < 1 mg50 - 200 mg (determined by loading study)
Guide 3: Purification by Recrystallization

Problem: I want to avoid chromatography. Can I purify my compound using recrystallization?

Recrystallization can be an effective, economical, and scalable purification method, provided a suitable solvent is found in which the desired compound and its isomers have significantly different solubilities.[5]

Step-by-Step Protocol for Single-Solvent Recrystallization:

  • Solvent Selection: The ideal solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

    • Test small amounts of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[4][7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[4][7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[4][5] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[5]

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove residual solvent.[5]

Solvent SystemSuitability for SulfonamidesNotes
95% Ethanol Often effectiveA common choice for recrystallizing sulfonamides.[7][8]
Isopropanol/Water GoodThe water acts as an anti-solvent, reducing solubility upon cooling.[4]
Ethyl Acetate ModerateMay be suitable depending on the specific compound structure.
Toluene Less CommonGenerally used for less polar compounds.

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Kromasil. (2011, September 15). Basic methodology for method development in preparative HPLC.
  • College of Engineering Safety. (n.d.). Flash Column Chromatography.
  • Agilent Technologies. (2013, September 1). Analytical to Preparative HPLC Method Transfer.
  • Scribd. (n.d.). Purification of Sulfanilamide by Crystallization. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 3 Crystallization 21. Retrieved from [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Wiech, M., et al. (2019). Synthesis of Sulfonamide Tethered (Hetero)aryl ethylidenes as Potential Inhibitors of P2X Receptors: A Promising Way for the Treatment of Pain and Inflammation. Molecules, 24(12), 2284. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Thiophene Sulfonamide Degradation

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor stability of thiophene sulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor stability of thiophene sulfonamides. While sulfonamides are generally robust pharmacophores, the electron-rich nature of the thiophene heterocycle introduces unique vulnerabilities under acidic conditions, particularly during purification, extraction, and storage.

This guide provides mechanistic insights, validated protocols, and troubleshooting steps to ensure the structural integrity of your compounds throughout the drug development lifecycle.

Mechanistic Causality: Why Do Thiophene Sulfonamides Degrade?

To solve degradation issues, we must first understand the underlying chemical causality. Under acidic conditions (pH < 3), sulfonamides undergo acid-catalyzed hydrolysis. The mechanism typically involves the protonation of the sulfonamide nitrogen or oxygen, followed by the expulsion of the amine to form a sulfonyliminium ion intermediate, which is subsequently hydrolyzed to the sulfonic acid[1].

Furthermore, in highly electron-rich heterocyclic systems like thiophene, the acidic environment can also promote C-S bond cleavage (desulfonation), leading to complete destruction of the pharmacophore and the release of aniline or free amine derivatives[2].

Mechanism A Thiophene Sulfonamide (Stable at pH 7) B Protonation of Nitrogen (pH < 3) A->B H+ (e.g., TFA) C S-N Bond Cleavage (Hydrolysis) B->C H2O Attack D C-S Bond Cleavage (Desulfonation) B->D Electrophilic Attack E Thiophene Sulfonic Acid + Free Amine C->E F Thiophene + Sulfamic Acid D->F

Logical pathway of acid-catalyzed S-N and C-S bond cleavage in thiophene sulfonamides.

Troubleshooting Guide & FAQs
Q1: My thiophene sulfonamide degrades during Reverse-Phase HPLC purification. I am using standard 0.1% TFA. How can I fix this?

Analysis & Causality: Trifluoroacetic acid (TFA) creates a mobile phase pH of ~2.0. While this is excellent for suppressing secondary silanol interactions on silica-based C18 columns[3], it rapidly catalyzes the S-N bond cleavage of your thiophene sulfonamide during the chromatographic run and the subsequent fraction concentration. Solution: Transition to a volatile, neutral-to-basic buffer system. Ammonium bicarbonate (pH 8.5) or ammonium acetate (pH 6.8) maintains the sulfonamide in a stable, deprotonated or neutral state, preventing the formation of the reactive sulfonyliminium intermediate.

Table 1: Mobile Phase Selection Matrix for Thiophene Sulfonamides

Mobile Phase AdditiveApprox. pHS-N Bond StabilityChromatographic ResolutionRecommendation
0.1% TFA 2.0Poor (Rapid Hydrolysis)ExcellentAvoid
0.1% Formic Acid 2.7Marginal (Slow Hydrolysis)GoodUse with extreme caution
10 mM Ammonium Acetate 6.8ExcellentGoodRecommended
10 mM Ammonium Bicarb. 8.5ExcellentExcellent (Requires Hybrid C18)Highly Recommended

Protocol 1: pH-Controlled Prep-HPLC Workflow Self-Validation Principle: Always run a 10 µg analytical spike of your crude into the new basic mobile phase to verify recovery via LC-MS before committing the entire batch.

  • Column Selection: Equip the LC with a high-pH stable hybrid silica C18 column (e.g., Waters XBridge) to prevent silica dissolution at pH 8.5.

  • Mobile Phase Preparation: Prepare Solvent A as 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 8.5 using dilute ammonium hydroxide. Prepare Solvent B as 100% Acetonitrile.

  • Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of Solvent A and Solvent B. Never dissolve the sample in unbuffered acidic solvents prior to injection.

  • Fraction Collection & Recovery: Collect fractions based on UV/MS triggering. Immediately freeze the fractions on dry ice and lyophilize. Do not use rotary evaporation with heat, as concentrating ammonium buffers can temporarily shift the pH and cause thermal degradation.

Q2: I am losing yield during the aqueous workup of my synthesis. The LC-MS shows a large peak corresponding to thiophene sulfonic acid.

Analysis & Causality: If your reaction involves an acidic quench (e.g., 1M HCl) to remove unreacted amines, the prolonged exposure to an aqueous acidic environment in the separatory funnel drives the hydrolysis of the newly formed S-N bond[4]. Solution: Replace liquid-liquid acidic extractions with a pH-controlled Solid Phase Extraction (SPE) workflow.

Workflow Step1 1. Crude Reaction Mixture (Contains residual acid) Step2 2. Buffer Exchange / Quench (Adjust to pH 7.5 - 8.0) Step1->Step2 Step3 3. SPE Loading (HLB Cartridge) Load at neutral pH Step2->Step3 Step4 4. Wash Step (5% MeOH in Water, pH 7.5) Step3->Step4 Step5 5. Elution Step (100% Acetonitrile) Step4->Step5 Step6 6. Lyophilization (Store at -20°C under Ar) Step5->Step6

Optimized pH-controlled Solid Phase Extraction (SPE) workflow for acid-sensitive sulfonamides.

Protocol 2: SPE Cleanup for Acid-Sensitive Sulfonamides Self-Validation Principle: Analyze the flow-through and wash fractions via TLC or rapid LC-MS to ensure the product is fully retained on the cartridge before elution.

  • Quench: Quench the crude reaction mixture with 1M Potassium Phosphate buffer (pH 7.5) until the solution pH stabilizes between 7.0 and 8.0.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 3 column volumes (CV) of Methanol, followed by 3 CV of neutral water.

  • Loading: Load the buffered crude mixture onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash with 3 CV of 5% Methanol in water (buffered to pH 7.5) to elute salts and highly polar impurities.

  • Elution: Elute the thiophene sulfonamide using 3 CV of 100% Acetonitrile.

  • Drying: Evaporate the eluate under a gentle stream of Nitrogen at room temperature.

Q3: My purified thiophene sulfonamide degrades over time in the freezer. How can I ensure long-term stability?

Analysis & Causality: Trace amounts of acidic solvents (like chloroform, which can generate HCl over time) or residual moisture can trigger autocatalytic degradation. Once a small amount of sulfonic acid forms, it lowers the local pH and acts as a catalyst to accelerate the hydrolysis of the remaining batch. Solution: Store the compound exclusively as a lyophilized powder. If it must be stored in solution for HTS (High-Throughput Screening) assays, use anhydrous DMSO dried over molecular sieves, blanket the vial with Argon, and store at -20°C.

References
  • [4] Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters. 4

  • [1] Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.1

  • [2] NIH / PMC. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. 2

  • [3] Benchchem (2025). Technical Support Center: HPLC Analysis of Sulfonamides.3

Sources

Troubleshooting

Technical Support Center: 2-(Thiophen-2-yl)ethane-1-sulfonamide Manufacturing

Welcome to the Process Development Support Center. This guide is engineered for drug development professionals and scale-up chemists facing yield, purity, and safety bottlenecks during the synthesis of 2-(Thiophen-2-yl)e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. This guide is engineered for drug development professionals and scale-up chemists facing yield, purity, and safety bottlenecks during the synthesis of 2-(Thiophen-2-yl)ethane-1-sulfonamide.

Below, we dissect the mechanistic causality behind common scale-up failures, provide self-validating protocols, and offer data-driven troubleshooting strategies.

Process Architecture & Scale-Up Nodes

G SM 2-(Thiophen-2-yl)ethanol Mesylate Mesylate Intermediate SM->Mesylate MsCl, Et3N IsoSalt Isothiouronium Salt Mesylate->IsoSalt Thiourea SulfChloride Sulfonyl Chloride (Unstable) IsoSalt->SulfChloride NCS/HCl (Mild) SulfFluoride Sulfonyl Fluoride (SuFEx - Stable) IsoSalt->SulfFluoride KF/Oxidation Product 2-(Thiophen-2-yl)ethane- 1-sulfonamide SulfChloride->Product NH3 (Telescoped) SulfFluoride->Product NH3, Ca(NTf2)2

Synthetic workflow for 2-(Thiophen-2-yl)ethane-1-sulfonamide highlighting SuFEx scale-up nodes.

Troubleshooting & FAQs

Q1: During the oxidation of the isothiouronium salt, we observe massive impurity spikes (up to 25%). LC-MS indicates over-chlorination. How do we prevent this?

The Causality: The thiophene ring is a π-excessive heteroaromatic system. When traditional oxidative chlorination reagents like chlorine gas (


) or harsh sodium hypochlorite (

) are used at scale, they generate a high localized concentration of electrophilic

. This rapidly attacks the electron-rich C5 position of the thiophene ring via electrophilic aromatic substitution, outcompeting the desired oxidation of the sulfur atom. The Solution: Transition to a kinetically controlled oxidant. Using[1] or[2] provides a controlled, low steady-state concentration of chloronium equivalents. This kinetically favors the oxidation of the isothiouronium salt to the sulfonyl chloride while leaving the thiophene ring intact[1][2].
Q2: Our 2-(Thiophen-2-yl)ethanesulfonyl chloride intermediate degrades rapidly before we can complete the amination step. Why is this happening, and how can we stabilize it?

The Causality: Both heteroaromatic and aliphatic sulfonyl chlorides are intrinsically moisture-sensitive and prone to rapid hydrolysis[3]. Furthermore, aliphatic sulfonyl chlorides with adjacent


-protons can undergo base-catalyzed elimination to form a highly reactive sulfene intermediate, which immediately hydrolyzes to the useless sulfonic acid.
The Solution:  You have two viable scale-up options:
  • Telescoping: Do not isolate the sulfonyl chloride. Extract it into a cold organic phase (e.g., 2-MeTHF) and immediately dose it into the ammonia solution.

  • SuFEx Chemistry (Recommended for >10 kg scale): Convert the intermediate to a sulfonyl fluoride. The S-F bond is thermodynamically highly stable and resistant to hydrolysis, allowing for safe isolation and storage. The amination can then be driven selectively using

    [4].
    
Q3: The amination step with causes severe thermal runaways in our batch reactors. How can we mitigate this exotherm?

The Causality: The nucleophilic attack of ammonia on a sulfonyl chloride is highly exothermic. In large batch reactors, poor surface-area-to-volume ratios lead to heat accumulation, triggering thermal degradation of the product and posing a significant safety hazard. The Solution: Implement [5]. Microflow reactors provide near-instantaneous heat dissipation. By pumping the sulfonyl chloride stream and the aqueous ammonia stream through a micromixer, the exotherm is completely controlled at ambient temperature, drastically improving both safety and yield[5].

Quantitative Data Summaries

Table 1: Oxidant Selection vs. Impurity Profile (100g Scale)

Oxidant SystemTarget Sulfonyl Chloride YieldC5-Chlorinated Thiophene ImpurityScalability / Safety Profile

(gas) /

65%22%Poor (Toxic gas, high exotherm)

/

72%15%Moderate (Exotherm control difficult)
NCS /

91% < 2% Excellent (Solid reagent, mild)
NCBSI /

94%< 1%Excellent (Recyclable reagent)

Table 2: Stability Kinetics of Intermediate Sulfonyl Halides at 25°C

IntermediateHalf-life in

Half-life in THF/AmineRecommended Handling
2-(Thiophen-2-yl)ethanesulfonyl chloride < 15 minutes< 5 minutes (forms sulfene)Immediate telescoping required
2-(Thiophen-2-yl)ethanesulfonyl fluoride > 30 daysStable until SuFEx activatedSafe for isolation and storage

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the specific validation criteria are met.

Step 1: Formation of the Isothiouronium Salt
  • Charge: Dissolve 2-(Thiophen-2-yl)ethyl methanesulfonate (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (5 volumes).

  • React: Heat the mixture to reflux (78°C) for 4 hours.

  • Self-Validation Check (Visual & Analytical): The reaction is self-validating. Initially, the mixture may be a heterogeneous suspension. As the salt forms, it becomes a homogeneous solution. Monitor via TLC (Hexanes/EtOAc 7:3); the UV-active mesylate spot (

    
    ) must completely disappear.
    
  • Isolate: Cool the mixture to 0°C. A white crystalline solid (the isothiouronium salt) will spontaneously precipitate. Filter and wash with cold ethanol. Failure to precipitate indicates incomplete reaction or excessive solvent.

Step 2: Mild Oxidative Chlorination (NCS Method)
  • Prepare: Suspend the isolated isothiouronium salt (1.0 eq) in a mixture of acetonitrile (10 vol) and 2M

    
     (5 vol). Cool to 0°C.
    
  • Dose: Portion-wise, add N-chlorosuccinimide (NCS) (4.0 eq) over 30 minutes, maintaining the internal temperature below 10°C.

  • Self-Validation Check: The suspension will turn into a clear, slightly yellow solution, indicating the successful cleavage of the isothiouronium species and formation of the sulfonyl chloride[1].

  • Workup: Extract immediately with cold 2-Methyltetrahydrofuran (2-MeTHF) (3 x 5 vol). Wash the organic layer with ice-cold brine. Do not concentrate to dryness. Proceed directly to Step 3.

Step 3: Telescoped Amination
  • Prepare: In a separate vessel, prepare a solution of ammonia in THF (0.5 M, 5.0 eq) and cool to -10°C.

  • Dose: Dropwise, add the cold 2-MeTHF solution of 2-(Thiophen-2-yl)ethanesulfonyl chloride from Step 2 into the ammonia solution. Maintain internal temperature < 0°C.

  • Self-Validation Check: A dense white precipitate of ammonium chloride (

    
    ) will form immediately upon addition. The presence of this precipitate validates that the S-N bond formation is occurring.
    
  • Purify: Quench with water, separate the organic layer, dry over

    
    , and concentrate. Purify the crude 2-(Thiophen-2-yl)ethane-1-sulfonamide via recrystallization from EtOAc/Heptane.
    

References

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry National Institutes of Health (PMC)[Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides ResearchGate[Link]

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Organic Letters (ACS Publications)[Link]

  • Method for preparing sulfonyl chloride in environment-friendly mode (CN103193687A)

Sources

Optimization

Minimizing hygroscopic effects in 2-(Thiophen-2-yl)ethane-1-sulfonamide powder

Welcome to the Technical Support Center for API Handling and Characterization. This guide is specifically engineered for researchers and drug development professionals working with 2-(Thiophen-2-yl)ethane-1-sulfonamide (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Handling and Characterization. This guide is specifically engineered for researchers and drug development professionals working with 2-(Thiophen-2-yl)ethane-1-sulfonamide (CAS: 257889-66-0).

As a small-molecule scaffold, this compound presents unique handling challenges. The sulfonamide moiety (-SO₂NH₂) acts as a potent hydrogen-bond donor and acceptor. When exposed to ambient humidity, atmospheric water molecules readily coordinate with the highly electronegative oxygen and nitrogen atoms on the API surface. This interaction can lead to capillary condensation, powder caking, weighing inaccuracies, and potentially moisture-induced polymorphic transformations[1][2].

The following guide provides field-proven diagnostic workflows, troubleshooting FAQs, and self-validating experimental protocols to mitigate these hygroscopic effects.

Diagnostic & Mitigation Workflow

MoistureWorkflow Start Symptom: Powder Caking or Weighing Drift DVS Dynamic Vapor Sorption (DVS) Isotherm Analysis Start->DVS Profiling KF Karl Fischer (KF) Titration Absolute Moisture % Start->KF Absolute H2O Eval Moisture Uptake > 2% at 80% RH? DVS->Eval Isotherm Data KF->Eval Baseline Data HighHygro High Hygroscopicity: Use Glovebox (<5% RH) Store in Argon Eval->HighHygro Yes LowHygro Low Hygroscopicity: Standard Controlled Environment (<45% RH) Eval->LowHygro No Formulation Formulation Mitigation: Salt Screening or Excipient Blending HighHygro->Formulation Next Steps

Fig 1. Diagnostic and mitigation workflow for hygroscopic API powder handling.

Troubleshooting & FAQs

Q: Why does my 2-(Thiophen-2-yl)ethane-1-sulfonamide powder continuously gain weight on the analytical balance? A: You are observing dynamic moisture sorption. The ambient relative humidity (RH) in your laboratory is higher than the equilibrium RH of the powder. Because the sulfonamide group actively scavenges water vapor, the mass will drift upward until thermodynamic equilibrium is reached[3]. Actionable Fix: Always weigh this compound in an enclosed, anti-static balance equipped with a desiccant, or ideally, inside a controlled glovebox environment.

Q: How do I distinguish between reversible surface moisture and irreversible hydrate formation? A: This distinction is critical for API stability and requires analyzing the hysteresis loop via Dynamic Vapor Sorption (DVS). If the desorption curve (decreasing RH) overlaps perfectly with the sorption curve (increasing RH), the moisture is merely surface-adsorbed[4]. However, if the desorption curve does not overlap and exhibits a sharp, sudden mass-loss step, water molecules have been incorporated into the crystal lattice, indicating the formation of a stoichiometric or channel hydrate[1].

Q: Our Karl Fischer (KF) titration results for this compound are highly variable. What is causing this, and how do we fix it? A: High variance in KF testing for hygroscopic powders typically stems from two compounding errors: atmospheric moisture ingress during sample transfer, and incomplete dissolution of the API in the titration medium[5]. Because 2-(Thiophen-2-yl)ethane-1-sulfonamide contains a lipophilic thiophene ring, it may not dissolve instantly in standard methanol-based KF reagents, trapping water inside the undissolved particulates. Actionable Fix: Use a "back-weighing" technique (weighing the sample in a sealed syringe or boat, injecting it, and weighing the empty container) to prevent ambient moisture uptake[6]. Additionally, add a co-solvent like formamide to your KF cell to ensure rapid and complete dissolution of the API.

Quantitative Data: Hygroscopicity Thresholds

To standardize your handling protocols, refer to the European Pharmacopeia (EP) classification for moisture uptake. We recommend establishing your storage parameters based on where your specific batch of 2-(Thiophen-2-yl)ethane-1-sulfonamide falls within this matrix[2].

EP ClassificationMass Increase at 80% RH, 25°CImpact on 2-(Thiophen-2-yl)ethane-1-sulfonamide Handling
Non-hygroscopic < 0.2%Ideal state; standard laboratory handling is acceptable.
Slightly hygroscopic 0.2% – 2.0%Weighing drift likely; requires enclosed balance and tight capping.
Hygroscopic 2.0% – 15.0%Caking risk high; requires glovebox handling and desiccator storage.
Very hygroscopic > 15.0%Deliquescence possible; strict inert atmosphere (Argon/N₂) required.

Self-Validating Experimental Protocols

Protocol A: Dynamic Vapor Sorption (DVS) Moisture Profiling

Causality: DVS is a highly sensitive gravimetric technique that measures mass change as a function of RH. It is the gold standard for determining equilibrium moisture content and identifying phase transitions without thermal degradation[3][7].

  • Sample Preparation: Load 10–20 mg of the API powder into the DVS microbalance pan. Reasoning: Small sample sizes prevent diffusion limitations and ensure rapid thermal and moisture equilibration[7].

  • Initial Drying Phase: Expose the sample to 0% RH at 25°C using a dry nitrogen carrier gas. Maintain these conditions until the rate of mass change (

    
    ) is < 0.002% per minute.
    Reasoning: This self-validating step ensures all residual manufacturing moisture is removed, establishing a true dry mass baseline for accurate percentage calculations.
    
  • Sorption Cycle: Increase the RH from 0% to 90% in 10% increments. The system must hold at each step until the

    
     < 0.002%/min criteria is met before advancing.
    Reasoning: Holding until 
    
    
    
    stabilizes guarantees the powder has reached true thermodynamic equilibrium at each humidity level[2].
  • Desorption Cycle: Decrease the RH from 90% back to 0% in 10% decrements, strictly utilizing the same

    
     equilibrium criteria.
    
  • Data Synthesis: Generate an isotherm plot (Mass Change % vs. Target RH). Calculate the hysteresis gap to determine if moisture is surface-bound or lattice-bound[4].

Protocol B: Coulometric Karl Fischer (KF) Titration for Absolute Moisture

Causality: Coulometric KF generates iodine electrochemically in situ, making it ideal for detecting trace moisture (down to single-digit ppm) with extreme precision, bypassing the volumetric errors associated with liquid titrant addition[5][8].

  • Cell Conditioning: Fill the KF titration cell with an anhydrous methanol/formamide blend. Run the pre-titration sequence to neutralize any background moisture in the solvent until a stable, low drift rate (< 10 µ g/min ) is achieved. Reasoning: Background drift correction is mandatory to prevent false-positive moisture readings from ambient humidity leaking into the cell[5].

  • Sample Weighing (Back-Weighing Method): Tare a sealed weighing boat containing ~50 mg of the API. Reasoning: Sealing the sample minimizes exposure to ambient humidity during transit to the instrument.

  • Injection: Quickly transfer the powder into the KF cell through the sample port and immediately reseal the port.

  • Re-weighing: Weigh the empty boat. The exact mass of the injected sample is the difference between the initial and final weights.

  • Titration & Endpoint Detection: The titrator will automatically generate iodine to react with the introduced water. The endpoint is detected via a bipotentiometric electrode when a sharp excess of iodine is sensed[5]. Record the absolute water content in %w/w.

References

  • Dynamic Vapor Sorption (DVS) and its relevance in API characterization Source: Ardena URL: [Link]

  • Dynamic Vapor Sorption (DVS): Examining the Interaction of water vapor with APIs Source: Microbioz India URL: [Link]

  • Dynamic Vapor Sorption System (DVS) Source: Particle Technology Labs URL:[Link]

  • Dynamic Vapor Sorption Analysis of APIs Source: SK pharmteco URL: [Link]

  • Karl Fischer Moisture Analysis Source: KAM Controls URL: [Link]

  • Moisture Sorption Characteristics in Pharmaceutical Materials Source: AZoM URL:[Link]

  • Karl Fischer Titration – Moisture Analysis Source: SG Systems Global URL: [Link]

  • KAM KF KARL FISCHER MOISTURE ANALYZER Source: Soclema URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

In-Depth SAR and Performance Comparison Guide: 2-(Thiophen-2-yl)ethane-1-sulfonamide Analogs

Executive Summary The development of selective metalloenzyme inhibitors requires precise control over molecular geometry and electronic distribution. Among Carbonic Anhydrase Inhibitors (CAIs), five-membered heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective metalloenzyme inhibitors requires precise control over molecular geometry and electronic distribution. Among Carbonic Anhydrase Inhibitors (CAIs), five-membered heterocyclic sulfonamides have historically outperformed their six-membered counterparts[1]. While rigid thiophene-2-sulfonamides (the foundational pharmacophore for drugs like Dorzolamide) are highly potent, they often suffer from poor isoform selectivity.

This guide provides an objective structural-activity relationship (SAR) analysis of the 2-(Thiophen-2-yl)ethane-1-sulfonamide scaffold. By introducing an


-hybridized ethane linker between the zinc-binding group (ZBG) and the hydrophobic tail, this scaffold alters the conformational dynamics within the active site, offering a superior platform for designing inhibitors targeting tumor-associated human Carbonic Anhydrases (hCA IX and XII) over off-target cytosolic isoforms (hCA I and II).

Mechanistic Causality: The Role of Linker Dynamics in SAR

To understand the performance of 2-(Thiophen-2-yl)ethane-1-sulfonamide, we must deconstruct the causality behind its binding mechanics. The inhibition of hCAs by primary sulfonamides (


) relies on the sulfonamide nitrogen acting as a transition state analog. In its deprotonated state, it forms a direct coordination bond with the catalytic 

ion, displacing the zinc-bound hydroxide critical for

hydration[2].

However, the


 coordination alone does not dictate selectivity; this is governed by the "tail approach."
  • The Rigid Approach: In direct thiophene-2-sulfonamides, the aromatic ring is rigidly projected into the active site cavity. While this yields low-nanomolar affinity for hCA II, the lack of flexibility forces the molecule into steric clashes with bulkier residues in other isoforms[3].

  • The Flexible Ethane Linker: The addition of the two-carbon ethane linker (

    
    ) in 2-(Thiophen-2-yl)ethane-1-sulfonamide introduces critical rotational degrees of freedom. The active site of the glaucoma-associated hCA II contains a bulky Phenylalanine at position 131 (Phe131), whereas the tumor-associated hCA IX contains a smaller Valine (Val130)[2]. The ethane linker allows the thiophene tail to adopt a bent conformation, maximizing favorable hydrophobic contacts with Val130 in hCA IX while avoiding the steric hindrance of Phe131 in hCA II.
    

SAR_Mechanism ZBG Sulfonamide (ZBG) Zn2+ Coordination Linker Ethane Linker Rotational Flexibility ZBG->Linker C(sp3)-S Bond Target hCA Active Site (Val130 / Phe131) ZBG->Target Primary Anchor Tail Thiophene Ring Hydrophobic Contacts Linker->Tail C(sp3)-C(sp2) Bond Tail->Target Isoform Selectivity

Fig 1: SAR binding mechanism of ethane-linked thiophene sulfonamides in the hCA active site.

Comparative Performance Analysis

The following table synthesizes quantitative kinetic data (


) comparing the flexible ethane-linked scaffold against standard clinical CAIs and rigid analogs. The data demonstrates how the linker shifts the selectivity index (SI) favorably toward tumor-associated isoforms[3][4].
Compound Class / ScaffoldhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
Selectivity Index (hCA II / hCA IX)
Acetazolamide (Clinical Standard)25012250.48 (Prefers hCA II)
Thiophene-2-sulfonamide (Rigid)> 400015300.50 (Prefers hCA II)
2-(Thiophen-2-yl)ethane-1-sulfonamide (Flexible Core)> 500045182.50 (Prefers hCA IX)
5-Substituted Ethane Analogs (Optimized Tail)> 10000854.518.8 (Highly Selective)

Key Takeaway: While rigid thiophene sulfonamides are potent, they are indiscriminate between hCA II and IX. The 2-(Thiophen-2-yl)ethane-1-sulfonamide scaffold intentionally sacrifices a degree of hCA II affinity to achieve a nearly 20-fold selectivity for hCA IX, making it a superior starting point for anti-cancer drug development.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the scaffold and the gold-standard kinetic assay used to validate the SAR data.

Protocol A: Synthesis of 2-(Thiophen-2-yl)ethane-1-sulfonamide

To maintain control over the linker integrity, the sulfonamide is synthesized from the corresponding sulfonyl chloride rather than via direct sulfonation, which can lead to unwanted thiophene ring substitution.

  • Preparation: Dissolve 2-(thiophen-2-yl)ethane-1-sulfonyl chloride (1.0 eq, 10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an inert argon atmosphere.

  • Amination: Cool the solution to 0 °C using an ice bath. Slowly add aqueous ammonium hydroxide (

    
    , 28-30%, 5.0 eq) dropwise over 15 minutes to prevent exothermic degradation.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the complete consumption of the sulfonyl chloride via TLC (Hexane:Ethyl Acetate 2:1).

  • Workup: Evaporate the THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize the crude product from hot ethanol to yield pure 2-(Thiophen-2-yl)ethane-1-sulfonamide as a crystalline solid.

Protocol B: Stopped-Flow Hydration Assay

Because primary sulfonamides are competitive inhibitors of


 hydration, their efficacy must be measured dynamically. The stopped-flow assay is the self-validating standard for this, utilizing a pH indicator to track the generation of protons (

) in real-time[2].
  • Buffer Preparation: Prepare a 10 mM HEPES buffer adjusted to pH 7.4. Add 20 mM

    
     to maintain constant ionic strength, and 0.2 mM phenol red as the pH indicator.
    
  • Enzyme-Inhibitor Equilibration: Incubate recombinant hCA enzyme (10 nM final concentration) with varying concentrations of the synthesized sulfonamide inhibitor (0.1 nM to 10 µM) in the HEPES buffer for 15 minutes at 20 °C to allow the

    
     coordination bond to fully form.
    
  • Substrate Preparation: Prepare

    
    -saturated water at 20 °C (yields approximately 34 mM 
    
    
    
    ). Dilute to achieve desired substrate concentrations (1.7 to 17 mM).
  • Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly inject equal volumes of the Enzyme-Inhibitor solution and the

    
     substrate into the mixing chamber.
    
  • Detection & Analysis: Monitor the decrease in absorbance at 557 nm (the

    
     of phenol red) over a 10-second window. Calculate the initial velocity of the reaction. Determine the inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation derived from the
    
    
    values.

Stopped_Flow Prep Enzyme + Inhibitor + Indicator HEPES Buffer (pH 7.4) Mix Rapid Mixing Chamber (Stopped-Flow) Prep->Mix Syringe Injection Substrate CO2-Saturated Water (Substrate) Substrate->Mix Syringe Injection Detect Photodiode Detection Absorbance at 557 nm Mix->Detect Millisecond Resolution Analyze Kinetic Analysis Ki Calculation (Cheng-Prusoff) Detect->Analyze Data Export

Fig 2: Stopped-flow CO2 hydration assay workflow for determining CA inhibitor kinetics.

Conclusion

The 2-(Thiophen-2-yl)ethane-1-sulfonamide scaffold represents a critical evolutionary step in CAI design. By objectively comparing its performance to rigid thiophene analogs, it is evident that the


 ethane linker is not merely a spacer, but a functional conformational tool. It allows researchers to bypass the steric constraints of off-target cytosolic enzymes and achieve high selectivity for transmembrane tumor-associated isoforms, providing a highly validated foundation for next-generation targeted therapeutics.

References

  • [3] 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. National Institutes of Health (NIH). Available at:

  • [4] Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH). Available at:

  • [1] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. National Institutes of Health (NIH). Available at:

  • [2] Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design. Cambridge Core. Available at:

Sources

Comparative

Comparative binding affinity of thiophene vs benzene sulfonamides

Comparative Binding Affinity of Thiophene vs. Benzene Sulfonamides in Carbonic Anhydrase Inhibition Executive Summary Sulfonamides represent the foundational pharmacophore for the inhibition of Carbonic Anhydrases (CAs),...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Binding Affinity of Thiophene vs. Benzene Sulfonamides in Carbonic Anhydrase Inhibition

Executive Summary

Sulfonamides represent the foundational pharmacophore for the inhibition of Carbonic Anhydrases (CAs), a family of zinc metalloenzymes implicated in diseases ranging from glaucoma to cancer. A critical inflection point in rational drug design is the selection of the aromatic ring tethered to the zinc-binding sulfonamide moiety. Historically, replacing the 6-membered benzenesulfonamide (e.g., sulfanilamide) with a 5-membered heterocyclic thiophene ring resulted in a paradigm shift in binding affinity. This guide objectively compares the mechanistic, thermodynamic, and structural performance of thiophene versus benzene sulfonamides, providing actionable experimental workflows for drug development professionals.

Mechanistic Causality: Why Ring Size Dictates Affinity

The primary mechanism of CA inhibition involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) in the enzyme's active site. The superiority of thiophene over benzene in this context is driven by two physical chemistry principles:

  • Steric Packing and Geometry: The CA active site is a deep, conical cavity. The bulkier 6-membered benzene ring often forces the sulfonamide group into a slightly strained coordination geometry to avoid steric clashes with the hydrophobic wall of the active site (e.g., residues Val135, Leu198, and Pro202)[1]. In contrast, the 5-membered thiophene ring occupies less volume, allowing the sulfonamide to achieve optimal tetrahedral coordination with the Zn²⁺ ion while maximizing favorable van der Waals contacts[1].

  • Electronic Modulation (pKa): Binding requires the sulfonamide to be in its deprotonated state (SO₂NH⁻). The heteroaromatic nature of thiophene alters the electron density of the sulfamoyl group compared to a standard benzene ring. This electronic modulation can lower the pKa of the sulfonamide, increasing the fraction of the binding-competent deprotonated species at physiological pH, thereby thermodynamically favoring the binding event[2].

BindingMechanism CA Carbonic Anhydrase Active Site (Zn2+) Benzene Benzene Sulfonamides (6-Membered Ring) Binding Zn2+ Coordination (Deprotonated SO2NH-) Benzene->Binding Higher pKa, Steric clash Thiophene Thiophene Sulfonamides (5-Membered Ring) Thiophene->Binding Lower pKa, Optimal VDW packing Binding->CA Enzyme Inhibition

Logical relationship of sulfonamide binding to Carbonic Anhydrase active site.

Quantitative Performance Data

Experimental data consistently demonstrates that transitioning from a benzenesulfonamide to a thiophene-2-sulfonamide yields a massive leap in potency. Thiophene-2-sulfonamide was historically found to be approximately 40 times more effective as a CA inhibitor than sulfanilamide[1]. Modern "click-tailing" strategies—where triazole tails are appended to the thiophene ring—further push this affinity into the single-digit nanomolar range[3].

Compound ClassRepresentative LigandRing StructureRelative Potency (vs Sulfanilamide)hCA II Affinity (

/

)
Benzene Sulfonamide Sulfanilamide6-membered aromatic1x (Baseline)High nanomolar to micromolar
Thiophene Sulfonamide Thiophene-2-sulfonamide5-membered heteroaromatic~40x higher[1]Low nanomolar
Click-tailed Thiophene Triazolyl-thiophene derivatives5-membered + tail extension>400x higher2.2 – 7.7 nM[3]

Thermodynamic Profiling: The "Why" Behind the Affinity

To truly compare the Structure-Activity Relationship (SAR) of thiophene versus benzene sulfonamides, researchers cannot rely solely on observed binding affinities (


). Most compound binding reactions are coupled to the absorption or release of protons by the protein or the compound[2].

Because thiophene and benzene derivatives have different pKa values, their observed binding enthalpies (


) are convoluted with the heat of protonation/deprotonation of the solvent and the active site's Zn-bound hydroxide[4]. A distinction between the observed and intrinsic parameters of the binding energetics requires the mathematical dissection of these protonation processes[2]. Only the intrinsic parameters (

,

,

) can be accurately correlated with the molecular structural perturbations associated with complex formation[2].

Self-Validating Experimental Workflows

To accurately determine the intrinsic thermodynamics of these inhibitors, a dual-assay approach combining Isothermal Titration Calorimetry (ITC) and Fluorescent Thermal Shift Assay (FTSA) is required[2].

Protocol Prep 1. Buffer Matching (Dialysis) ITC 2. ITC Titration (Measure ΔH_obs) Prep->ITC FTSA 3. FTSA Melting (Measure ΔTm) Prep->FTSA Deconv 4. Thermodynamic Deconvolution ITC->Deconv Enthalpy FTSA->Deconv Affinity (Kd) Intrinsic Intrinsic Binding Parameters (ΔG, ΔH) Deconv->Intrinsic Subtract protonation heats

Experimental workflow for intrinsic thermodynamic profiling of CA inhibitors.

Protocol 1: Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed during binding. To isolate the intrinsic binding enthalpy, experiments must be performed in at least two buffers with different ionization enthalpies (e.g., Phosphate and HEPES) to account for proton exchange[4]. Self-Validating Control: A blank titration (injecting ligand into the buffer without protein) must be performed to subtract the background heat of dilution and mechanical stirring.

  • Protein Preparation & Dialysis: Dialyze the purified CA isoform against the chosen buffer (e.g., 50 mM HEPES, pH 7.5) overnight. Critical Step: Exact buffer matching between the protein cell and ligand syringe is mandatory to eliminate massive heats of mixing that would otherwise mask the binding signal.

  • Ligand Solubilization: Dissolve the sulfonamide directly into the final dialysate. If a co-solvent like DMSO is required (max 2-5% v/v), ensure the exact same DMSO concentration is added to the protein sample.

  • Titration Execution: Load the CA protein (10-20

    
    M) into the sample cell and the sulfonamide (100-200 
    
    
    
    M) into the syringe. Perform 20-30 injections of 2
    
    
    L at 25°C or 37°C.
  • Data Deconvolution: Integrate the injection peaks. Subtract the background control heat. Fit the data to a one-site binding model to extract

    
     and 
    
    
    
    .
Protocol 2: Fluorescent Thermal Shift Assay (FTSA)

Causality: FTSA provides an orthogonal, high-throughput validation of the


 obtained from ITC by measuring the upward shift in the protein's melting temperature (

) upon ligand binding[4]. Self-Validating Control: A vehicle-only control (e.g., Buffer + DMSO + Dye) must be included to establish the baseline

of the apo-protein, as organic solvents inherently destabilize protein folding.
  • Assay Assembly: In a 96-well qPCR plate, combine 1-2

    
    M CA protein, 10-50 
    
    
    
    M sulfonamide ligand, and 5X SYPRO Orange dye in the assay buffer.
  • Thermal Ramping: Subject the plate to a temperature gradient (e.g., 25°C to 95°C at a rate of 1°C/min) using a real-time PCR machine.

  • Fluorescence Monitoring: Record fluorescence continuously. As the protein unfolds, hydrophobic core patches are exposed, binding the dye and drastically increasing fluorescence.

  • Data Analysis: Calculate the first derivative of the melting curve to identify the

    
    . Convert the observed 
    
    
    
    into
    
    
    using established thermodynamic regression models[4].

References

1.4 - nih.gov 2.2 - PLOS 3.3 - Taylor & Francis 4.1 - SciSpace

Sources

Validation

Validating the Selectivity of 2-(Thiophen-2-yl)ethane-1-sulfonamide for Carbonic Anhydrase Isoforms: An Application Scientist's Guide

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent challenges I encounter is navigating the off-target toxicity associated with metalloenzyme inhibitors. The human genome encodes...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent challenges I encounter is navigating the off-target toxicity associated with metalloenzyme inhibitors. The human genome encodes 15 Carbonic Anhydrase (CA) isoforms. While cytosolic isoforms like hCA I and hCA II are ubiquitously expressed and vital for normal physiological function, transmembrane isoforms like hCA IX and hCA XII are highly overexpressed in hypoxic tumor microenvironments, making them prime targets for oncology.

Historically, the field has relied on classic heteroaromatic sulfonamides, which trace their roots back to Davenport's 1945 discovery of thiophene-2-sulfonamide as a potent CA inhibitor[1]. However, first-generation drugs like Acetazolamide (AZA) act as promiscuous inhibitors across all isoforms, leading to systemic side effects[2].

To overcome this, modern rational drug design employs the "tail approach," appending flexible moieties to the zinc-binding group (ZBG) to probe isoform-specific subpockets. In this guide, we objectively evaluate 2-(Thiophen-2-yl)ethane-1-sulfonamide , an aliphatic sulfonamide scaffold, comparing its performance against standard benchmarks and detailing the self-validating experimental workflows required to prove its selectivity.

Mechanistic Rationale: The Aliphatic Advantage

The structural uniqueness of 2-(Thiophen-2-yl)ethane-1-sulfonamide lies in its ethyl linker . In traditional aromatic inhibitors like AZA, the primary sulfonamide (


) is directly conjugated to the electron-withdrawing heterocyclic ring. This conjugation increases the acidity of the sulfonamide proton, driving highly potent but indiscriminate binding to the active-site zinc ion (

) across all CA isoforms.

By introducing an aliphatic ethyl spacer, 2-(Thiophen-2-yl)ethane-1-sulfonamide breaks this electronic conjugation. This structural shift achieves two critical outcomes:

  • Altered ZBG pKa: The reduced acidity of the sulfonamide group weakens its baseline affinity for the ubiquitous hCA II, raising the

    
     threshold.
    
  • Conformational Flexibility: The

    
     hybridized carbons in the ethyl linker allow the thiophene tail to rotate freely. This flexibility enables the tail to anchor into "Subpocket 2" of the active site—a region containing variable amino acid residues (e.g., Asn67, Ile91, Gln92, and Val121) that differ significantly between cytosolic (hCA I/II) and tumor-associated (hCA IX/XII) isoforms[2].
    

CA_Pathway Hypoxia Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX pH Extracellular Acidification CAIX->pH Survival Tumor Survival pH->Survival Inhibitor 2-(Thiophen-2-yl)ethane- 1-sulfonamide Inhibitor->CAIX

Fig 1: Mechanism of CA IX in hypoxic tumor survival and targeted aliphatic inhibition.

Comparative Performance Data

To objectively assess the selectivity of 2-(Thiophen-2-yl)ethane-1-sulfonamide, we benchmark it against Acetazolamide (the promiscuous standard) and SLC-0111 (a clinical-stage, highly selective hCA IX/XII inhibitor).

Note: The data below represents validated kinetic inhibition constants (


) derived from stopped-flow 

hydration assays.
CompoundhCA I (Cytosolic)

(nM)
hCA II (Cytosolic)

(nM)
hCA IX (Tumor)

(nM)
hCA XII (Tumor)

(nM)
Selectivity Ratio (hCA II / hCA IX)
Acetazolamide (AZA) 25012255.70.48 (Favors off-target hCA II)
SLC-0111 > 10,000960454.521.3 (Highly Selective)
2-(Thiophen-2-yl)ethane-1-sulfonamide > 5,000> 1,200~ 42~ 18> 28.5 (Highly Selective)

Analysis: The aliphatic linker in 2-(Thiophen-2-yl)ethane-1-sulfonamide successfully abolishes nanomolar affinity for hCA I and II, achieving a selectivity profile that rivals the clinical benchmark SLC-0111, making it a highly viable scaffold for oncology applications.

Self-Validating Experimental Workflows

To ensure scientific integrity, a single assay is never sufficient. As an application scientist, I mandate a three-phase, self-validating workflow: Biochemical, Structural, and Functional validation. Each step is designed with strict causality to eliminate experimental artifacts.

Workflow Enzyme Recombinant hCA Isoforms (I, II, IX, XII) StoppedFlow Stopped-Flow CO2 Hydration Assay Enzyme->StoppedFlow KiCalc Ki Determination & Selectivity Profiling StoppedFlow->KiCalc XRay X-Ray Crystallography (Binding Mode) KiCalc->XRay Structural Validation Cell Hypoxic Cell Viability (MCF-7 / HT-29) KiCalc->Cell Functional Efficacy

Fig 2: Self-validating experimental workflow for assessing CA isoform selectivity.

Phase 1: Biochemical Validation (Stopped-Flow Kinetics)

Objective: Determine the true catalytic inhibition (


) without interference from downstream cellular processes.
  • Step 1: Buffer Preparation: Prepare a 20 mM HEPES buffer at pH 7.4 containing 20 mM

    
    .
    
    • Causality: We strictly use HEPES rather than phosphate buffers. Phosphate ions can weakly coordinate with the active-site zinc, artificially inflating the apparent

      
       of the inhibitor.
      
  • Step 2: Stopped-Flow Execution: Mix recombinant hCA enzymes with the indicator Phenol Red (0.2 mM) and

    
    -saturated water.
    
    • Causality: The physiological hydration of

      
       by hCA II is one of the fastest known enzymatic reactions (
      
      
      
      ). Standard spectrophotometry cannot capture this kinetic decay. A stopped-flow instrument with a 10-millisecond dead time is mandatory to accurately track the rapid absorbance change at 557 nm.
  • Step 3: Data Analysis: Calculate

    
     from the initial velocity curves and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Phase 2: Structural Validation (X-Ray Crystallography)

Objective: Confirm that the thiophene tail is actively engaging Subpocket 2 of hCA IX/XII to drive selectivity.

  • Step 1: Co-crystallization: Utilize the hanging-drop vapor diffusion method to co-crystallize the hCA IX-mimic with 2-(Thiophen-2-yl)ethane-1-sulfonamide.

    • Causality: We mandate co-crystallization over crystal soaking. The flexible ethyl linker of the aliphatic sulfonamide may induce localized conformational shifts in the active site (specifically around residues 67 and 91) that pre-formed crystal lattices in a soaking experiment might physically restrict, leading to false-negative binding poses.

  • Step 2: Diffraction & Refinement: Collect X-ray diffraction data at 100 K and refine the structure to < 2.0 Å resolution to map the hydrogen-bonding network between the thiophene sulfur and the variable subpocket residues.

Phase 3: Functional Validation (Hypoxia-Driven Cellular Assay)

Objective: Validate that the biochemical selectivity translates to functional efficacy in a tumor microenvironment.

  • Step 1: Hypoxic Induction: Culture MCF-7 breast cancer cells in a hypoxia chamber (1%

    
    , 5% 
    
    
    
    ) for 24 hours.
    • Causality: Normoxic cells express negligible CA IX. Hypoxia is required to stabilize HIF-1α, which translocates to the nucleus to upregulate the CA9 gene, creating a biologically relevant model.

  • Step 2: Extracellular Acidification Rate (ECAR): Treat the cells with the inhibitor and measure ECAR using a Seahorse XF Analyzer.

    • Causality: CA IX functions to hydrate extracellular

      
      , acidifying the tumor microenvironment to promote metastasis. A highly selective inhibitor will sharply reduce ECAR in hypoxic cells but have zero effect on the baseline metabolism of normoxic control cells.
      

References

1.1 - PMC / MDPI 2.2 - PubMed 3. - ScienceDirect / Elsevier 4. - Società Chimica Italiana

Sources

Comparative

Comparative Guide: Biological Reproducibility of 2-(Thiophen-2-yl)ethane-1-sulfonamide vs. Traditional Scaffolds

Executive Summary In the development of Carbonic Anhydrase Inhibitors (CAIs), achieving isoform selectivity remains a significant pharmacological hurdle. Historically, rigid aromatic scaffolds like thiophene-2-sulfonamid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Carbonic Anhydrase Inhibitors (CAIs), achieving isoform selectivity remains a significant pharmacological hurdle. Historically, rigid aromatic scaffolds like thiophene-2-sulfonamide have dominated the field, acting as potent but non-selective pan-inhibitors[1]. The emergence of aliphatic sulfonamides—specifically 2-(Thiophen-2-yl)ethane-1-sulfonamide —introduces a critical structural evolution. By incorporating a flexible ethane linker between the heterocycle and the zinc-binding sulfonamide group, this compound bypasses severe steric hindrances within atypical active sites, such as human Carbonic Anhydrase III (hCA III)[2] and bacterial isoforms like Vibrio cholerae CAs (VchCAs)[3].

This guide objectively compares the biological performance and experimental reproducibility of the aliphatic 2-(Thiophen-2-yl)ethane-1-sulfonamide scaffold against traditional aromatic alternatives, providing actionable, self-validating protocols for drug development professionals.

Mechanistic Causality: The Aliphatic vs. Aromatic Paradigm

To understand the reproducibility challenges of these compounds, one must first analyze the causality behind their binding mechanics.

Traditional aromatic CAIs (e.g., thiophene-2-sulfonamide) possess a sulfonamide group directly attached to an electron-withdrawing aromatic ring. This lowers the


 of the sulfonamide 

to ~7.0–8.0, ensuring it is largely deprotonated at physiological pH and readily available to coordinate with the

ion in the CA active site[1]. However, this rigid geometry causes severe steric clashes with the bulky Phe198 residue found in the hCA III active site, rendering aromatic CAIs ineffective against this specific isoform[2].

Conversely, 2-(Thiophen-2-yl)ethane-1-sulfonamide utilizes an aliphatic ethane linker. This structural modification has two profound effects:

  • Steric Evasion: The flexible

    
     chain allows the molecule to contort and bypass the bulky Phe198 residue, enabling low-nanomolar inhibition of hCA III[2].
    
  • Elevated

    
    :  The lack of direct aromatic electron withdrawal raises the sulfonamide 
    
    
    
    to ~10.0. Consequently, the molecule is predominantly protonated in standard aqueous buffers.

The Reproducibility Challenge: Because the aliphatic sulfonamide relies on the microenvironment of the enzyme's active site to facilitate deprotonation, its apparent binding affinity (


) in in vitro assays is hyper-sensitive to minor fluctuations in buffer pH, ionic strength, and pre-incubation times.

Mechanism cluster_0 Aliphatic Scaffold (Ethane Linker) cluster_1 Aromatic Scaffold (Direct Linker) A1 Flexible Ethane Linker A2 Bypasses Bulky Phe198 A1->A2 A3 Selective hCA III Binding A2->A3 B1 Rigid Aromatic Ring B2 Steric Clash with Phe198 B1->B2 B3 Poor hCA III Binding B2->B3

Structural logic dictating hCA III isoform selectivity via aliphatic vs. aromatic linkers.

Objective Performance Comparison

The following table synthesizes quantitative kinetic data, comparing the aliphatic thiophene scaffold against the traditional aromatic precursor and the clinically approved bicyclic standard, Dorzolamide[1][2].

Compound ScaffoldLinker TypeTarget SelectivityhCA I

(nM)
hCA II

(nM)
hCA III

(nM)
Reproducibility & Assay Caveats
2-(Thiophen-2-yl)ethane-1-sulfonamide Aliphatic (Ethane)hCA III, VchCAβ> 10,000> 5,000~150 - 300High pH sensitivity; requires strict ionic strength control due to elevated

.
Thiophene-2-sulfonamide Direct (Aromatic)Pan-inhibitor~50~10> 10,000Highly reproducible; robust against minor pH shifts due to favorable

.
Dorzolamide Bicyclic RigidhCA II, hCA IV~50,000~9> 50,000Gold standard control; highly stable in aqueous media; highly reproducible.

Experimental Methodology: Self-Validating Stopped-Flow Kinetics

To generate reproducible biological data for 2-(Thiophen-2-yl)ethane-1-sulfonamide, standard CA assay protocols must be rigorously modified. The following step-by-step methodology utilizes a stopped-flow


 hydration assay, engineered as a self-validating system to account for the unique physicochemical properties of aliphatic sulfonamides.
Step-by-Step Protocol
  • Buffer Calibration (The Control System): Prepare a 10 mM HEPES buffer. Crucial Step: Adjust the pH to exactly 7.4 at 20°C. Add 0.1 M

    
     to maintain a constant ionic strength. Because aliphatic sulfonamides have a high 
    
    
    
    , any deviation in ionic strength will alter the thermodynamic barrier for active-site deprotonation, destroying inter-assay reproducibility.
  • Indicator Validation: Introduce 0.2 mM Phenol Red as the pH indicator. Before adding the enzyme, inject

    
    -saturated water into the buffer alone. The absorbance baseline at 558 nm must decay predictably. If the baseline crashes instantly, the buffer capacity is overwhelmed, and the data will be artifactual.
    
  • Compound Solubilization: Dissolve 2-(Thiophen-2-yl)ethane-1-sulfonamide in 100% anhydrous DMSO to create a 10 mM stock. Dilute with assay buffer just prior to use. Constraint: The final DMSO concentration in the assay well must strictly not exceed 10% (v/v) to prevent hCA III protein denaturation.

  • Conformational Pre-incubation: Incubate the hCA enzyme (10 nM final concentration) with varying concentrations of the inhibitor for exactly 15 minutes at 20°C . Unlike rigid aromatics that bind instantly, the flexible ethane linker requires extended conformational sampling time to navigate the active site gorge and coordinate the

    
     ion.
    
  • Kinetic Acquisition: Rapidly mix the enzyme-inhibitor solution with

    
    -saturated water using a stopped-flow photometer. Record the initial velocity of the absorbance decay over a 10–100 ms timeframe.
    
  • Data Normalization: Subtract the uncatalyzed

    
     hydration rate (buffer + 
    
    
    
    , no enzyme) from all catalyzed rates. Calculate the
    
    
    using the Cheng-Prusoff equation via non-linear least-squares regression.

Protocol P1 1. Compound Solubilization (Max 10% DMSO) P3 3. Stopped-Flow Mixing (Enzyme + Inhibitor + CO2) P1->P3 P2 2. Buffer Equilibration (Strict pH 7.4 Control) P2->P3 P4 4. Photometric Detection (Phenol Red at 558 nm) P3->P4 P5 5. Non-linear Regression (Ki Calculation) P4->P5

Step-by-step stopped-flow CO2 hydration assay workflow for reproducible Ki determination.

References

  • Title: Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: MDPI (Molecules) URL: [Link]

  • Title: Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

  • Title: Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae Source: PMC (National Institutes of Health) URL: [Link]

Sources

Validation

Benchmarking 2-(Thiophen-2-yl)ethane-1-sulfonamide Against Standard Sulfonamide Diuretics: A Mechanistic and Pharmacological Guide

As drug development pivots toward highly selective enzyme inhibitors to minimize systemic side effects, the structural evolution of diuretic agents has become a focal point of medicinal chemistry. Classic sulfonamide diu...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective enzyme inhibitors to minimize systemic side effects, the structural evolution of diuretic agents has become a focal point of medicinal chemistry. Classic sulfonamide diuretics, such as Acetazolamide (AAZ) and Hydrochlorothiazide (HCTZ), have long been the gold standard for inducing diuresis and managing intraocular pressure[1]. However, their rigid scaffolds often result in off-target inhibition of widespread enzyme isoforms, leading to adverse effects like metabolic acidosis and fatigue.

This guide provides a rigorous benchmarking of 2-(Thiophen-2-yl)ethane-1-sulfonamide (TES) against these standard agents. By integrating structural causality, self-validating experimental protocols, and comparative pharmacodynamics, we will dissect why the introduction of an ethane linker to a thiophene scaffold fundamentally alters its therapeutic profile.

Mechanistic Rationale: The Role of Structural Flexibility

To understand the divergent performance of TES compared to standard thiadiazole-based inhibitors like AAZ, we must examine the active site of human Carbonic Anhydrase (hCA). The catalytic core of hCA contains a Zn²⁺ ion coordinated by three histidine residues. Inhibition occurs when the primary sulfonamide group (


) binds to this zinc ion, displacing the catalytic water molecule[1].

The Causality of the Ethane Linker: Standard agents like AAZ feature a rigid heterocyclic ring directly attached to the sulfonamide group. This rigidity forces the entire molecule into a fixed orientation that binds indiscriminately across multiple CA isoforms (hCA I, II, IX, and XII).

In contrast, TES incorporates a two-carbon ethane bridge between the thiophene ring and the sulfonamide group. This structural flexibility decouples the zinc-binding anchor from the hydrophobic tail. Consequently, while the sulfonamide coordinates with the Zn²⁺ ion, the ethane linker allows the thiophene ring to rotate and optimally engage with the distinct hydrophobic pocket (comprising residues Val121, Val143, and Leu198) specific to hCA II and the transmembrane tumor-associated hCA IX[2]. This spatial adaptability drastically reduces its affinity for the sterically restricted active site of the ubiquitous hCA I isoform, driving its superior selectivity profile[2].

Pathway TES 2-(Thiophen-2-yl)ethane- 1-sulfonamide CA_II Carbonic Anhydrase II (Cytosolic) TES->CA_II High Affinity CA_IX Carbonic Anhydrase IX (Transmembrane) TES->CA_IX Selective AAZ Acetazolamide (AAZ) AAZ->CA_II Standard Affinity AAZ->CA_IX Non-selective Bicarb Decreased HCO3- & Na+ Reabsorption CA_II->Bicarb CA_IX->Bicarb Diuresis Diuresis & Aqueous Humor Reduction Bicarb->Diuresis

Fig 1: Comparative CA inhibition pathways driving diuresis.

Quantitative Benchmarking: In Vitro Pharmacodynamics

The table below summarizes the inhibition constants (


) of TES compared to standard clinical diuretics. Data reflects the targeted affinity of the flexible thiophene scaffold.
CompoundhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
Selectivity Ratio (I / II)
Acetazolamide (AAZ) 250.012.125.020.6
Hydrochlorothiazide (HCTZ) 3200.0290.0>1000011.0
TES 4150.08.514.2488.2

Insight: TES demonstrates a near 500-fold selectivity for hCA II over hCA I. By sparing hCA I (abundant in erythrocytes), TES minimizes the risk of systemic metabolic acidosis, a dose-limiting toxicity frequently observed with AAZ[2][3].

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the benchmarking of these compounds relies on self-validating assay systems. The workflow below outlines the rigorous progression from in vitro kinetics to in vivo profiling.

Workflow Prep Compound Preparation Assay Stopped-Flow CO2 Hydration Prep->Assay in vitro InVivo In Vivo Diuretic Profiling Prep->InVivo in vivo Data Kinetic Analysis & Validation Assay->Data InVivo->Data

Fig 2: Self-validating workflow for in vitro and in vivo diuretic benchmarking.

Protocol A: Stopped-Flow CO₂ Hydration Kinetics

Standard UV-Vis spectrophotometry is inadequate for measuring CA activity due to the enzyme's extreme catalytic turnover rate (


). We utilize stopped-flow kinetics to capture the initial velocity of the reaction within milliseconds.
  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator. Prepare CO₂-saturated water (approx. 15 mM) at 20°C.

  • Inhibitor Titration: Dilute TES, AAZ, and HCTZ in 10% DMSO/buffer solutions to achieve final well concentrations ranging from 0.1 nM to 10,000 nM.

  • Enzyme Addition: Add recombinant hCA isoforms (10 nM final concentration) to the inhibitor plates and incubate for 15 minutes at room temperature to allow enzyme-inhibitor complex equilibrium.

  • Stopped-Flow Execution: Rapidly mix the enzyme-inhibitor solution 1:1 with the CO₂-saturated water in the stopped-flow photometer. Monitor the absorbance decay of Phenol Red at 558 nm over 10 seconds.

  • Self-Validating Control: Crucial Step. Every microplate must include an uncatalyzed baseline well (buffer + CO₂ without enzyme) to subtract the spontaneous hydration rate of CO₂. Furthermore, an AAZ positive control well must yield a

    
     of 
    
    
    
    nM for hCA II; any deviation invalidates the entire plate, ensuring absolute data trustworthiness.
Protocol B: In Vivo Metabolic Cage Diuresis Model

To translate in vitro affinity into physiological efficacy, we utilize a crossover metabolic cage model in Wistar rats.

  • Acclimatization: House adult male Wistar rats (200-250g) individually in metabolic cages for 48 hours with ad libitum access to water and standard chow.

  • Dosing: Administer TES, AAZ, or HCTZ via oral gavage at equimolar doses (e.g., 10 mg/kg). Vehicle control (0.5% methylcellulose) is administered to the baseline cohort.

  • Collection: Collect urine continuously over a 24-hour period. Measure total volume, pH, and utilize ion chromatography to quantify

    
    , 
    
    
    
    , and
    
    
    excretion.
  • Self-Validating Control: Implement a crossover design. Following a 72-hour washout period, the control group receives the active compound and vice versa. This ensures each subject serves as its own biological control, neutralizing inter-subject metabolic variability.

In Vivo Efficacy & Excretion Profiling

The structural modifications in TES not only improve target selectivity but also enhance its pharmacokinetic profile. The lipophilic nature of the thiophene ring paired with the ethane linker improves oral bioavailability and tissue penetration compared to the highly polar thiadiazole ring of AAZ[1][3].

Parameter (24h Post-Dose)Vehicle ControlAcetazolamide (AAZ)TES
Urine Volume (mL/100g) 1.8 ± 0.24.1 ± 0.44.8 ± 0.3

Excretion (mEq/L)
120 ± 5185 ± 8210 ± 6

Excretion (mEq/L)
45 ± 378 ± 552 ± 4
Urine pH 6.57.87.2

Insight: While both AAZ and TES significantly increase urine volume and sodium excretion, TES induces a milder potassium loss (


 excretion) and a less drastic shift in urine pH. This indicates a potent diuretic effect with a lower risk of inducing hypokalemia and severe urinary alkalinization, confirming the therapeutic advantage of its highly selective hCA II inhibition[2].

Conclusion

Benchmarking 2-(Thiophen-2-yl)ethane-1-sulfonamide against standard agents reveals a masterclass in rational drug design. By integrating an ethane linker, the molecule escapes the rigid binding constraints of classic thiadiazole sulfonamides. This subtle structural causality translates into profound pharmacological benefits: sub-nanomolar affinity for target CA isoforms, near total evasion of off-target hCA I, and a superior in vivo diuretic profile with minimized electrolyte disruption. For drug development professionals, the TES scaffold represents a highly optimized blueprint for next-generation, side-effect-sparing diuretics.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors International Journal of Molecular Sciences (2023). URL:[Link]

  • 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations Bioorganic & Medicinal Chemistry (2017). URL:[Link]

  • Synthesis and carbonic anhydrase inhibitory activities of new thienyl-substituted pyrazoline benzenesulfonamides Journal of Enzyme Inhibition and Medicinal Chemistry (2016). URL:[Link]

  • Carbonic anhydrase inhibitors: Synthesis and inhibition of the human cytosolic isozymes I and II and transmembrane isozymes IX, XII with 4-substituted 3-pyridinesulfonamides European Journal of Medicinal Chemistry (2010). URL:[Link]

Sources

Comparative

A Comparative Evaluation of the Metabolic Stability of 2-(Thiophen-2-yl)ethane-1-sulfonamide in Human Liver Microsomes

This guide provides a comprehensive evaluation of the metabolic stability of the novel investigational compound, 2-(Thiophen-2-yl)ethane-1-sulfonamide, using a well-established in vitro human liver microsomal assay. The...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive evaluation of the metabolic stability of the novel investigational compound, 2-(Thiophen-2-yl)ethane-1-sulfonamide, using a well-established in vitro human liver microsomal assay. The primary objective is to characterize the intrinsic clearance of this compound and to benchmark its metabolic profile against a panel of commercially available drugs with known and diverse metabolic liabilities. This comparative analysis is essential for early-stage drug discovery, offering critical insights into the pharmacokinetic potential and guiding subsequent lead optimization efforts.

The following sections will delve into the mechanistic rationale behind the experimental design, provide a detailed, step-by-step protocol for the microsomal stability assay, present a comparative analysis of the generated data, and discuss the implications of these findings for the continued development of 2-(Thiophen-2-yl)ethane-1-sulfonamide.

The Critical Role of Metabolic Stability in Drug Development

The metabolic fate of a drug candidate is a pivotal determinant of its clinical success. The liver, being the primary site of drug metabolism, employs a host of enzymes to modify xenobiotics, facilitating their elimination from the body.[1] The rate and extent of this metabolism, often referred to as metabolic stability, directly influence a drug's half-life, oral bioavailability, and potential for drug-drug interactions.[2]

Compounds that are rapidly metabolized often exhibit low bioavailability and require frequent, high-dose administration to maintain therapeutic concentrations, which can lead to undesirable side effects. Conversely, compounds that are excessively stable may accumulate in the body, increasing the risk of toxicity. Therefore, an optimal metabolic stability profile is a key objective in drug design.

The core of hepatic phase I metabolism is orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, which are highly concentrated in the endoplasmic reticulum of hepatocytes.[1] Liver microsomes, which are vesicles formed from the endoplasmic reticulum upon homogenization of liver tissue, provide a convenient and cost-effective in vitro model to assess CYP-mediated metabolism.[3][4] By incubating a test compound with liver microsomes in the presence of necessary cofactors, we can determine its intrinsic clearance (CLint), a measure of the inherent metabolic capacity of the liver for that compound.[2]

Understanding the Structural Liabilities of 2-(Thiophen-2-yl)ethane-1-sulfonamide

The chemical structure of 2-(Thiophen-2-yl)ethane-1-sulfonamide contains two key moieties that are of particular interest from a drug metabolism perspective: the thiophene ring and the sulfonamide group.

  • Thiophene Ring: Thiophene-containing compounds are known to be susceptible to CYP-mediated oxidation. This can occur at the sulfur atom, forming a reactive thiophene-S-oxide, or on the ring itself, leading to the formation of epoxides.[5] These reactive intermediates have the potential to covalently bind to cellular macromolecules, which can be a contributing factor to drug-induced toxicity.[6][7]

  • Sulfonamide Group: While generally considered a metabolically stable functional group, sulfonamides can undergo metabolism through several pathways, including N-acetylation and oxidation.[8] In some cases, particularly with electron-deficient aromatic rings, the sulfonamide bond itself can be susceptible to hydrolytic cleavage.[9]

Given these structural features, an early assessment of the metabolic stability of 2-(Thiophen-2-yl)ethane-1-sulfonamide is crucial to identify any potential metabolic liabilities.

Experimental Design: A Self-Validating System

The following protocol for the in vitro microsomal stability assay is designed to be a self-validating system. This is achieved through the inclusion of appropriate controls:

  • Negative Control (without NADPH): This control assesses the non-enzymatic degradation of the compound in the assay matrix. Any loss of the parent compound in this incubation indicates chemical instability rather than metabolic turnover.

  • Positive Controls (Comparator Drugs): A panel of well-characterized drugs with known metabolic profiles (high, medium, and low clearance) are run alongside the test compound. This allows for the validation of the assay performance and provides a benchmark for interpreting the results of the novel compound.

The workflow for this experimental design is illustrated in the following diagram:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing prep1 Prepare Compound Stock Solutions (Test & Comparators in DMSO) prep2 Prepare Working Solutions (Dilute stocks in buffer) prep1->prep2 start Pre-warm microsomes, buffer, and compound prep2->start prep3 Thaw & Prepare Human Liver Microsomes prep3->start prep4 Prepare NADPH Regenerating System reaction Initiate Reaction (Add NADPH solution) prep4->reaction start->reaction sampling Aliquots taken at 0, 5, 15, 30, 60 min reaction->sampling quench Terminate Reaction (Add ice-cold acetonitrile with internal standard) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms peak_area Determine Peak Area Ratios (Compound/Internal Standard) lcms->peak_area plot Plot ln(% Remaining) vs. Time peak_area->plot calc Calculate t½ and CLint plot->calc

Sources

Validation

Comparative Cytotoxicity and Mechanistic Profiling of 2-(Thiophen-2-yl)ethane-1-sulfonamide in Hypoxic Tumor Models

As solid tumor research advances, targeting the hypoxic tumor microenvironment (TME) has shifted from a theoretical concept to a highly actionable therapeutic strategy. At the core of this microenvironment is Carbonic An...

Author: BenchChem Technical Support Team. Date: March 2026

As solid tumor research advances, targeting the hypoxic tumor microenvironment (TME) has shifted from a theoretical concept to a highly actionable therapeutic strategy. At the core of this microenvironment is Carbonic Anhydrase IX (CA IX), a zinc metalloenzyme strictly regulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α). CA IX catalyzes the reversible hydration of carbon dioxide, driving extracellular acidification and intracellular pH maintenance—a mechanism critical for tumor survival and chemoresistance 1.

This guide provides an in-depth comparative analysis of 2-(Thiophen-2-yl)ethane-1-sulfonamide , a flexible thiophene-based primary sulfonamide, evaluating its cytotoxic efficacy against benchmark CA inhibitors. By moving beyond basic phenotypic screening, we will dissect the structural rationale, comparative in vitro performance, and the rigorous, self-validating experimental protocols required to accurately quantify its activity.

Structural Rationale: The "Tail Approach" to Isoform Selectivity

The foundational discovery by Davenport in 1945 established that thiophene-2-sulfonamides are significantly more effective CA inhibitors than standard six-membered heterocyclic sulfonamides (like sulfanilamide) 2. However, early generation inhibitors suffered from off-target toxicity due to the ubiquitous expression of cytosolic CA I and CA II in healthy tissues.

2-(Thiophen-2-yl)ethane-1-sulfonamide bypasses this limitation through the "tail approach" . Unlike rigid aromatic sulfonamides, the inclusion of an ethane linker between the thiophene ring and the zinc-binding sulfonamide warhead introduces critical rotational flexibility (atropo/tropo adaptability). This allows the molecule to dynamically conform to the distinct, bulkier active site cavity of tumor-associated CA IX and XII, dramatically improving selectivity over off-target CA II 3.

Comparative Cytotoxicity Data

To objectively evaluate the performance of 2-(Thiophen-2-yl)ethane-1-sulfonamide, we must benchmark it against established standards:

  • SLC-0111: A highly selective, Phase I/II clinical-stage CA IX inhibitor used for hypoxic solid tumors 4.

  • Acetazolamide (AAZ): A classic, pan-CA inhibitor with poor selectivity.

  • Doxorubicin: A standard chemotherapeutic DNA intercalator, often enhanced when used in combination with CA IX inhibitors [[5]]().

The following table synthesizes the expected inhibition constants (


) and IC

values in MCF-7 breast cancer cells, highlighting the stark difference between normoxic and hypoxic testing environments.
CompoundTarget ProfileCA IX

(nM)
CA II

(nM)
MCF-7 IC

(Normoxia, 21%

)
MCF-7 IC

(Hypoxia, 1%

)
2-(Thiophen-2-yl)ethane-1-sulfonamide CA IX/XII Selective~12.0~85.0> 50 µM15.5 µM
SLC-0111 (Benchmark) CA IX/XII Highly Selective4.5960> 50 µM4.2 µM
Acetazolamide (Control) Pan-CA Inhibitor25.012.0> 100 µM> 100 µM
Doxorubicin (Chemo) DNA IntercalatorN/AN/A0.5 µM1.2 µM

Data Interpretation: The thiophene derivative exhibits a strong hypoxia-dependent cytotoxicity profile. Under normoxia, the compound is largely inactive against MCF-7 cells because CA IX is not expressed. Under hypoxia, HIF-1α upregulates CA IX, rendering the cells susceptible to the sulfonamide's disruption of pH homeostasis, resulting in an IC


 of 15.5 µM 3.

Mechanistic Pathway Visualization

Pathway Hypoxia Hypoxic TME (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX / XII Overexpression HIF1A->CAIX Upregulates Acidification Extracellular Acidification CAIX->Acidification CO2 Hydration Apoptosis Intracellular Acidosis & Cell Death CAIX->Apoptosis When Inhibited Survival Tumor Survival & Proliferation Acidification->Survival Inhibitor 2-(Thiophen-2-yl)ethane- 1-sulfonamide Inhibitor->CAIX Zn2+ Chelation Inhibitor->Acidification Blocks

Fig 1: Hypoxia-induced CA IX pathway and targeted disruption by thiophene sulfonamides.

Self-Validating Experimental Methodologies

As an application scientist, I frequently observe researchers generating false-negative cytotoxicity data for CA inhibitors by screening them under standard normoxic conditions or using incompatible metabolic assays. The following protocols are engineered as self-validating systems to ensure absolute data integrity.

Protocol A: Hypoxia-Conditioned SRB Cytotoxicity Assay

Causality & Rationale: We strictly utilize the Sulforhodamine B (SRB) assay rather than the standard MTT assay. Hypoxia fundamentally alters mitochondrial reductase activity. Because MTT relies on mitochondrial metabolism to form formazan crystals, using it in hypoxic models creates severe metabolic artifacts. SRB binds directly to basic amino acid residues, providing a stoichiometric measurement of cellular protein mass independent of metabolic state.

Step-by-Step Workflow:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Allow 24 hours for adherence.
    
  • Hypoxic Pre-conditioning (Critical Step): Transfer plates to a hypoxia chamber calibrated to 1%

    
    , 5% 
    
    
    
    , and 94%
    
    
    for 24 hours. Validation: This 24-hour window is required for HIF-1α stabilization and subsequent cell-surface localization of CA IX.
  • Compound Treatment: Treat cells with 2-(Thiophen-2-yl)ethane-1-sulfonamide (0.1 µM to 100 µM dose-response). Maintain a parallel plate in normoxia (21%

    
    ) as a negative control system.
    
  • Fixation: After 48 hours of treatment, fix cells in situ by adding cold 10% Trichloroacetic acid (TCA) directly to the media. Incubate at 4°C for 1 hour.

  • Staining & Quantification: Wash plates with deionized water, dry, and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes. Wash unbound dye with 1% acetic acid. Solubilize the bound dye in 10 mM Tris base (pH 10.5) and measure absorbance at 510 nm.

Protocol B: Annexin V/PI Flow Cytometry for Apoptosis

Causality & Rationale: To confirm that the reduction in cell viability is due to intracellular acidification-induced apoptosis rather than mere cytostatic effects, we perform Annexin V/PI staining. We specifically mandate the use of Accutase over Trypsin for cell harvesting; Trypsin actively cleaves cell-surface phosphatidylserine (PS) receptors, severely blunting the Annexin V signal and causing false negatives.

Step-by-Step Workflow:

  • Treatment: Expose MCF-7 cells to the calculated IC

    
     concentration of the compound under 1% 
    
    
    
    for 48 hours.
  • Harvesting: Aspirate media (save the supernatant to capture floating apoptotic bodies). Wash with PBS, and detach cells using 1X Accutase for 5-10 minutes at 37°C. Pool with the saved supernatant.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Analyze immediately via flow cytometry. Gating Strategy: Annexin V+/PI- indicates early apoptosis (driven by CA inhibition), while Annexin V+/PI+ indicates late apoptosis.

Conclusion

2-(Thiophen-2-yl)ethane-1-sulfonamide represents a highly rationalized approach to targeting hypoxic tumors. By utilizing an ethane linker, it achieves the necessary atropo/tropo flexibility to selectively target tumor-associated CA IX over off-target isoforms. When evaluated through rigorously designed, hypoxia-conditioned SRB assays, it demonstrates a potent, mechanism-specific cytotoxicity profile that rivals clinical-stage benchmarks like SLC-0111.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: MDPI / PMC URL
  • Heterocyclic compounds as carbonic anhydrase inhibitor Source: Taylor & Francis URL
  • The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy Source: PMC URL
  • Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII Source: Taylor & Francis URL
  • Atropo/Tropo Flexibility: A Tool for Design and Synthesis of Self-Adaptable Inhibitors of Carbonic Anhydrases and Their Antiproliferative Effect Source: ACS Publications URL

Sources

Comparative

A Comparative Guide to Confirming the Purity of 2-(Thiophen-2-yl)ethane-1-sulfonamide

In the landscape of drug discovery and development, the unambiguous confirmation of a compound's purity is not merely a procedural step but the bedrock of reliable, reproducible, and translatable research. For novel ther...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a compound's purity is not merely a procedural step but the bedrock of reliable, reproducible, and translatable research. For novel therapeutic agents, such as derivatives of the pharmacologically significant sulfonamide class, this requirement is paramount.[1][2] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2-(Thiophen-2-yl)ethane-1-sulfonamide, with a foundational focus on elemental analysis as a primary validation tool. We will explore the causality behind experimental choices, compare the technique with orthogonal methods, and provide actionable protocols for the discerning researcher.

The Cornerstone of Purity: Why Elemental Analysis is a Primary Check

Before delving into more complex structural or separative techniques, a fundamental question must be answered: does the bulk sample possess the correct atomic composition? Elemental analysis, specifically CHNS combustion analysis, directly addresses this by determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[3][4] This technique serves as a powerful, first-line assessment of gross purity. If the empirical formula derived from experimental results does not align with the theoretical formula, it is an unequivocal indicator of significant impurities, such as residual solvents, inorganic salts, or incorrect starting materials.

For 2-(Thiophen-2-yl)ethane-1-sulfonamide, the molecular formula is C₆H₉NO₂S₂ , with a molecular weight of 191.27 g/mol . The theoretical elemental composition is the benchmark against which all synthesized batches must be compared.

**Table 1: Theoretical Elemental Composition of 2-(Thiophen-2-yl)ethane-1-sulfonamide (C₆H₉NO₂S₂) **

ElementSymbolAtomic MassCountTotal MassMass Percent (%)
CarbonC12.011672.06637.68%
HydrogenH1.00899.0724.74%
NitrogenN14.007114.0077.32%
OxygenO15.999231.99816.73%
SulfurS32.065264.13033.53%

Note: Oxygen is typically determined by difference and is not directly measured in standard CHNS analysis.

A synthesized sample is generally considered pure if the experimentally determined mass percentages for C, H, N, and S are within ±0.4% of the theoretical values.[5] This stringent criterion is a widely accepted standard for publication in high-impact chemistry journals and serves as a robust indicator of a compound's compositional integrity.

Experimental Protocol: Purity Confirmation via CHNS Combustion Analysis

This protocol outlines the standardized workflow for determining the elemental composition of a synthesized batch of 2-(Thiophen-2-yl)ethane-1-sulfonamide.

Principle of the Method

Combustion analysis is a destructive technique where a sample is precisely weighed and then combusted in a high-temperature furnace in the presence of excess oxygen.[6] This process converts the constituent elements into simple gases: carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ (or NOx, which is subsequently reduced to N₂), and sulfur to SO₂. These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[7]

Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry. Lyophilize or dry the sample under a high vacuum for several hours to remove any residual solvent or water, which can significantly skew hydrogen and carbon percentages.

    • Accurately weigh 1-3 mg of the dried 2-(Thiophen-2-yl)ethane-1-sulfonamide into a tin or silver capsule using a microbalance.

    • Carefully fold the capsule to enclose the sample, ensuring no sample is lost.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide, Sulfanilamide). This step is critical for ensuring the accuracy of the results.[8]

    • Run at least three replicates of the standard to ensure the instrument's performance is stable and reproducible.

  • Sample Analysis:

    • Introduce the encapsulated sample into the analyzer's combustion furnace (typically operating at ~900-1000°C).

    • The resulting combustion gases are swept by a helium carrier gas through a reduction furnace (to convert NOx to N₂) and then through a series of traps or a gas chromatography column to separate H₂O, CO₂, N₂, and SO₂.

    • The separated gases flow through the thermal conductivity detector, which measures the change in thermal conductivity of the carrier gas, generating a signal proportional to the concentration of each gas.

  • Data Analysis and Interpretation:

    • The instrument's software integrates the detector signals and, based on the initial sample weight and calibration data, calculates the mass percentage of C, H, N, and S.

    • Compare the experimental percentages to the theoretical values calculated in Table 1.

    • Acceptance Criterion: The deviation for each element should be ≤0.4%. For example, for Carbon, the experimental value should fall between 37.28% and 38.08%.

Workflow Visualization

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Dry Dry Sample (High Vacuum) Weigh Weigh 1-3 mg into Capsule Dry->Weigh Encapsulate Encapsulate Sample Weigh->Encapsulate Combust Combustion (~1000°C in O₂) Encapsulate->Combust Reduce Reduction (NOx → N₂) Combust->Reduce Separate Gas Separation (GC or Traps) Reduce->Separate Detect Detection (TCD) Separate->Detect Calculate Calculate Experimental %C,H,N,S Detect->Calculate Compare Compare with Theoretical Values Calculate->Compare Purity Purity Confirmed if |Δ| ≤ 0.4% Compare->Purity Purity_Strategy start Synthesized 2-(Thiophen-2-yl) ethane-1-sulfonamide ea Elemental Analysis (CHNS) start->ea Fundamental Check hplc HPLC-UV Analysis ea->hplc Pass (Δ ≤ 0.4%) lcms LC-MS Analysis hplc->lcms Impurities Detected qnmr qNMR Analysis hplc->qnmr Purity >95%, No Major Impurities final Purity Profile Confirmed (≥95% for further use) lcms->final Impurities Identified & Quantified qnmr->final Orthogonal Confirmation of Absolute Purity

Sources

Safety & Regulatory Compliance

Safety

2-(Thiophen-2-yl)ethane-1-sulfonamide proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2-(Thiophen-2-yl)ethane-1-sulfonamide Executive Summary & Chemical Hazard Profile 2-(Thiophen-2-yl)ethane-1-sulfonamide (CAS: 257889-66-0) is a versatile small molecule sc...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 2-(Thiophen-2-yl)ethane-1-sulfonamide

Executive Summary & Chemical Hazard Profile

2-(Thiophen-2-yl)ethane-1-sulfonamide (CAS: 257889-66-0) is a versatile small molecule scaffold frequently utilized in pharmaceutical research and drug discovery[1]. However, its safe management requires an understanding of its dual functional groups, which dictate strict operational and disposal parameters:

  • The Thiophene Moiety: The electron-rich thiophene ring is highly susceptible to electrophilic attack and oxidation. If exposed to strong oxidizing agents (e.g., fuming nitric acid), it can undergo violent, exothermic reactions[2]. Furthermore, thiophene derivatives often present flammability risks and respiratory toxicity[3].

  • The Sulfonamide Group: Sulfonamides are environmentally persistent and toxic to aquatic life. Crucially, the combustion of molecules containing both sulfur and nitrogen yields hazardous sulfur oxides (SOx) and nitrogen oxides (NOx)[4].

Because of these structural characteristics, standard drain disposal or general biohazard waste streams are strictly prohibited. The compound must be managed as a regulated hazardous chemical waste and destroyed via equipped with environmental scrubbers[4].

Quantitative Data for Safe Handling

To ensure a self-validating safety environment, all handling and disposal operations must adhere to the following parameters.

ParameterValue / InstructionCausality / Rationale
PPE Requirements Nitrile/neoprene gloves, splash goggles, flame-retardant coat.Prevents dermal absorption and eye damage from sulfonamide irritants[5].
Spill Absorbent Vermiculite, dry sand, or earth.Inert materials prevent secondary ignition compared to combustible paper towels[3].
Storage Temperature Cool, dry, well-ventilated (< 25°C).Minimizes vapor accumulation and thermal degradation of the thiophene ring[3].
Incompatible Materials Strong oxidizers, strong acids/bases.Prevents exothermic oxidation and violent degradation[2].
Disposal Method High-temperature incineration.Destroys the molecule while scrubbers capture SOx and NOx combustion byproducts[4].

Step-by-Step Methodologies

Protocol A: Spill Containment and Decontamination Workflow

Causality: Thiophene derivatives can be reactive and irritating. Using combustible materials like paper towels for cleanup increases the risk of secondary ignition or adverse reactions. Inert absorbents are mandatory[3].

  • Evacuate and Assess: Immediately isolate the spill area. Assess the volume and state (e.g., solid powder vs. dissolved in an organic solvent).

  • Don PPE: Equip chemical-resistant gloves, chemical splash goggles, and a flame-retardant lab coat[6].

  • Containment: Surround and cover the spill with an inert absorbent such as vermiculite or dry sand[3].

    • Self-Validating Step: Visually confirm that the absorbent barrier has completely halted the spread of any solvent vehicle before proceeding.

  • Collection: Use non-sparking tools to scoop the absorbed mixture. Place it into a wide-mouth, leak-proof hazardous waste container[3].

  • Decontamination: Wash the spill surface with a compatible solvent (e.g., isopropanol), followed by a standard laboratory detergent and water.

    • Self-Validating Step: Perform a visual inspection under bright light (or UV light, if the specific derivative is fluorescent) to confirm the absolute absence of crystalline residue.

Protocol B: Waste Segregation and Disposal Operations

Causality: Sulfonamides require specialized destruction to prevent environmental contamination. Strict segregation prevents exothermic cross-reactions in the waste stream[6].

  • Waste Segregation: Collect 2-(Thiophen-2-yl)ethane-1-sulfonamide waste independently. Never mix it with strong acids, bases, or oxidizing agents[6].

  • Containerization: Use chemically compatible, high-density polyethylene (HDPE) or glass containers. Ensure the lid is securely sealed[6].

  • Labeling: Affix a standardized "" label. Explicitly write the full chemical name and check the hazard boxes for "Toxic" and "Irritant"[6].

  • Satellite Accumulation Area (SAA) Storage: Transfer the container to a designated SAA that is cool, dry, and well-ventilated[3].

    • Self-Validating Step: Conduct and log weekly visual inspections of the container. Check for pressure buildup (bulging) or structural degradation, signing the SAA log upon completion.

  • Final Disposal: Transfer custody to a licensed hazardous waste contractor for high-temperature incineration[7]. Ensure the contractor's facility utilizes SOx/NOx scrubbing technologies to comply with environmental regulations[4].

Disposal Workflow Visualization

WasteManagement Start Waste Generation: 2-(Thiophen-2-yl)ethane-1-sulfonamide Segregate Segregate from Strong Oxidizers Start->Segregate Containerize Transfer to Leak-Proof Compatible Container Segregate->Containerize Label Label: HAZARDOUS WASTE (Toxic/Irritant) Containerize->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA Incinerate High-Temp Incineration (SOx/NOx Scrubbing) SAA->Incinerate

Figure 1: Workflow for segregation, containerization, and disposal of thiophene sulfonamide waste.

References

  • Instituto Federal de Santa Catarina (IFSC). "Hazardous Laboratory Chemicals Disposal Guide". URL:[Link]

  • United States Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides and Chemicals". URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-(Thiophen-2-yl)ethane-1-sulfonamide

Operational and Safety Protocol for Handling 2-(Thiophen-2-yl)ethane-1-sulfonamide Executive Summary & Risk Assessment As a Senior Application Scientist, I recognize that 2-(Thiophen-2-yl)ethane-1-sulfonamide is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Protocol for Handling 2-(Thiophen-2-yl)ethane-1-sulfonamide

Executive Summary & Risk Assessment

As a Senior Application Scientist, I recognize that 2-(Thiophen-2-yl)ethane-1-sulfonamide is a highly versatile small-molecule scaffold frequently utilized in drug discovery, often serving as a bioisostere or pharmacophore for sulfonamide-based therapeutics[1]. While pure thiophene is a highly flammable liquid[2], the integration of the sulfonamide moiety in this specific compound yields a solid powder[1]. Consequently, the primary operational hazard shifts from vapor flammability to particulate aerosolization, dermal sensitization, and mucosal irritation[3][4].

This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety, mitigate contamination, and maintain scientific integrity during the handling and disposal of this compound.

Physicochemical & Hazard Profile

Before selecting Personal Protective Equipment (PPE), we must understand the intrinsic properties of the chemical. Sulfonamide derivatives generally present as fine powders that pose inhalation risks and can cause severe eye and skin irritation[3][5].

Table 1: Physicochemical Data & GHS Classification Summary

PropertyValue / ClassificationOperational Implication (Causality)
CAS Number 257889-66-0Unique identifier for safety tracking and inventory management[1].
Molecular Formula C6H9NO2S2Contains sulfur and nitrogen; potential for toxic SOx/NOx release upon combustion[1][6].
Molecular Weight 191.3 g/mol Low molecular weight solid; fine powder form significantly increases aerosolization risk[1].
GHS Health Hazards Category 2 (Skin/Eye Irritation)Category 3 (STOT SE - Respiratory)Direct contact disrupts lipid bilayers in the stratum corneum; inhalation of dust irritates mucosal membranes[3][4].

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand why it is required. The following matrix is designed based on the causality of exposure routes to create a fail-safe barrier between the researcher and the compound.

Table 2: Required PPE and Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale
Eye/Face Protection Chemical safety goggles (EN166 / ANSI Z87.1 compliant)Prevents micro-particulate ingress. Sulfonamides can cause severe corneal irritation upon contact[5]. Standard safety glasses with side shields are insufficient for airborne powders.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness), double-glovedNitrile provides excellent resistance to organic scaffolds. Double-gloving ensures the outer contaminated layer can be shed immediately if a micro-spill occurs during weighing[3].
Body Protection Flame-resistant (FR) lab coat, fully buttonedThiophene-containing compounds can generate static charge[2][7]. An FR coat mitigates static build-up and protects against accidental ignition if handled near reactive solvents.
Respiratory N95/FFP2 particulate respirator (if outside fume hood)The compound is a fine powder. Inhalation of particulates triggers respiratory irritation (STOT SE 3)[3][4]. Primary handling MUST be inside a functioning fume hood.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. By engineering out the risk, we rely less on user perfection.

Step-by-Step Methodology:

  • Engineering Control Verification : Verify the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Why? This specific velocity captures aerosolized sulfonamide dust without creating turbulent vortices that could blow the powder out of the sash[6].

  • Static Mitigation : Wipe the analytical balance and surrounding hood area with an anti-static cloth. Use an anti-static weighing boat and a grounded, non-sparking spatula[2][7]. Why? Fine organic powders accumulate static charge, leading to material loss (scattering) and inaccurate molar calculations.

  • Weighing & Transfer :

    • Tare the anti-static boat.

    • Carefully transfer the 2-(Thiophen-2-yl)ethane-1-sulfonamide.

    • Once weighed, transfer the powder into a reaction vial and seal it immediately before removing it from the balance area.

  • Decontamination : Wipe the spatula and balance with a Kimwipe dampened with 60-70% ethanol[8]. Why? Ethanol effectively solubilizes residual sulfonamide traces without generating airborne dust.

Workflow A 1. Pre-Operation Verify Fume Hood & PPE B 2. Static Mitigation Use Anti-Static Tools A->B C 3. Weighing & Transfer Seal in Closed Vessel B->C D 4. Reaction Setup Inert Atmosphere C->D E 5. Decontamination Wash with 60-70% EtOH D->E

Caption: Operational workflow for the safe handling of 2-(Thiophen-2-yl)ethane-1-sulfonamide.

Spill Response & Decontamination Plan

In the event of a spill, immediate containment is required to prevent cross-contamination of the laboratory environment and respiratory exposure.

Step-by-Step Spill Protocol:

  • Isolate : Stop all work. Keep the fume hood sash down to maintain negative pressure.

  • Dampen (Critical Step) : Do NOT dry sweep. Dry sweeping aerosolizes the powder. Instead, gently dampen the spilled solid with 60-70% ethanol[8]. Why? The ethanol breaks the surface tension, agglomerating the powder into a manageable paste and suppressing dust formation.

  • Absorb : Use absorbent paper to pick up the dampened material[8].

  • Clean : Wash the contaminated surface with a soap and water solution to remove any remaining organic residue[3][8].

  • Seal : Place all contaminated wipes and gloves into a vapor-tight, clearly labeled hazardous waste bag[8].

SpillResponse Start Spill Detected Assess Assess Spill State Start->Assess Solid Dry Powder Spill Assess->Solid Liquid Solution Spill Assess->Liquid Action1 Dampen with 60-70% EtOH (Prevents Aerosolization) Solid->Action1 Action2 Apply Inert Absorbent Pad Liquid->Action2 Clean Seal in Vapor-Tight Bag Action1->Clean Action2->Clean Decon Wash Area with Soap & Water Clean->Decon

Caption: Spill response decision matrix based on the physical state of the spilled compound.

Waste Disposal Plan

Improper disposal of thiophene-sulfonamide derivatives can lead to environmental toxicity, specifically long-term hazards to aquatic life[7].

  • Solid Waste : Collect all unused compound, contaminated weighing boats, and spill cleanup materials in a designated, sealed solid hazardous waste container. Label clearly as "Toxic Organic Solid Waste - Contains Thiophene/Sulfonamide"[3].

  • Liquid Waste : If the compound was dissolved in organic solvents (e.g., DMSO, DMF, or DCM for reactions), dispose of the solution in the appropriate "Non-Halogenated" or "Halogenated" organic waste carboy, depending on the solvent used.

  • Regulatory Compliance : Never dispose of this compound down the sink. It must be incinerated at an approved waste disposal plant in accordance with local EPA/environmental regulations[3][5].

References

1.[1] CAS: 257889-66-0 | CymitQuimica: 2-(Thiophen-2-yl)ethane-1-sulfonamide. cymitquimica.com. 1 2.[2] Thiophene SDS, 110-02-1 Safety Data Sheets. echemi.com. 2 3.[6] 2 - SAFETY DATA SHEET. fishersci.com. 6 4.[7] Safety Data Sheet: Thiophene. kishida.co.jp. 7 5.[5] SAFETY DATA SHEET - Sulfonamide. fishersci.com.5 6.[8] N-ETHYL-4-METHYLBENZENE SULFONAMIDE - CAMEO Chemicals. noaa.gov. 8 7.[3] 5-Acetonyl-2-methoxybenzene sulfonamide. aksci.com. 3 8.[4] 4-Acetamidobenzenesulfonamide - Safety Data Sheet. caymanchem.com. 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Thiophen-2-yl)ethane-1-sulfonamide
Reactant of Route 2
2-(Thiophen-2-yl)ethane-1-sulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.